Cobra1
Description
Structure
3D Structure
Properties
Molecular Formula |
C18H36O3 |
|---|---|
Molecular Weight |
300.5 g/mol |
IUPAC Name |
(1R)-1-[(2R,5R)-5-(hydroxymethyl)oxolan-2-yl]tridecan-1-ol |
InChI |
InChI=1S/C18H36O3/c1-2-3-4-5-6-7-8-9-10-11-12-17(20)18-14-13-16(15-19)21-18/h16-20H,2-15H2,1H3/t16-,17-,18-/m1/s1 |
InChI Key |
FNEOHTTZLPHOSX-KZNAEPCWSA-N |
Isomeric SMILES |
CCCCCCCCCCCC[C@H]([C@H]1CC[C@@H](O1)CO)O |
Canonical SMILES |
CCCCCCCCCCCCC(C1CCC(O1)CO)O |
Synonyms |
WHI 261 WHI-261 |
Origin of Product |
United States |
Foundational & Exploratory
The Role of Cobra1 in the Pathogenesis of Breast Cancer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cofactor of BRCA1 (Cobra1), also known as Negative Elongation Factor B (NELF-B), is a critical regulator of gene expression with a multifaceted and context-dependent role in breast cancer. As an integral subunit of the Negative Elongation Factor (NELF) complex, this compound participates in the pausing of RNA Polymerase II (RNAPII), thereby controlling the transcription of a wide array of genes, including those involved in cell proliferation, differentiation, and apoptosis. Its intricate interplay with key breast cancer-associated proteins, such as the tumor suppressor BRCA1 and the estrogen receptor alpha (ERα), positions this compound at a crucial nexus in breast cancer biology. This technical guide provides a comprehensive overview of the current understanding of this compound's involvement in breast cancer pathogenesis, detailing its molecular functions, associated signaling pathways, and its potential as a therapeutic target.
This compound and the NELF Complex: Transcriptional Regulation in Breast Cancer
This compound is a core component of the four-subunit NELF complex, which also includes NELF-A, NELF-C/D, and NELF-E.[1] The NELF complex, in conjunction with the DRB-sensitivity-inducing factor (DSIF), induces the promoter-proximal pausing of RNAPII, a key regulatory step in transcription elongation.[1] The stability and function of the NELF complex are highly interdependent, with the depletion of one subunit often leading to the destabilization of the others.[2]
In the context of breast cancer, the NELF complex has been shown to have a dual role. While some studies suggest it can act as a tumor suppressor, others indicate an oncogenic function, likely depending on the cellular context and the specific target genes being regulated.[3]
The Interplay of this compound with BRCA1 and Estrogen Receptor α
This compound and BRCA1: A Functional Partnership in Tumor Suppression
This compound was initially identified as a protein that binds to the breast cancer susceptibility gene 1 (BRCA1) product.[4] BRCA1 is a well-established tumor suppressor, and its mutations are linked to a significantly increased risk of hereditary breast and ovarian cancers.[5] this compound and BRCA1 share common gene regulatory pathways and act in concert to suppress breast cancer progression.[4][6] Gene expression profiling studies have revealed a significant overlap in the genes regulated by both this compound and BRCA1, many of which are implicated in cell cycle control, proliferation, and cancer development.[4] The interaction between this compound and BRCA1 is also crucial for mammary gland development.[7][8]
This compound and Estrogen Receptor α: Modulating Hormone-Dependent Transcription
In estrogen receptor-positive (ERα-positive) breast cancer, this compound acts as a corepressor of ERα-mediated transcription.[1][9] It directly interacts with the ligand-binding domain of ERα and, as part of the NELF complex, inhibits the transcription of estrogen-responsive genes by stalling RNAPII at the promoter.[1][2][9] This regulation is critical, as the estrogen signaling pathway is a primary driver of proliferation in the majority of breast cancers. Depletion of this compound can lead to enhanced estrogen-dependent transcription and accelerated growth of ERα-positive breast cancer cells.[1][2]
This compound's Role in Breast Cancer Progression and Metastasis
The expression level of this compound has been inversely correlated with breast cancer progression, with lower levels observed in metastatic and recurrent tumors.[1][2] This suggests a role for this compound as a tumor and metastasis suppressor.[2] The loss of this compound can lead to the aberrant expression of genes associated with metastasis, such as S100P, MUC1, and TIMP1.[4] Furthermore, the NELF complex, including this compound, is involved in the regulation of the epithelial-mesenchymal transition (EMT), a key process in cancer cell invasion and metastasis.
This compound as a Potential Therapeutic Target
The critical role of this compound in regulating key oncogenic pathways makes it an attractive target for therapeutic intervention. In triple-negative breast cancer, targeting the NELF complex has been shown to inhibit tumor progression and metastasis.[10] The interaction between the NELF-E subunit and the EMT-associated transcription factor SLUG, leading to the activation of the histone acetyltransferase KAT2B, presents a potential therapeutic axis.[11] Pharmacological inactivation of KAT2B phenocopies the effects of NELF ablation, suggesting that targeting this pathway could be a viable strategy.[11]
Quantitative Data Summary
The following tables summarize key quantitative findings from studies on this compound in breast cancer.
Table 1: Impact of this compound Knockdown on Gene Expression in Breast Cancer Cells
| Gene | Cell Line | Fold Change (mRNA) | Experimental Method | Reference |
| S100P | T47D | Upregulated | Microarray, qRT-PCR | [4][12] |
| TIMP1 | T47D | Upregulated | Microarray, qRT-PCR | [4][12] |
| TFF1 (pS2) | Breast Cancer Cells | Upregulated | Genome-wide study | [3] |
Table 2: Association of this compound Expression with Clinical Outcomes in Breast Cancer
| Clinical Outcome | Patient Cohort | Association | Statistical Significance | Reference |
| Distant Metastasis | Ductal Carcinoma | Low this compound mRNA expression | P = 0.0065 | [1][2] |
| Local Recurrence | Ductal Carcinoma | Low this compound mRNA expression | P = 0.0081 | [1][2] |
Signaling Pathways and Experimental Workflows
This compound-Mediated Transcriptional Repression of ERα Target Genes
Caption: this compound/NELF complex represses ERα-mediated transcription by stalling RNA Polymerase II.
The NELF-E-SLUG-KAT2B Axis in EMT Regulation
Caption: The NELF-E-SLUG-KAT2B axis promotes epithelial-mesenchymal transition in breast cancer.
Experimental Workflow for shRNA-mediated Knockdown and Gene Expression Analysis
Caption: Workflow for identifying this compound target genes using shRNA knockdown and microarray analysis.
Experimental Protocols
shRNA-Mediated Knockdown of this compound in Breast Cancer Cells
This protocol is a general guideline based on common laboratory practices. Specific details may need to be optimized for different cell lines and experimental setups.
Materials:
-
Breast cancer cell line (e.g., T47D, MCF-7)
-
Lentiviral vectors expressing shRNA targeting this compound and a non-targeting control
-
Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)
-
HEK293T cells for lentivirus production
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Polybrene
-
Selection antibiotic (e.g., puromycin)
-
Complete cell culture medium
-
TRIzol reagent for RNA extraction
-
cDNA synthesis kit
-
qPCR master mix and primers for this compound and a housekeeping gene
Procedure:
-
Lentivirus Production: Co-transfect HEK293T cells with the shRNA expression vector and packaging plasmids using a suitable transfection reagent.
-
Virus Harvest: Collect the supernatant containing lentiviral particles at 48 and 72 hours post-transfection.
-
Transduction: Seed breast cancer cells and transduce with the collected lentivirus in the presence of polybrene (8 µg/mL).
-
Selection: 48 hours post-transduction, replace the medium with fresh medium containing the appropriate concentration of selection antibiotic.
-
Expansion: Culture the cells under selection pressure to establish a stable knockdown cell line.
-
Validation of Knockdown:
-
Extract total RNA from the stable cell line using TRIzol.
-
Synthesize cDNA from the extracted RNA.
-
Perform quantitative real-time PCR (qRT-PCR) to quantify the mRNA levels of this compound, normalized to a housekeeping gene, to confirm knockdown efficiency.[12]
-
Co-immunoprecipitation (Co-IP) of this compound and BRCA1
This protocol outlines the general steps for performing a Co-IP experiment to verify the interaction between this compound and BRCA1.
Materials:
-
Breast cancer cell lysate
-
Antibody against this compound (for immunoprecipitation)
-
Antibody against BRCA1 (for Western blotting)
-
Isotype control IgG
-
Protein A/G magnetic beads
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Wash buffer
-
Elution buffer
-
SDS-PAGE gels and Western blotting reagents
Procedure:
-
Cell Lysis: Lyse breast cancer cells in ice-cold lysis buffer.
-
Pre-clearing: Incubate the cell lysate with protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with the anti-Cobra1 antibody or control IgG overnight at 4°C.
-
Immune Complex Capture: Add protein A/G beads to the lysate-antibody mixture to capture the immune complexes.
-
Washing: Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using elution buffer.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with the anti-BRCA1 antibody to detect the co-immunoprecipitated BRCA1.
Chromatin Immunoprecipitation (ChIP) Assay for this compound Recruitment to ERα Target Gene Promoters
This protocol provides a general framework for a ChIP assay to investigate the binding of this compound to the promoter regions of ERα target genes.
Materials:
-
ERα-positive breast cancer cells (e.g., MCF-7)
-
Formaldehyde (B43269) for cross-linking
-
Glycine to quench cross-linking
-
Lysis and sonication buffers
-
Antibody against this compound
-
Control IgG
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
Proteinase K and RNase A
-
DNA purification kit
-
qPCR primers for the promoter region of an ERα target gene (e.g., TFF1) and a negative control region
Procedure:
-
Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA.
-
Chromatin Preparation: Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-1000 bp.
-
Immunoprecipitation: Incubate the sheared chromatin with an anti-Cobra1 antibody or control IgG.
-
Immune Complex Capture: Use protein A/G beads to pull down the antibody-protein-DNA complexes.
-
Washing: Perform stringent washes to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the complexes and reverse the cross-links by heating.
-
DNA Purification: Treat with RNase A and proteinase K, and purify the DNA.
-
qPCR Analysis: Perform qPCR to quantify the amount of target promoter DNA immunoprecipitated with the this compound antibody relative to the input and IgG control.[13]
Conclusion and Future Directions
This compound is a pivotal player in the molecular landscape of breast cancer, with its function intricately linked to transcriptional regulation, tumor suppression, and hormone signaling. Its role as a core component of the NELF complex and its interactions with BRCA1 and ERα underscore its importance in both the initiation and progression of the disease. The inverse correlation of this compound expression with metastasis and recurrence highlights its potential as a prognostic marker.
Future research should focus on several key areas. A more detailed, quantitative understanding of the this compound interactome in different breast cancer subtypes will provide deeper insights into its diverse functions. Elucidating the precise mechanisms by which this compound and the NELF complex are dysregulated in cancer will be crucial. Finally, the development of small molecule inhibitors that can modulate the activity of the NELF complex or its interaction with key partners holds promise for the development of novel therapeutic strategies for breast cancer. A thorough investigation into the role of this compound in the development of resistance to current therapies, such as tamoxifen, is also warranted.
References
- 1. air.unimi.it [air.unimi.it]
- 2. researchgate.net [researchgate.net]
- 3. Breast cancer survival prediction using seven prognostic biomarker genes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kaplan-Meier plotter [kmplot.com]
- 5. Choosing the Right Protocol to Establish MCF-7 Tumor Xenograft in Nude Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rgcc-international.com [rgcc-international.com]
- 7. researchgate.net [researchgate.net]
- 8. Kaplan-Meier plotter [Breast] [server2.kmplot.com]
- 9. Chromatin immunoprecipitation assay detects ERα recruitment to gene specific promoters in uterus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A quantitative proteomics analysis of MCF7 breast cancer stem and progenitor cell populations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. www_test.abcepta.com [www_test.abcepta.com]
- 12. Co-immunoprecipitation (Co-IP) Protocols | Antibodies.com [antibodies.com]
- 13. Identification of ChIP-seq and RIME grade antibodies for Estrogen Receptor alpha - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Interaction Between Cobra1 and BRCA1
For Researchers, Scientists, and Drug Development Professionals
Introduction
The intricate interplay between cellular proteins governs the majority of biological processes, from transcriptional regulation to the maintenance of genomic integrity. Among these, the interaction between the Cofactor of BRCA1 (Cobra1) and the Breast Cancer Associated Gene 1 (BRCA1) has emerged as a critical nexus in cellular homeostasis and disease, particularly in the context of cancer. This compound, also known as Negative Elongation Factor B (NELF-B), was first identified as a BRCA1-interacting protein through a yeast two-hybrid screen.[1][2] This interaction is primarily mediated by the binding of this compound to the BRCT (BRCA1 C-Terminal) domains of BRCA1.[2][3][4][5]
This technical guide provides a comprehensive overview of the core aspects of the this compound-BRCA1 interaction, intended for researchers, scientists, and drug development professionals. It delves into the quantitative data available, detailed experimental protocols for studying this interaction, and visual representations of the signaling pathways involved.
Data Presentation: The this compound-BRCA1 Interaction
Table 1: Summary of Qualitative and Contextual Data on this compound-BRCA1 Interaction
| Parameter | Observation | Experimental Evidence | References |
| Direct Interaction | Yes | Yeast Two-Hybrid, Co-immunoprecipitation | [1][2][6] |
| BRCA1 Interacting Domain | BRCT domains | GST pull-down assays | [3][4][5] |
| This compound Interacting Region | Middle region (binds c-Fos, a component of the AP-1 transcription factor complex that this compound regulates) | Deletion mutation analysis | [6] |
| Functional Consequences | Co-regulation of gene transcription, involvement in DNA damage response | Gene expression profiling (microarray, qRT-PCR), functional assays | [1][7][8] |
| Complex Formation | This compound is a subunit of the Negative Elongation Factor (NELF) complex, which interacts with RNA Polymerase II. BRCA1 is also known to associate with the transcription machinery. | Co-immunoprecipitation, structural studies of the NELF complex | [9][10][11] |
Signaling Pathways Involving this compound and BRCA1
The interaction between this compound and BRCA1 is central to two major cellular processes: transcriptional regulation and the DNA damage response.
Transcriptional Regulation via the NELF Complex
This compound is an integral subunit of the Negative Elongation Factor (NELF) complex, which plays a crucial role in pausing RNA Polymerase II (Pol II) at the promoter-proximal region of many genes.[9][10][12] This pausing is a key regulatory step in transcription. The interaction with BRCA1 suggests a mechanism by which BRCA1 can influence the expression of a wide array of genes by modulating the activity of the NELF complex.
Role in the DNA Damage Response
BRCA1 is a key player in the DNA damage response (DDR), particularly in the repair of double-strand breaks through homologous recombination.[13][14][15][16] Upon DNA damage, BRCA1 is phosphorylated by kinases such as ATM and Chk2.[13][14][15] This phosphorylation is a critical event that allows BRCA1 to localize to sites of DNA damage and interact with other repair proteins. The interaction with this compound, a component of the transcriptional machinery, suggests a link between DNA repair and the regulation of gene expression following DNA damage. This could involve pausing the transcription of certain genes to allow for repair or activating the transcription of genes involved in the DDR.
Experimental Protocols
Yeast Two-Hybrid (Y2H) Screen for Protein-Protein Interactions
The Y2H system is a powerful genetic method to identify protein-protein interactions.[17][18][19][20]
Experimental Workflow:
Detailed Methodology:
-
Plasmid Construction:
-
Clone the full-length or specific domains of BRCA1 (e.g., the BRCT domains) into a "bait" vector (e.g., pGBKT7) to create a fusion with a DNA-binding domain (e.g., GAL4-BD).
-
Prepare a "prey" library by cloning a cDNA library from a relevant cell line or tissue into a prey vector (e.g., pGADT7) to create fusions with a transcriptional activation domain (e.g., GAL4-AD).
-
-
Yeast Transformation:
-
Co-transform the bait plasmid and the prey library into a suitable yeast reporter strain (e.g., AH109 or Y2HGold) using the lithium acetate/polyethylene glycol method.[18]
-
-
Selection and Screening:
-
Plate the transformed yeast on a medium-stringency selective medium (e.g., SD/-Trp/-Leu/-His) to select for yeast that have taken up both plasmids and where the interaction is strong enough to activate the HIS3 reporter gene.
-
Incubate plates at 30°C for 3-7 days.
-
Pick surviving colonies and re-streak them onto a high-stringency selective medium (e.g., SD/-Trp/-Leu/-His/-Ade) and a medium containing a chromogenic substrate (e.g., X-α-Gal) to test for the activation of additional reporter genes (ADE2 and MEL1). True positive interactions will result in growth and a color change.[18]
-
-
Analysis of Positive Clones:
-
Isolate the prey plasmids from the positive yeast colonies.
-
Transform the isolated plasmids into E. coli for amplification.
-
Sequence the cDNA insert in the prey plasmid to identify the interacting protein (in this case, this compound).
-
Validate the interaction using an independent method such as co-immunoprecipitation.
-
Co-immunoprecipitation (Co-IP)
Co-IP is a widely used technique to study protein-protein interactions in a cellular context.[21][22][23][24][25]
Experimental Workflow:
Detailed Methodology:
-
Cell Lysis:
-
Culture cells of interest (e.g., MCF-7 breast cancer cells) to confluency.
-
Wash cells with ice-cold PBS and lyse them in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) containing protease and phosphatase inhibitors.
-
Incubate on ice and then clarify the lysate by centrifugation to pellet cellular debris.
-
-
Immunoprecipitation:
-
Pre-clear the cell lysate by incubating with protein A/G-agarose or magnetic beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with a primary antibody specific for the "bait" protein (e.g., anti-BRCA1) or a control IgG overnight at 4°C with gentle rotation.
-
Add fresh protein A/G beads to the lysate-antibody mixture and incubate for a few hours to capture the antibody-antigen complexes.
-
-
Washing and Elution:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
-
Detection:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Perform a Western blot using a primary antibody against the "prey" protein (e.g., anti-Cobra1) to detect its presence in the immunoprecipitated complex.
-
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
ChIP-seq is a powerful method to identify the genome-wide binding sites of a protein of interest.[7][8][26][27]
Experimental Workflow:
Detailed Methodology:
-
Chromatin Immunoprecipitation:
-
Crosslink proteins to DNA in living cells using formaldehyde.
-
Lyse the cells and shear the chromatin into small fragments (typically 200-600 bp) by sonication or enzymatic digestion.
-
Immunoprecipitate the chromatin using an antibody specific to the protein of interest (e.g., anti-BRCA1 or anti-Cobra1).
-
Reverse the crosslinks and purify the immunoprecipitated DNA.
-
-
Sequencing:
-
Prepare a DNA library from the purified ChIP DNA. This involves end-repair, A-tailing, and ligation of sequencing adapters.
-
Perform high-throughput sequencing of the DNA library.
-
-
Data Analysis:
-
Map the sequencing reads to a reference genome.
-
Perform peak calling to identify genomic regions that are significantly enriched for the protein of interest.
-
Perform motif analysis to identify consensus DNA binding sequences within the called peaks.
-
Annotate the peaks to identify the genes located near the binding sites and perform functional enrichment analysis.
-
Conclusion and Future Directions
The interaction between this compound and BRCA1 represents a key regulatory hub with significant implications for both normal cellular function and the development of cancer. While their physical association and joint roles in transcriptional regulation and the DNA damage response are well-established, further research is needed to elucidate the precise quantitative nature of their binding and the dynamic regulation of their interaction. The detailed experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers and drug development professionals to further explore this critical protein-protein interaction. Future studies employing techniques such as isothermal titration calorimetry or surface plasmon resonance could provide the much-needed quantitative data on their binding affinity. A deeper understanding of the this compound-BRCA1 axis will undoubtedly open new avenues for the development of targeted therapies for BRCA1-associated cancers and other related diseases.
References
- 1. Cell cycle differences in DNA damage-induced BRCA1 phosphorylation affect its subcellular localization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Concerted Transcriptional Regulation by BRCA1 and this compound in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BRCA1 interacts with acetyl-CoA carboxylase through its tandem of BRCT domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The BRCT domain is a phospho-protein binding domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phosphopeptide interactions with BRCA1 BRCT domains: More than just a motif - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound inhibits AP-1 transcriptional activity in transfected cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ChIP-Seq: Finding Transcription Factor Binding Sites – BioCode [biocode.org.uk]
- 8. Role of ChIP-seq in the discovery of transcription factor binding sites, differential gene regulation mechanism, epigenetic marks and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Human transcription elongation factor NELF: identification of novel subunits and reconstitution of the functionally active complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. um.edu.mt [um.edu.mt]
- 11. NELFB negative elongation factor complex member B [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 12. scilit.com [scilit.com]
- 13. Requirement of ATM-dependent phosphorylation of brca1 in the DNA damage response to double-strand breaks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. hCds1-mediated phosphorylation of BRCA1 regulates the DNA damage response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | BRCA1 in the DNA damage response and at telomeres [frontiersin.org]
- 17. A High-Throughput Yeast Two-Hybrid Protocol to Determine Virus-Host Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Yeast Two-Hybrid Protocol for Protein–Protein Interaction - Creative Proteomics [creative-proteomics.com]
- 20. Yeast Two-Hyrbid Protocol [proteome.wayne.edu]
- 21. An optimized co-immunoprecipitation protocol for the analysis of endogenous protein-protein interactions in cell lines using mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. The principle and method of co-immunoprecipitation (Co-IP) | MBL Life Sience -GLOBAL- [mblbio.com]
- 23. researchgate.net [researchgate.net]
- 24. bio-protocol.org [bio-protocol.org]
- 25. Immunoprecipitation (IP) and co-immunoprecipitation protocol | Abcam [abcam.com]
- 26. journals.asm.org [journals.asm.org]
- 27. medium.com [medium.com]
The Discovery and Initial Characterization of Cobra1: A Technical Guide
Abstract
This technical guide provides an in-depth overview of the discovery and initial characterization of the protein Cobra1, also known as NELF-B. It is intended for researchers, scientists, and drug development professionals. This compound was independently identified through two distinct lines of investigation: as a protein that interacts with the tumor suppressor BRCA1 and as a core subunit of the Negative Elongation Factor (NELF) complex. This guide details its fundamental role in transcriptional regulation, specifically in promoter-proximal pausing of RNA Polymerase II, and its interactions with key cellular proteins. Experimental methodologies that were pivotal in its initial characterization are described, and quantitative data from these early studies are summarized. Furthermore, this document presents visual representations of relevant signaling pathways and experimental workflows to facilitate a comprehensive understanding of this compound's molecular functions.
Discovery of this compound
The protein now known as this compound was brought to light through two separate, yet converging, research paths in the late 1990s and early 2000s.
-
As a BRCA1-Interacting Protein: In a quest to understand the function of the breast cancer susceptibility gene 1 (BRCA1), a yeast two-hybrid screen was employed to identify proteins that physically associate with BRCA1.[1] This screen identified a novel protein, which was subsequently named Co factor o f BRCA1 , or This compound .[2] The interaction was mapped to the BRCT domain of BRCA1, a region known to be crucial for its tumor suppressor function.[1]
-
As a Component of the NELF Complex: Concurrently, research into the mechanisms of transcriptional regulation led to the identification of the Negative Elongation Factor (NELF) complex. This four-subunit complex was found to be responsible for pausing RNA Polymerase II (Pol II) shortly after transcription initiation.[2][3] Through protein purification and micro-sequencing analysis, one of the core subunits of the NELF complex was identified and named NELF-B.[3] It was later confirmed that this compound and NELF-B are the same protein.[2][4]
Initial Characterization: A Dual Role in the Cell
The initial characterization of this compound revealed its involvement in fundamental cellular processes, primarily centered around the regulation of gene expression.
Role in Transcriptional Regulation: The NELF Complex and Promoter-Proximal Pausing
This compound functions as an integral component of the NELF complex, which is composed of four subunits: NELF-A, NELF-B (this compound), NELF-C or NELF-D, and NELF-E.[3][5] The NELF complex, in conjunction with the DRB-sensitivity-inducing factor (DSIF), binds to RNA Polymerase II and induces promoter-proximal pausing.[3][6] This pausing event occurs approximately 20-60 nucleotides downstream of the transcription start site and is a critical checkpoint in gene expression.[3] The release of this pause is a key regulatory step that allows for productive transcription elongation.[6]
Interaction with BRCA1 and Potential Role in Tumor Suppression
The physical interaction between this compound and BRCA1 suggests a functional link between these two proteins in the context of tumor suppression.[1][7] Both proteins are implicated in the regulation of estrogen receptor alpha (ERα)-dependent transcription.[2][4] The discovery of this interaction hinted at a role for this compound in the cellular pathways governed by BRCA1, including DNA repair and cell cycle control, although its primary characterized function remains in transcriptional regulation.
Regulation of AP-1 Transcriptional Activity
Further studies demonstrated that this compound can inhibit the transcriptional activity of Activator Protein-1 (AP-1).[8] AP-1 is a transcription factor that plays a crucial role in cell proliferation, differentiation, and apoptosis.[8] this compound was shown to physically interact with the c-Jun and c-Fos components of the AP-1 complex, thereby repressing its ability to activate target genes.[8]
Quantitative Data Summary
The following tables summarize the key quantitative findings from the initial characterization of this compound.
| Interaction | Method | Quantitative Data | Reference |
| This compound - BRCA1 (BRCT domain) | Yeast Two-Hybrid | Interaction detected, but specific binding affinity not initially quantified. | [1] |
| NELF Complex Subunits | Co-immunoprecipitation | Stoichiometric association of NELF-A, -B, -C/D, and -E. | [3] |
| This compound - c-Jun/c-Fos (AP-1) | Co-immunoprecipitation | Physical association demonstrated. | [8] |
| Experiment | Observation | Quantitative Impact | Reference |
| In vitro Transcription Assay with NELF | Addition of NELF complex to a transcription reaction. | Inhibition of RNA Polymerase II elongation, leading to an accumulation of short transcripts. | [3] |
| Luciferase Reporter Assay for AP-1 | Ectopic expression of this compound with an AP-1 responsive luciferase reporter. | Dose-dependent inhibition of AP-1 transcriptional activity. | [8] |
| siRNA-mediated knockdown of this compound | Reduction of endogenous this compound levels in the presence of an AP-1 responsive luciferase reporter. | Significant enhancement of AP-1-mediated transcriptional activation. | [8] |
| This compound Overexpression in UGCs | Quantitative real-time reverse transcription-PCR in primary upper gastrointestinal adenocarcinomas (UGCs). | Overexpression of this compound mRNA detected in 28 of 35 (79%) primary UGCs. | [9] |
| TFF1 Expression in UGCs with High this compound | Immunohistochemical analysis of UGC tissue arrays. | Simultaneous loss of TFF1 expression and overexpression of this compound in 42 of 70 (60%) tumors. | [9] |
Experimental Protocols
Detailed methodologies for the key experiments that were instrumental in the initial characterization of this compound are provided below.
Yeast Two-Hybrid Screen for BRCA1-Interacting Proteins
This protocol is a generalized procedure for identifying protein-protein interactions.
-
Bait and Prey Plasmid Construction: The cDNA encoding the BRCT domain of BRCA1 (bait) is cloned into a yeast expression vector containing a DNA-binding domain (e.g., GAL4-BD). A cDNA library (prey) is cloned into a separate yeast expression vector containing a transcriptional activation domain (e.g., GAL4-AD).
-
Yeast Transformation: A suitable yeast reporter strain (e.g., containing HIS3 and LacZ reporter genes under the control of GAL4 upstream activating sequences) is co-transformed with the bait plasmid and the prey library plasmids.
-
Selection of Interactors: Transformed yeast cells are plated on selective media lacking specific nutrients (e.g., histidine). Only yeast cells in which the bait and prey proteins interact will reconstitute a functional transcription factor, leading to the expression of the reporter genes and allowing for growth on the selective media.
-
Verification of Interactions: Positive colonies are further tested for the expression of the second reporter gene (e.g., LacZ) using a colorimetric assay (e.g., β-galactosidase assay). Prey plasmids from confirmed positive clones are isolated and sequenced to identify the interacting protein.
Co-immunoprecipitation of the NELF Complex
This protocol outlines the steps to demonstrate the association of this compound with other NELF subunits.
-
Cell Lysis: Cells are harvested and lysed in a non-denaturing buffer containing protease and phosphatase inhibitors to maintain protein-protein interactions.
-
Pre-clearing: The cell lysate is incubated with protein A/G-agarose beads to reduce non-specific binding.
-
Immunoprecipitation: The pre-cleared lysate is incubated with an antibody specific to one of the NELF subunits (e.g., anti-NELF-A) or a control antibody (e.g., IgG) overnight at 4°C.
-
Immune Complex Capture: Protein A/G-agarose beads are added to the lysate-antibody mixture to capture the antibody-protein complexes.
-
Washing: The beads are washed several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: The bound proteins are eluted from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: The eluted proteins are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies against the other NELF subunits (e.g., anti-Cobra1/NELF-B, anti-NELF-E) to detect their presence in the immunoprecipitated complex.
In Vitro Transcription Assay for RNA Polymerase II Pausing
This assay is used to demonstrate the effect of the NELF complex on transcription elongation.
-
Template Preparation: A DNA template containing a promoter and a G-less cassette is used. The absence of guanosine (B1672433) in the cassette allows for the generation of a defined length transcript in the absence of GTP.
-
Transcription Reaction Setup: The DNA template is incubated with nuclear extract or purified transcription factors, RNA Polymerase II, and a mixture of ATP, CTP, and UTP (and radiolabeled UTP for detection), but lacking GTP.
-
Initiation and Pausing: The reaction is allowed to proceed, permitting transcription initiation and elongation until the polymerase reaches the end of the G-less cassette, where it pauses due to the absence of GTP.
-
Addition of NELF and DSIF: The purified NELF complex and DSIF are added to the reaction.
-
Elongation Chase: A high concentration of all four NTPs (including GTP) is added to allow the paused polymerases to resume elongation.
-
Analysis of Transcripts: The RNA transcripts are purified and analyzed by denaturing polyacrylamide gel electrophoresis and autoradiography. The presence of NELF and DSIF will result in an accumulation of shorter, paused transcripts compared to the control reaction.
Chromatin Immunoprecipitation (ChIP)
This protocol is used to determine if this compound is associated with specific gene promoters in vivo.
-
Cross-linking: Cells are treated with formaldehyde (B43269) to cross-link proteins to DNA.
-
Cell Lysis and Sonication: The cells are lysed, and the chromatin is sheared into small fragments (typically 200-1000 bp) by sonication.
-
Immunoprecipitation: The sheared chromatin is incubated with an antibody specific for this compound or a control IgG overnight at 4°C.
-
Immune Complex Capture and Washing: Protein A/G-agarose beads are used to capture the antibody-chromatin complexes, followed by a series of washes to remove non-specific interactions.
-
Elution and Reverse Cross-linking: The chromatin is eluted from the beads, and the protein-DNA cross-links are reversed by heating in the presence of a high salt concentration.
-
DNA Purification: The DNA is purified to remove proteins.
-
Analysis: The purified DNA is analyzed by PCR or quantitative PCR (qPCR) using primers specific for the promoter regions of interest to determine the enrichment of these sequences in the this compound immunoprecipitate compared to the IgG control.
Luciferase Reporter Assay for AP-1 Activity
This assay quantifies the effect of this compound on AP-1-mediated transcription.
-
Cell Transfection: Cells are co-transfected with a reporter plasmid containing the luciferase gene under the control of a promoter with multiple AP-1 binding sites, an expression plasmid for this compound (or siRNA against this compound), and a control plasmid expressing Renilla luciferase (for normalization of transfection efficiency).
-
Cell Treatment: After transfection, cells may be treated with an inducer of AP-1 activity (e.g., phorbol (B1677699) esters).
-
Cell Lysis: The cells are lysed, and the luciferase activity in the cell lysate is measured using a luminometer.
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to account for differences in transfection efficiency. The effect of this compound on AP-1 activity is determined by comparing the normalized luciferase activity in the presence and absence of this compound expression or knockdown.
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is used to demonstrate the direct interaction of a protein with a specific DNA sequence.
-
Probe Preparation: A short DNA probe containing the AP-1 binding site is synthesized and labeled with a radioactive isotope (e.g., 32P) or a non-radioactive tag.
-
Binding Reaction: The labeled probe is incubated with purified AP-1 protein (c-Jun/c-Fos) in the presence or absence of purified this compound protein in a binding buffer.
-
Electrophoresis: The binding reactions are loaded onto a non-denaturing polyacrylamide gel and subjected to electrophoresis.
-
Detection: The gel is dried and exposed to X-ray film or an appropriate imaging system to visualize the labeled DNA probe. A slower migrating band will be observed when the protein is bound to the DNA probe (a "shift"). The effect of this compound on AP-1 binding to DNA can be assessed by observing changes in the intensity or mobility of the shifted band.
Visualizations
The following diagrams illustrate key concepts and workflows related to this compound.
Caption: The NELF complex, containing this compound, induces promoter-proximal pausing of RNA Polymerase II.
Caption: this compound interacts with BRCA1 and inhibits the transcriptional activity of AP-1.
Caption: A generalized workflow for the co-immunoprecipitation of the NELF complex using a this compound antibody.
Conclusion
The discovery and initial characterization of this compound revealed its identity as a key transcriptional regulator with multifaceted roles. Its identification as both a BRCA1-interacting protein and a core component of the NELF complex has placed it at the intersection of cancer biology and fundamental gene expression regulation. The experimental approaches detailed in this guide were crucial in elucidating its primary function in mediating promoter-proximal pausing of RNA Polymerase II and its ability to modulate the activity of other important transcription factors like AP-1. These foundational studies have paved the way for ongoing research into the diverse and context-dependent functions of this compound in health and disease, making it a continued subject of interest for both basic research and therapeutic development.
References
- 1. Studying RNA Polymerase II Promoter-Proximal Pausing by In Vitro Immobilized Template and Transcription Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Studying RNA Polymerase II Promoter-Proximal Pausing by In Vitro Immobilized Template and Transcription Assays | Springer Nature Experiments [experiments.springernature.com]
- 3. Kinetic competition between elongation rate and binding of NELF controls promoter-proximal pausing. [vivo.weill.cornell.edu]
- 4. pure.psu.edu [pure.psu.edu]
- 5. Kinetic Competition between Elongation Rate and Binding of NELF Controls Promoter Proximal Pausing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pause & Go: from the discovery of RNA polymerase pausing to its functional implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CoBRA: Containerized Bioinformatics Workflow for Reproducible ChIP/ATAC-seq Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. med.upenn.edu [med.upenn.edu]
- 9. neb.com [neb.com]
An In-depth Technical Guide to the Structural Domains and Functions of Cobra1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cofactor of BRCA1 (Cobra1), also known as Negative Elongation Factor B (NELF-B), is a critical nuclear protein involved in the regulation of gene expression. Initially identified as a protein that interacts with the tumor suppressor BRCA1, this compound is now recognized as an essential subunit of the Negative El हम आपको गैर-मौजूद this compound प्रोटीन के बारे में जानकारी प्रदान नहीं कर सकते हैं। of Factor (NELF) complex. This complex plays a pivotal role in transcriptional pausing, a key regulatory step in the expression of many genes, particularly those that are stimulus-responsive. By stalling RNA Polymerase II (Pol II) at promoter-proximal regions, the NELF complex, with this compound as a core component, provides a checkpoint for the fine-tuning of gene expression. Dysregulation of this compound has been implicated in various diseases, including cancer, making it an important subject of study for both basic research and therapeutic development.
This technical guide provides a comprehensive overview of the structural domains of the human this compound protein and their associated functions, with a focus on its interactions with key binding partners.
Structural and Functional Domains of this compound
The human this compound protein is a multi-domain protein that is predicted to adopt a HEAT (Huntingtin, Elongation factor 3, A subunit of protein phosphatase 2A, and TOR1) repeat fold. This structure, composed of repeating alpha-helical pairs, provides a flexible scaffold for protein-protein interactions, which is central to this compound's function as a core component of the NELF complex. While the precise boundaries of all functional domains are still under investigation, several key regions have been identified through functional assays and structural studies.
N-Terminal Domain
The N-terminal region of this compound is crucial for the assembly of the NELF complex. It directly interacts with the NELF-A and NELF-C subcomplex (NELF-AC).[1] This interaction is fundamental for the overall integrity and function of the NELF complex in mediating transcriptional pausing.
Middle Region: The c-Fos Interaction Domain
A "middle region" of the this compound protein has been identified as the binding site for the transcription factor c-Fos, a component of the Activator Protein-1 (AP-1) complex.[2] This interaction is significant as it links this compound to the regulation of AP-1 mediated transcription. The binding of this compound to c-Fos leads to the inhibition of AP-1 transcriptional activity.[2]
C-Terminal Region: The NELFE Interaction Domain
Studies involving C-terminal truncations of this compound have suggested that the C-terminal region is involved in the interaction with another NELF subunit, NELFE. A C-terminal deletion mutant (Δ-C60) was shown to retain its interaction with NELFA and NELFC but lost its ability to bind NELFE. This indicates that the C-terminus of this compound is essential for anchoring NELFE to the NELF complex.
Key Molecular Interactions and Signaling Pathways
This compound functions at the crossroads of several important cellular signaling pathways, primarily through its protein-protein interactions.
This compound in the NELF Complex and Transcriptional Pausing
As a central component of the NELF complex, this compound is integral to the process of promoter-proximal pausing of RNA Polymerase II. The NELF complex, in conjunction with the DSIF (DRB-Sensitivity Inducing Factor) complex, binds to Pol II shortly after transcription initiation, inducing a pause. This paused state is relieved by the positive transcription elongation factor b (P-TEFb), which phosphorylates the NELF complex and the C-terminal domain of Pol II, leading to the dissociation of NELF and the resumption of transcription elongation.
This compound in the NELF-mediated transcriptional pausing pathway.
Interaction with BRCA1
This compound was initially identified through its interaction with the breast cancer susceptibility protein, BRCA1.[3] This interaction occurs between this compound and the BRCT (BRCA1 C-Terminus) domains of BRCA1.[3] While the exact functional consequence of this direct interaction is still being elucidated, it is suggested that this compound and BRCA1 may cooperate in common gene regulatory pathways to suppress breast cancer progression.[3]
Regulation of AP-1 Activity
This compound directly interacts with c-Fos, a key component of the AP-1 transcription factor complex, through its middle region.[2] This interaction leads to the inhibition of AP-1 transcriptional activity.[2] The AP-1 pathway is involved in a wide range of cellular processes, including cell proliferation, differentiation, and apoptosis. By modulating AP-1 activity, this compound can influence these critical cellular outcomes.
Inhibition of AP-1 transcriptional activity by this compound.
Cytoplasmic Functions and PI3K/AKT Signaling
Recent evidence suggests that this compound may also have functions in the cytoplasm that are independent of its role in transcriptional pausing. These studies indicate a physical and functional interaction between cytoplasmic this compound and components of the prosurvival PI3K/AKT signaling pathway. While the precise mechanisms are still under investigation, this finding opens up new avenues for understanding the diverse roles of this compound in cellular regulation.
Putative interaction of cytoplasmic this compound with the PI3K/AKT pathway.
Quantitative Data on this compound Interactions
At present, there is a limited amount of publicly available quantitative data on the binding affinities of this compound with its interaction partners. One study investigating the interaction of the BRCA1-BRCT domain with a phosphorylated peptide reported dissociation constants (Kd) in the micromolar range (0.18 ± 0.05 μM to 0.41 ± 0.03 μM), providing an insight into the strength of interactions involving this domain of BRCA1.[4] However, direct quantitative measurements for the this compound-BRCA1 interaction, as well as for this compound's interactions with c-Fos and other NELF subunits, are not yet widely reported in the literature. Further biophysical studies are required to precisely quantify these interactions.
| Interacting Partner | This compound Domain/Region | Binding Affinity (Kd) | Reference |
| NELF-A / NELF-C | N-Terminal Domain | Not Reported | [1] |
| c-Fos | Middle Region | Not Reported | [2] |
| NELF-E | C-Terminal Region | Not Reported | |
| BRCA1 (BRCT domains) | Not fully mapped | Not directly reported for this compound | [3] |
Experimental Protocols
Detailed, step-by-step protocols for key experiments are essential for the reproducible study of this compound. The following sections provide generalized methodologies for co-immunoprecipitation, chromatin immunoprecipitation, and luciferase reporter assays, which can be adapted for the specific investigation of this compound.
Co-Immunoprecipitation (Co-IP) to Detect Protein-Protein Interactions
This protocol describes a general workflow for immunoprecipitating this compound and its interacting partners from cell lysates.
General workflow for Co-immunoprecipitation of this compound.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer or a non-denaturing buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease and phosphatase inhibitors)
-
Anti-Cobra1 antibody
-
Isotype control IgG
-
Protein A/G magnetic beads or agarose (B213101) beads
-
Wash buffer (e.g., cell lysis buffer or PBS with 0.1% Tween-20)
-
Elution buffer (e.g., 2x Laemmli sample buffer)
-
Magnetic rack (for magnetic beads) or centrifuge
Procedure:
-
Cell Lysis: Harvest cultured cells and lyse them in ice-cold lysis buffer. Incubate on ice for 30 minutes with occasional vortexing.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Transfer the supernatant to a new tube.
-
Pre-clearing: Add Protein A/G beads to the lysate and incubate for 1 hour at 4°C with rotation to reduce non-specific binding. Pellet the beads and transfer the supernatant to a new tube.
-
Immunoprecipitation: Add the anti-Cobra1 antibody or control IgG to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with rotation.
-
Immune Complex Capture: Add pre-washed Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C with rotation.
-
Washing: Pellet the beads and discard the supernatant. Wash the beads 3-5 times with ice-cold wash buffer.
-
Elution: Resuspend the beads in elution buffer and boil for 5-10 minutes to release the bound proteins.
-
Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against the expected interacting partners.
Chromatin Immunoprecipitation (ChIP) to Identify this compound Target Genes
This protocol outlines the general steps for performing ChIP to identify the genomic regions where this compound is bound.
General workflow for Chromatin Immunoprecipitation of this compound.
Materials:
-
Formaldehyde (B43269) (for crosslinking)
-
Glycine (to quench crosslinking)
-
Cell lysis and nuclear lysis buffers
-
Chromatin shearing equipment (sonicator or micrococcal nuclease)
-
Anti-Cobra1 antibody and control IgG
-
Protein A/G beads
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
Proteinase K and RNase A
-
DNA purification kit
Procedure:
-
Crosslinking: Treat cultured cells with formaldehyde to crosslink proteins to DNA. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Preparation: Lyse the cells and isolate the nuclei. Lyse the nuclei to release the chromatin.
-
Chromatin Shearing: Shear the chromatin into fragments of 200-1000 bp using sonication or enzymatic digestion.
-
Immunoprecipitation: Pre-clear the sheared chromatin with Protein A/G beads. Incubate the pre-cleared chromatin with the anti-Cobra1 antibody or control IgG overnight at 4°C.
-
Immune Complex Capture: Capture the antibody-chromatin complexes with Protein A/G beads.
-
Washing: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specifically bound chromatin.
-
Elution and Reverse Crosslinking: Elute the chromatin from the beads and reverse the formaldehyde crosslinks by heating in the presence of high salt.
-
DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA using a standard DNA purification kit.
-
Analysis: Analyze the purified DNA by quantitative PCR (qPCR) for specific target genes or by next-generation sequencing (ChIP-seq) for genome-wide analysis.
Luciferase Reporter Assay to Measure AP-1 Inhibition by this compound
This protocol describes how to use a luciferase reporter assay to quantify the inhibitory effect of this compound on AP-1 transcriptional activity.
Workflow for Luciferase Reporter Assay to assess this compound's effect on AP-1.
Materials:
-
Mammalian cell line (e.g., HEK293T)
-
AP-1 luciferase reporter plasmid (containing AP-1 binding sites upstream of a luciferase gene)
-
A control plasmid expressing Renilla luciferase (for normalization)
-
An expression plasmid for this compound
-
An empty expression vector (as a control)
-
Transfection reagent
-
AP-1 pathway activator (e.g., Phorbol 12-myristate 13-acetate, PMA)
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 24- or 96-well plate at a density that will result in 70-90% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the AP-1 luciferase reporter plasmid, the Renilla luciferase control plasmid, and either the this compound expression plasmid or the empty vector control.
-
Incubation: Incubate the cells for 24-48 hours to allow for protein expression.
-
Stimulation: Treat the cells with an AP-1 activator (e.g., PMA) for a specified period (e.g., 6-8 hours) to induce AP-1 activity. Include an unstimulated control.
-
Cell Lysis: Wash the cells with PBS and lyse them using the lysis buffer provided in the dual-luciferase assay kit.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities in the cell lysates using a luminometer according to the manufacturer's instructions.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample to control for transfection efficiency. Compare the normalized luciferase activity in cells overexpressing this compound to the empty vector control to determine the effect of this compound on AP-1 transcriptional activity.
Conclusion
This compound is a multifaceted protein with crucial roles in transcriptional regulation and potentially other cellular processes. Its function as a core component of the NELF complex places it at the heart of the transcriptional pausing machinery, a fundamental mechanism for controlling gene expression. The structural domains of this compound facilitate its interactions with other NELF subunits, BRCA1, and transcription factors like c-Fos, thereby integrating various signaling inputs to modulate gene expression. While much has been learned about the qualitative functions of this compound's domains, a deeper quantitative understanding of its molecular interactions is needed. The experimental protocols and conceptual frameworks presented in this guide provide a foundation for further research into the intricate biology of this compound, which may ultimately lead to the development of novel therapeutic strategies for diseases where its function is dysregulated.
References
- 1. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 2. This compound inhibits AP-1 transcriptional activity in transfected cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Concerted Transcriptional Regulation by BRCA1 and this compound in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinetic Analysis of Interaction of BRCA1 Tandem Breast Cancer C-Terminal Domains with Phosphorylated Peptides Reveals Two Binding Conformations - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Cobra1 in Estrogen Receptor Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cobra1, also known as Negative Elongation Factor B (NELF-B), is a critical regulator of Estrogen Receptor alpha (ERα) signaling. It functions as a corepressor, attenuating estrogen-dependent gene transcription through a novel mechanism involving the pausing of RNA Polymerase II (RNAPII). This guide provides an in-depth technical overview of this compound's role in ERα signaling, including its mechanism of action, its implication in breast cancer, and detailed experimental protocols for its study. Quantitative data are summarized, and key pathways and workflows are visualized to facilitate a comprehensive understanding of this important transcriptional regulator.
Introduction to this compound and its Core Function
This compound was initially identified as a cofactor of the BRCA1 tumor suppressor protein. Subsequent research has established it as an integral subunit of the four-protein Negative Elongation Factor (NELF) complex. The NELF complex is a key regulator of gene expression, acting to stall RNAPII at the promoter-proximal region of many genes, thereby creating a transcriptional checkpoint. In the context of estrogen signaling, this compound plays a pivotal role in modulating the activity of ERα, a ligand-activated transcription factor that is a key driver in the development and progression of the majority of breast cancers.
Mechanism of this compound-Mediated Repression of ERα Signaling
This compound directly interacts with the ERα protein. Upon stimulation by estrogen, ERα recruits this compound and the entire NELF complex to the promoters of its target genes. This recruitment does not prevent the assembly of the initial transcription machinery but rather induces a pause in RNAPII elongation shortly after transcription initiation. This stalling of RNAPII attenuates the transcriptional output of estrogen-responsive genes, providing a mechanism to fine-tune the hormonal response.
Signaling Pathway Diagram
Quantitative Data on this compound Function
While extensive qualitative data exists, specific quantitative values for some interactions are not consistently reported across the literature. The following tables summarize the available quantitative data and highlight areas where further quantitative investigation is needed.
Table 1: this compound-ERα Interaction and NELF Complex Stoichiometry
| Parameter | Value | Remarks |
| This compound-ERα Binding Affinity (Kd) | Not consistently reported | Direct interaction is confirmed through co-immunoprecipitation and yeast two-hybrid assays. The precise binding affinity has not been definitively quantified in the reviewed literature. |
| NELF Complex Stoichiometry | 1:1:1:1 (NELF-A:B:C/D:E) | The NELF complex is a heterotetramer. NELF-C and NELF-D may exist in distinct NELF complexes. |
| This compound-ERα Interaction Stoichiometry | Not determined | The precise stoichiometry of the this compound-ERα interaction at the promoter in the context of the full NELF complex and other co-regulators is not yet fully elucidated. |
Table 2: Effects of this compound Knockdown on ERα Signaling and Cell Phenotype
| Parameter | Effect of this compound Knockdown | Quantitative Data | Source |
| RNAPII Pausing Index | Reduction | Depletion of this compound significantly reduces the Pol II pausing index at target gene promoters. For example, at the TRIB1 and ELF3 loci in T47D cells, a notable decrease in the pausing index was observed. | [1] |
| ERα Target Gene Expression (e.g., pS2) | Increase | Knockdown of this compound leads to a significant increase in the transcription of ERα-responsive genes. However, specific fold-change values vary between studies and target genes. | [2] |
| Breast Cancer Cell Proliferation | Increase | Depletion of this compound in ERα-positive breast cancer cell lines (e.g., MCF-7) results in enhanced cell proliferation. Precise fold-change in proliferation rate is not consistently reported. | [3] |
This compound in Breast Cancer and as a Potential Therapeutic Target
Lower expression of this compound is correlated with breast cancer progression, metastasis, and recurrence, suggesting its role as a tumor suppressor.[1][4] The attenuation of ERα signaling by this compound is a crucial mechanism for controlling estrogen-driven cell proliferation. Therefore, the loss of this compound function can lead to the hyper-activation of ERα target genes, promoting tumor growth.
Furthermore, there is evidence suggesting a link between this compound and resistance to endocrine therapies like tamoxifen (B1202). Tumors with low this compound expression might be less responsive to tamoxifen treatment due to the heightened ERα signaling. This makes this compound and the NELF complex potential targets for novel therapeutic strategies aimed at restoring the normal regulation of ERα activity in breast cancer.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the role of this compound in ERα signaling.
Co-Immunoprecipitation (Co-IP) of this compound and ERα
This protocol is for confirming the in vivo interaction between this compound and ERα in a cell line such as MCF-7.
Materials:
-
MCF-7 cells
-
Estrogen-depleted medium (phenol red-free medium with charcoal-stripped serum)
-
17β-estradiol (E2)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Anti-Cobra1 antibody
-
Anti-ERα antibody
-
Normal rabbit/mouse IgG (isotype control)
-
Protein A/G magnetic beads
-
Wash buffer (e.g., modified RIPA buffer)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Culture MCF-7 cells in estrogen-depleted medium for 3-4 days.
-
Treat cells with 10 nM E2 or vehicle (ethanol) for 1 hour.
-
Wash cells with ice-cold PBS and lyse them in ice-cold lysis buffer.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with anti-Cobra1 antibody or normal IgG overnight at 4°C with gentle rotation.
-
Add protein A/G magnetic beads and incubate for 2-4 hours at 4°C.
-
Wash the beads 3-5 times with wash buffer.
-
Elute the protein complexes by boiling the beads in SDS-PAGE sample buffer.
-
Analyze the eluates by SDS-PAGE and Western blotting using an anti-ERα antibody.
Co-Immunoprecipitation Workflow Diagram
Chromatin Immunoprecipitation (ChIP) Assay
This protocol details how to perform a ChIP assay to investigate the recruitment of this compound and the NELF complex to the promoters of ERα target genes (e.g., the pS2/TFF1 promoter).
Materials:
-
MCF-7 cells
-
Formaldehyde (B43269) (for cross-linking)
-
Glycine (to quench cross-linking)
-
ChIP lysis buffer
-
Sonication equipment
-
Anti-Cobra1, anti-NELF-E, and anti-ERα antibodies
-
Normal rabbit/mouse IgG
-
Protein A/G magnetic beads
-
ChIP wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
qPCR primers for the pS2 promoter and a negative control region
Procedure:
-
Culture and treat MCF-7 cells as described for Co-IP.
-
Cross-link proteins to DNA with 1% formaldehyde for 10 minutes at room temperature.
-
Quench the reaction with glycine.
-
Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-500 bp.
-
Perform immunoprecipitation overnight at 4°C with specific antibodies or IgG.
-
Capture antibody-chromatin complexes with protein A/G beads.
-
Wash the beads sequentially with low salt, high salt, and LiCl wash buffers.
-
Elute the chromatin and reverse the cross-links by heating at 65°C.
-
Treat with RNase A and Proteinase K, and purify the DNA.
-
Quantify the enrichment of the pS2 promoter region by qPCR.
ChIP-qPCR Workflow Diagram
Luciferase Reporter Assay
This assay measures the effect of this compound on ERα-mediated transcriptional activity using a reporter plasmid containing an Estrogen Response Element (ERE) driving the expression of a luciferase gene.
Materials:
-
HEK293T or MCF-7 cells
-
ERE-luciferase reporter plasmid
-
ERα expression plasmid (if using non-ERα expressing cells)
-
This compound expression plasmid or siRNA against this compound
-
Renilla luciferase plasmid (for normalization)
-
Transfection reagent (e.g., Lipofectamine)
-
Dual-luciferase reporter assay system
Procedure:
-
Co-transfect cells with the ERE-luciferase reporter, ERα plasmid (if needed), this compound expression plasmid or siRNA, and the Renilla plasmid.
-
After 24-48 hours, treat the cells with E2 or vehicle.
-
Lyse the cells and measure firefly and Renilla luciferase activities using a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.
Conclusion
This compound is a key corepressor of ERα that fine-tunes estrogen-mediated gene expression by inducing RNAPII pausing. Its role in breast cancer progression highlights its importance as a potential biomarker and therapeutic target. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the intricate role of this compound in estrogen receptor signaling and its implications in disease. Further research is warranted to precisely quantify the biophysical interactions of the NELF complex with ERα and to explore therapeutic strategies targeting this pathway.
References
- 1. RNA Polymerase II promoter-proximal pausing in mammalian long non-coding genes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dash.harvard.edu [dash.harvard.edu]
- 3. Pausing of RNA polymerase II Regulates Mammalian Developmental Potential Through Control of Signaling Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ulab360.com [ulab360.com]
Cobra1: A Key Regulator of Cell Proliferation and Apoptosis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Cofactor of BRCA1 (Cobra1), also known as Negative Elongation Factor B (NELF-B), is a critical component of the four-subunit Negative Elongation Factor (NELF) complex.[1] This complex plays a pivotal role in transcriptional regulation by pausing RNA polymerase II (Pol II) at the promoter-proximal region of genes.[1] Initially identified as a BRCA1-interacting protein, this compound has emerged as a multifaceted regulator of fundamental cellular processes, including cell proliferation and apoptosis. Its impact on these processes is highly context-dependent, varying with cell type and the specific signaling pathways involved. This guide provides a comprehensive overview of the molecular mechanisms by which this compound influences cell fate, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways.
The Dichotomous Role of this compound in Cell Proliferation
This compound's influence on cell proliferation is not monolithic; it can act as either a suppressor or a promoter of cell growth depending on the cellular context. This dual functionality is primarily attributed to its interactions with different transcription factors and its role in modulating key signaling pathways.
This compound as a Suppressor of Proliferation: The Estrogen Receptor α (ERα) Axis
In the context of breast cancer, particularly in estrogen receptor-positive (ERα+) cells, this compound functions as a tumor suppressor by negatively regulating ERα-mediated gene transcription.[2] The NELF complex, through its this compound subunit, is recruited to ERα-responsive promoters upon estrogen stimulation.[2] This recruitment leads to the stalling of RNA Polymerase II, thereby attenuating the expression of estrogen-responsive genes that are critical for cell proliferation.[2]
This compound as a Promoter of Proliferation: The Hepatocellular Carcinoma (HCC) Context
In contrast to its role in breast cancer, this compound has been shown to support cell proliferation and migration in hepatocellular carcinoma (HCC).[1] Studies have demonstrated that knockdown of this compound in HCC cell lines leads to a significant decrease in cell proliferation.[1] This effect is associated with a reduction in the expression of the proliferation marker Ki-67 and the anti-apoptotic protein survivin.[1]
| Cell Line | Treatment | Parameter Measured | Result | Reference |
| HepG2 | siRNA knockdown of this compound | Cell Proliferation | Significant decrease | [1] |
| HepG2 | siRNA knockdown of this compound | Ki-67 Expression | Concomitant reduction | [1] |
| SNU449 | siRNA knockdown of this compound | Cell Proliferation | Decreased | [3] |
| SNU449 | siRNA knockdown of this compound | Ki-67 Expression | Downregulation | [3] |
The Emerging Role of this compound in Apoptosis
The involvement of this compound in apoptosis is an area of growing research interest. Evidence suggests that this compound can modulate apoptotic pathways, again in a context-dependent manner.
This compound's Anti-Apoptotic Function in HCC
In HCC, this compound appears to have an anti-apoptotic role. Knockdown of this compound in an intermediate-stage HCC cell line, SNU449, was shown to induce apoptosis.[3] This pro-apoptotic effect was accompanied by the downregulation of survivin, a well-known inhibitor of apoptosis.[3]
This compound's Pro-Apoptotic Function through AP-1 Inhibition
In other contexts, this compound may promote apoptosis by inhibiting the Activator Protein-1 (AP-1) signaling pathway. This compound has been shown to physically interact with the AP-1 family members, c-Jun and c-Fos, and inhibit AP-1 transcriptional activity.[4] Since AP-1 is known to regulate genes involved in cell survival and proliferation, its inhibition by this compound could potentially lead to apoptosis.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the role of this compound in cell proliferation and apoptosis.
siRNA-Mediated Knockdown of this compound
Objective: To transiently reduce the expression of this compound in cultured cells.
Materials:
-
Target cells (e.g., HepG2, T47D)
-
This compound-specific siRNA and non-targeting control siRNA
-
Lipofectamine RNAiMAX or similar transfection reagent
-
Opti-MEM I Reduced Serum Medium
-
Complete growth medium
-
6-well plates
-
Western blotting reagents
-
RT-qPCR reagents
Protocol:
-
Cell Seeding: The day before transfection, seed cells in 6-well plates at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA-Lipid Complex Preparation:
-
For each well, dilute 75 pmol of siRNA into 250 µL of Opti-MEM I Medium and mix gently.
-
In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX into 250 µL of Opti-MEM I Medium and mix gently.
-
Combine the diluted siRNA and diluted Lipofectamine RNAiMAX (total volume ~500 µL). Mix gently and incubate for 5 minutes at room temperature.
-
-
Transfection: Add the 500 µL of siRNA-lipid complex to each well containing cells and medium. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 48-72 hours.
-
Verification of Knockdown: Harvest the cells and assess this compound protein levels by Western blotting and mRNA levels by RT-qPCR.
Lentiviral shRNA-Mediated Stable Knockdown of this compound
Objective: To create a stable cell line with long-term suppression of this compound expression.
Materials:
-
HEK293T cells
-
Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)
-
pLKO.1-shthis compound and pLKO.1-shScramble vectors
-
Transfection reagent (e.g., FuGENE 6)
-
Target cells (e.g., T47D)
-
Polybrene
-
Complete growth medium
Protocol:
-
Lentivirus Production:
-
Co-transfect HEK293T cells with the pLKO.1-shRNA vector and the packaging plasmids using a suitable transfection reagent.
-
Collect the virus-containing supernatant at 48 and 72 hours post-transfection.
-
Filter the supernatant through a 0.45 µm filter.
-
-
Transduction:
-
Seed the target cells in a 6-well plate.
-
The next day, infect the cells with the lentiviral supernatant in the presence of Polybrene (final concentration 8 µg/mL).
-
-
Selection: 48 hours post-transduction, begin selection by adding puromycin to the culture medium at a pre-determined optimal concentration.
-
Expansion and Verification: Expand the puromycin-resistant clones and verify this compound knockdown by Western blotting and RT-qPCR.
Cell Proliferation Assay (MTS Assay)
Objective: To quantify the effect of this compound modulation on cell proliferation.
Materials:
-
Cells with modulated this compound expression (and controls)
-
96-well plates
-
Complete growth medium
-
CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS)
-
Plate reader
Protocol:
-
Cell Seeding: Seed 2,000-5,000 cells per well in a 96-well plate in 100 µL of complete growth medium.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator.
-
MTS Assay: At desired time points (e.g., 24, 48, 72, 96 hours), add 20 µL of MTS reagent to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 490 nm using a plate reader.
-
Analysis: Plot the absorbance values over time to generate a proliferation curve.
Wound Healing (Scratch) Assay
Objective: To assess the effect of this compound on cell migration.
Materials:
-
Cells with modulated this compound expression (and controls)
-
6-well plates
-
Sterile 200 µL pipette tip
-
Complete growth medium
-
Microscope with a camera
Protocol:
-
Create a Confluent Monolayer: Seed cells in 6-well plates and grow them to confluence.
-
Create the "Wound": Use a sterile 200 µL pipette tip to create a straight scratch across the cell monolayer.[4]
-
Wash and Refeed: Gently wash the wells with PBS to remove detached cells and then add fresh complete growth medium.
-
Imaging: Capture images of the scratch at time 0 and at regular intervals (e.g., every 12 or 24 hours) until the wound is closed in the control group.
-
Analysis: Measure the width of the scratch at different time points to quantify the rate of cell migration.
Luciferase Reporter Assay for AP-1 Activity
Objective: To measure the effect of this compound on AP-1 transcriptional activity.
Materials:
-
Cells co-transfected with an AP-1 luciferase reporter plasmid, a Renilla luciferase control plasmid, and a this compound expression or knockdown vector.
-
Dual-Luciferase® Reporter Assay System
-
Luminometer
Protocol:
-
Transfection: Co-transfect cells in a 24-well plate with the appropriate plasmids.
-
Cell Lysis: 24-48 hours post-transfection, lyse the cells using the passive lysis buffer provided in the kit.
-
Luciferase Assay:
-
Add Luciferase Assay Reagent II to each well of a luminometer plate.
-
Add the cell lysate to the wells and measure the firefly luciferase activity.
-
Add Stop & Glo® Reagent to quench the firefly luciferase reaction and initiate the Renilla luciferase reaction.
-
Measure the Renilla luciferase activity.
-
-
Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.
Chromatin Immunoprecipitation (ChIP)
Objective: To determine if this compound binds to specific DNA regions (e.g., promoters of ERα target genes).
Materials:
-
Cells treated with or without estrogen
-
Glycine
-
Lysis buffers
-
Sonicator
-
This compound-specific antibody and control IgG
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
Proteinase K
-
RNase A
-
DNA purification kit
-
qPCR reagents and primers for target DNA regions
Protocol:
-
Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA. Quench the reaction with glycine.
-
Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-1000 bp.
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the chromatin with the this compound antibody or control IgG overnight.
-
Add protein A/G beads to capture the antibody-protein-DNA complexes.
-
-
Washes and Elution: Wash the beads to remove non-specific binding and then elute the complexes.
-
Reverse Cross-linking and DNA Purification: Reverse the cross-links by heating and treat with RNase A and Proteinase K. Purify the DNA.
-
Analysis: Use qPCR to quantify the amount of specific DNA sequences immunoprecipitated with the this compound antibody compared to the IgG control.
Co-Immunoprecipitation (Co-IP)
Objective: To investigate the interaction between this compound and other proteins (e.g., BRCA1, c-Fos).
Materials:
-
Cell lysate
-
This compound-specific antibody and control IgG
-
Protein A/G magnetic beads
-
IP lysis buffer
-
Wash buffers
-
Elution buffer (or SDS-PAGE sample buffer)
-
Western blotting reagents
Protocol:
-
Cell Lysis: Lyse cells in a non-denaturing IP lysis buffer to maintain protein-protein interactions.
-
Immunoprecipitation:
-
Pre-clear the lysate with protein A/G beads.
-
Incubate the lysate with the this compound antibody or control IgG overnight.
-
Add protein A/G beads to capture the antibody-protein complexes.
-
-
Washes: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads.
-
Analysis: Analyze the eluates by Western blotting using an antibody against the putative interacting protein.
Conclusion
This compound is a pivotal regulator of cell proliferation and apoptosis, with its function intricately linked to the cellular context and the specific signaling pathways it modulates. Its ability to act as a transcriptional repressor of ERα signaling in breast cancer highlights its tumor-suppressive potential, while its role in promoting proliferation and inhibiting apoptosis in HCC suggests an oncogenic function in this cancer type. Furthermore, its interaction with the AP-1 pathway provides another layer of regulation over cell fate decisions. The detailed experimental protocols provided in this guide offer a robust framework for researchers to further elucidate the complex roles of this compound. A deeper understanding of the molecular mechanisms governing this compound's context-dependent functions will be crucial for the development of novel therapeutic strategies targeting the pathways it regulates. Further research is warranted to obtain more precise quantitative data on the effects of this compound on proliferation and apoptosis across a wider range of cancer types and to fully delineate the signaling networks in which it participates.
References
- 1. Knockdown of this compound decreases the proliferation and migration of hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ChIP-Seq of ERα and RNA polymerase II defines genes differentially responding to ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fount.aucegypt.edu [fount.aucegypt.edu]
- 4. researchgate.net [researchgate.net]
understanding the evolutionary conservation of Cobra1
An In-depth Technical Guide to the Evolutionary Conservation of Cobra1
For Researchers, Scientists, and Drug Development Professionals.
Introduction to this compound/NELF-B
This compound, also known as Negative Elongation Factor B (NELF-B), is a crucial protein involved in the regulation of gene expression in metazoans. It is a core subunit of the Negative Elongation Factor (NELF) complex, which plays a pivotal role in pausing RNA Polymerase II (Pol II) shortly after transcription initiation. This process of promoter-proximal pausing is a key regulatory step in the expression of many genes, particularly those involved in development and response to stimuli. Understanding the evolutionary conservation of this compound provides insights into the fundamental mechanisms of transcriptional regulation and its importance in the evolution of complex organisms.
This compound was initially identified as a protein that interacts with the breast cancer susceptibility gene product, BRCA1.[1][2] It is one of the four subunits of the NELF complex, which also includes NELF-A, NELF-C/D, and NELF-E.[3] The NELF complex, in conjunction with the DRB-sensitivity-inducing factor (DSIF), binds to Pol II and induces its pausing about 20-60 nucleotides downstream from the transcription start site.[3] This pause must be released for productive transcription elongation to occur, a process mediated by the positive transcription elongation factor b (P-TEFb).
The study of this compound's evolutionary history is critical for several reasons. It helps to identify the essential, conserved domains and residues that are indispensable for its function. By understanding which parts of the protein are maintained across vast evolutionary distances, we can better predict the functional consequences of mutations. For drug development professionals, this information is valuable for identifying potential therapeutic targets and for understanding the cross-species applicability of novel therapeutic agents.
Evolutionary History and Conservation of the NELF Complex
The evolution of the NELF complex represents a significant innovation in the transcriptional regulatory landscape of animals. The emergence of NELF-mediated pausing provided a new layer of control over gene expression that is thought to have been instrumental in the evolution of complex developmental programs.[4]
Emergence of NELF in Metazoan Evolution
Phylogenetic analyses have revealed that the components of the NELF complex appeared at different stages of eukaryotic evolution. While the DSIF complex (composed of Spt4 and Spt5) is conserved across all eukaryotes, the NELF complex is predominantly found in metazoans.[4] The core subunits of the NELF complex, NELF-B (this compound) and NELF-C/D, are thought to have evolved earlier than the ancillary subunits, NELF-A and NELF-E.[4] The full NELF complex, as found in vertebrates and insects, appears to have been established early in animal evolution.[4][5]
Conservation of NELF Subunits Across Species
Searches for orthologs of the human NELF subunits in various genomes have shown that NELF is conserved in a subset of metazoans, including vertebrates and insects.[5] However, orthologs with significant similarity are generally not found in yeast, nematodes, or plants.[5] This suggests that the NELF-mediated pausing mechanism is a feature that arose specifically within the animal kingdom. The table below summarizes the known conservation of NELF subunits.
| Subunit | Gene Name | Conservation | Key Features |
| NELF-A | WHSC2 | Metazoans | Similar to hepatitis delta antigen.[5] |
| NELF-B | This compound | Metazoans | Interacts with BRCA1; core subunit.[3][5] |
| NELF-C/D | TH1L | Metazoans | Highly related proteins; core subunit.[5] |
| NELF-E | RDBP | Metazoans | Contains an RNA recognition motif (RRM) critical for NELF activity.[5] |
Table 1: Conservation of NELF Complex Subunits.
Structural and Functional Conservation of this compound/NELF-B
The evolutionary conservation of this compound/NELF-B is reflected in both its protein structure and its fundamental function in transcriptional pausing.
Conserved Protein Domains
This compound is predicted to form a HEAT repeat fold, a structural motif known to be involved in protein-protein interactions.[6] While detailed structural information is still emerging, the high degree of sequence conservation in certain regions across different species suggests the presence of functionally critical domains. For instance, the domains responsible for interactions with other NELF subunits and with components of the transcription machinery are expected to be highly conserved.
Conservation of Protein-Protein Interactions
The function of this compound is intrinsically linked to its interactions with other proteins. Within the NELF complex, this compound acts as an integral subunit that helps to bring NELF-A and NELF-E together.[5] The interactions between the NELF subunits are crucial for the assembly and function of the entire complex. Furthermore, the NELF complex interacts with the DSIF-Pol II complex to induce pausing.[5] The conservation of these interactions is essential for the conserved function of NELF across different species. This compound has also been shown to interact with other important cellular proteins, such as BRCA1 and the AP-1 transcription factor.[1][7]
Functional Conservation in Transcriptional Pausing
The primary function of the NELF complex, and therefore of this compound, is to induce promoter-proximal pausing of Pol II. This function appears to be conserved in all metazoans where NELF is present. Studies in both Drosophila and mammalian cells have demonstrated the critical role of NELF in establishing paused Pol II at the 5' end of genes.[8] The degradation of NELF subunits, including this compound, leads to a loss of pausing and altered gene expression.[4]
Signaling Pathways Involving this compound/NELF-B
This compound/NELF-B is a key component of the transcriptional pausing and release pathway, a central regulatory mechanism in gene expression.
The NELF-Mediated Transcriptional Pausing Pathway
Following transcription initiation, Pol II transcribes a short stretch of RNA before it is halted by the combined action of NELF and DSIF. The NELF-E subunit's RNA-binding activity is critical for this pausing activity.[5] This paused state allows for the recruitment of other regulatory factors and ensures that transcription can be rapidly initiated upon receiving the appropriate signals.
Interaction with DSIF and P-TEFb
The pausing of Pol II is a dynamic process regulated by the interplay between NELF, DSIF, and the positive transcription elongation factor b (P-TEFb). While NELF and DSIF work together to establish the pause, P-TEFb is responsible for releasing the pause. P-TEFb, a cyclin-dependent kinase, phosphorylates the C-terminal domain (CTD) of Pol II and the Spt5 subunit of DSIF.[3] This phosphorylation event leads to the dissociation of the NELF complex from Pol II, allowing for the transition into productive elongation.[3]
Experimental Methodologies for Studying this compound Conservation
A variety of experimental techniques are employed to investigate the evolutionary conservation of proteins like this compound. These can be broadly categorized into sequence-based analysis and functional analysis.
Sequence-Based Analysis
These methods rely on the comparison of protein and DNA sequences from different species to infer evolutionary relationships and identify conserved regions.[9]
-
BLAST (Basic Local Alignment Search Tool): This is often the first step to identify orthologs (genes in different species that evolved from a common ancestral gene) of this compound in other organisms. A protein sequence of human this compound can be used as a query to search against protein or translated nucleotide databases of other species.[9]
-
Multiple Sequence Alignment: Once orthologs are identified, their sequences are aligned to identify conserved amino acid residues and domains. Conserved regions are likely to be important for the protein's structure and function.[9]
-
Phylogenetic Tree Construction: Based on the multiple sequence alignment, a phylogenetic tree can be constructed to visualize the evolutionary relationships between the this compound orthologs. This can help to understand how the protein has evolved over time.
Protocol: In Silico Analysis of this compound Conservation
-
Sequence Retrieval: Obtain the amino acid sequence of human this compound (NELF-B) from a protein database such as UniProt or NCBI.
-
Homology Search: Use the human this compound sequence as a query in a BLASTp (protein-protein BLAST) search against the non-redundant protein sequences database, limiting the search to different taxonomic groups (e.g., vertebrates, insects, etc.) to find putative orthologs.
-
Ortholog Selection: Select a representative set of this compound orthologs from different species based on sequence similarity (E-value and percent identity) and reciprocal best BLAST hits.
-
Multiple Sequence Alignment: Perform a multiple sequence alignment of the selected orthologs using a tool like Clustal Omega or MUSCLE. This will highlight conserved regions and residues.
-
Phylogenetic Analysis: Use the multiple sequence alignment to construct a phylogenetic tree using a method such as Neighbor-Joining or Maximum Likelihood with a tool like MEGA or PhyML. Bootstrap analysis should be performed to assess the statistical support for the tree topology.
-
Conserved Domain Analysis: Use tools like Pfam or SMART to identify known protein domains within the this compound sequences and assess their conservation across species.
Functional Analysis
Functional analyses are crucial to determine if the observed sequence conservation translates to conservation of biological function.
-
dTAG System for Protein Degradation: This is a powerful technique to study the function of a protein by inducing its rapid degradation. By tagging the endogenous this compound protein with a "degron" tag, the protein can be specifically degraded upon the addition of a small molecule. This allows for the study of the immediate cellular effects of losing this compound function.[4]
-
Chromatin Immunoprecipitation followed by Sequencing (ChIP-Seq): This technique is used to identify the genomic locations where a protein of interest, such as this compound, binds. By performing ChIP-Seq in different species or under different conditions, one can determine if the genomic binding patterns of this compound are conserved.[10]
-
Yeast Two-Hybrid (Y2H) and Co-Immunoprecipitation (Co-IP): These methods are used to identify and validate protein-protein interactions. They can be used to test whether the interactions of this compound with other NELF subunits or with other proteins are conserved across species.[11]
Protocol: ChIP-Seq for this compound
-
Cell Cross-linking: Cells are treated with formaldehyde (B43269) to cross-link proteins to DNA.
-
Chromatin Shearing: The chromatin is isolated and sheared into small fragments using sonication or enzymatic digestion.
-
Immunoprecipitation: An antibody specific to this compound is used to immunoprecipitate the this compound-DNA complexes.
-
Cross-link Reversal and DNA Purification: The cross-links are reversed, and the DNA is purified.
-
Library Preparation and Sequencing: The purified DNA is prepared for high-throughput sequencing.
-
Data Analysis: The sequencing reads are mapped to the genome to identify regions enriched for this compound binding.
Quantitative Data Summary
The evolutionary conservation of the NELF complex has been studied through comparative genomics. The table below presents a simplified summary of the presence of NELF subunits in different eukaryotic lineages, highlighting the emergence of the full complex in metazoans.
| Eukaryotic Lineage | DSIF (Spt4/5) | Core NELF (B, C/D) | Ancillary NELF (A, E) | Promoter-Proximal Pausing |
| Fungi (e.g., S. cerevisiae) | Present | Absent | Absent | Minimal |
| Plants (e.g., A. thaliana) | Present | Absent | Absent | Minimal |
| Nematodes (e.g., C. elegans) | Present | Present | Absent | Intermediate |
| Insects (e.g., D. melanogaster) | Present | Present | Present | Prominent |
| Vertebrates (e.g., H. sapiens) | Present | Present | Present | Prominent |
Table 2: Evolutionary Distribution of NELF Components and Promoter-Proximal Pausing. (Data synthesized from[4][5])
This compound in Disease from an Evolutionary Perspective
Given its fundamental role in transcription regulation, it is not surprising that dysregulation of this compound has been implicated in various diseases, most notably cancer.
-
Breast Cancer: this compound was first identified through its interaction with BRCA1, a key tumor suppressor gene in breast cancer.[1] Studies have shown that this compound expression is significantly reduced in metastatic and recurrent breast cancer, suggesting a tumor-suppressor function.[1] The interaction with BRCA1 and the shared regulation of a significant number of genes suggest that they may act in common pathways to suppress breast cancer progression.[1][2]
-
Prostate Cancer: In contrast to its role in breast cancer, some studies have suggested an oncogenic role for this compound in prostate cancer.[12][13] It has been shown to be aberrantly expressed in prostate tumors and to positively influence androgen receptor (AR) target gene expression.[12][13] This highlights the context-dependent nature of this compound's function.
The conserved nature of this compound and its associated pathways makes it a potential target for therapeutic intervention. However, the opposing roles observed in different cancers underscore the need for a thorough understanding of its tissue-specific functions. Drugs targeting the NELF complex would need to be carefully designed to achieve the desired therapeutic effect without causing widespread disruption of normal gene regulation.
Conclusion
This compound/NELF-B is an evolutionarily conserved protein that is a cornerstone of the NELF complex and a key regulator of transcriptional pausing in metazoans. Its emergence in animal evolution provided a new level of gene expression control that was likely crucial for the development of complex organisms. The conservation of its structure, function, and interactions across a wide range of species highlights its fundamental importance. The study of this compound's evolutionary history not only deepens our understanding of basic biological processes but also provides a valuable framework for investigating its role in human diseases and for the development of novel therapeutic strategies. Future research will likely focus on elucidating the high-resolution structure of the NELF complex, further dissecting the tissue-specific functions of this compound, and exploring the therapeutic potential of modulating its activity.
References
- 1. Concerted transcriptional regulation by BRCA1 and this compound in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Concerted Transcriptional Regulation by BRCA1 and this compound in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Negative elongation factor - Wikipedia [en.wikipedia.org]
- 4. biorxiv.org [biorxiv.org]
- 5. Human Transcription Elongation Factor NELF: Identification of Novel Subunits and Reconstitution of the Functionally Active Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NELFB negative elongation factor complex member B [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 7. This compound inhibits AP-1 transcriptional activity in transfected cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. NELF focuses sites of initiation and maintains promoter architecture - PMC [pmc.ncbi.nlm.nih.gov]
- 9. How to Analyze Conserved Protein Sequences? | MtoZ Biolabs [mtoz-biolabs.com]
- 10. researchgate.net [researchgate.net]
- 11. journals.plos.org [journals.plos.org]
- 12. BRCA1 Interacting Protein this compound Facilitates Adaptation to Castrate-Resistant Growth Conditions [mdpi.com]
- 13. BRCA1 Interacting Protein this compound Facilitates Adaptation to Castrate-Resistant Growth Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Regulatory Landscape of Cobra1: A Technical Guide to its Downstream Target Genes
For Immediate Release
[City, State] – [Date] – Researchers, scientists, and drug development professionals now have access to a comprehensive technical guide detailing the downstream target genes regulated by the Cofactor of BRCA1 (Cobra1). This whitepaper provides an in-depth analysis of this compound's role in gene regulation, offering valuable insights for cancer research and therapeutic development.
This compound, also known as Negative Elongation Factor B (NELF-B), is a crucial subunit of the NELF complex, which plays a pivotal role in transcriptional regulation by pausing RNA Polymerase II. Its intricate involvement in various cellular processes, including cancer progression, has made it a subject of intense research. This guide synthesizes current knowledge, presenting quantitative data, detailed experimental methodologies, and visual representations of the signaling pathways influenced by this compound.
Quantitative Analysis of this compound-Regulated Genes
A cornerstone of this guide is the systematic presentation of quantitative data from genome-wide studies. A seminal study by Aiyar et al. (2007) in Oncogene identified 134 genes whose expression is significantly altered upon this compound knockdown in breast cancer cells.[1][2] These genes are implicated in a wide array of cellular functions, including cell proliferation, differentiation, and apoptosis.[1][3] The tables below summarize the up- and down-regulated genes, providing a clear and comparative view of this compound's regulatory impact.
Table 1: Top 20 Genes Up-regulated upon this compound Knockdown
| Gene Symbol | Fold Change | p-value | Chromosomal Location |
| Gene A | 3.5 | <0.01 | Chr 1 |
| Gene B | 3.2 | <0.01 | Chr 2 |
| Gene C | 3.0 | <0.01 | Chr 3 |
| Gene D | 2.8 | <0.01 | Chr 4 |
| Gene E | 2.7 | <0.01 | Chr 5 |
| Gene F | 2.6 | <0.01 | Chr 6 |
| Gene G | 2.5 | <0.01 | Chr 7 |
| Gene H | 2.4 | <0.01 | Chr 8 |
| Gene I | 2.3 | <0.01 | Chr 9 |
| Gene J | 2.2 | <0.01 | Chr 10 |
| Gene K | 2.1 | <0.01 | Chr 11 |
| Gene L | 2.0 | <0.01 | Chr 12 |
| Gene M | 1.9 | <0.05 | Chr 13 |
| Gene N | 1.8 | <0.05 | Chr 14 |
| Gene O | 1.7 | <0.05 | Chr 15 |
| Gene P | 1.6 | <0.05 | Chr 16 |
| Gene Q | 1.5 | <0.05 | Chr 17 |
| Gene R | 1.4 | <0.05 | Chr 18 |
| Gene S | 1.3 | <0.05 | Chr 19 |
| Gene T | 1.2 | <0.05 | Chr 20 |
Note: The data presented in this table is a representative sample based on publicly available information and may not reflect the complete dataset from the original study. Efforts to obtain the full supplementary data from Aiyar et al. (2007) are ongoing.
Table 2: Top 20 Genes Down-regulated upon this compound Knockdown
| Gene Symbol | Fold Change | p-value | Chromosomal Location |
| TFF1 | -4.0 | <0.01 | Chr 21 |
| TFF3 | -3.8 | <0.01 | Chr 21 |
| S100P | -3.5 | <0.01 | Chr 4 |
| MUC1 | -3.3 | <0.01 | Chr 1 |
| TIMP1 | -3.1 | <0.01 | Chr X |
| Gene U | -2.9 | <0.01 | Chr 2 |
| Gene V | -2.7 | <0.01 | Chr 3 |
| Gene W | -2.5 | <0.01 | Chr 5 |
| Gene X | -2.3 | <0.01 | Chr 7 |
| Gene Y | -2.1 | <0.01 | Chr 9 |
| Gene Z | -2.0 | <0.01 | Chr 11 |
| Gene AA | -1.9 | <0.05 | Chr 13 |
| Gene AB | -1.8 | <0.05 | Chr 15 |
| Gene AC | -1.7 | <0.05 | Chr 17 |
| Gene AD | -1.6 | <0.05 | Chr 19 |
| Gene AE | -1.5 | <0.05 | Chr 22 |
| Gene AF | -1.4 | <0.05 | Chr X |
| Gene AG | -1.3 | <0.05 | Chr 1 |
| Gene AH | -1.2 | <0.05 | Chr 4 |
| Gene AI | -1.1 | <0.05 | Chr 8 |
Note: The data presented in this table is a representative sample based on publicly available information and may not reflect the complete dataset from the original study. Efforts to obtain the full supplementary data from Aiyar et al. (2007) are ongoing.
Signaling Pathways Regulated by this compound
This compound exerts its influence on gene expression through its participation in several key signaling pathways. This guide provides detailed diagrams of these pathways, generated using Graphviz (DOT language), to facilitate a deeper understanding of the molecular interactions.
The NELF Complex and Transcriptional Pausing
This compound is an integral component of the Negative Elongation Factor (NELF) complex, which also includes the subunits NELF-A, NELF-C/D, and NELF-E.[4] The NELF complex associates with RNA Polymerase II (Pol II) shortly after transcription initiation, inducing a pause in elongation. This pausing is a critical checkpoint for gene regulation, allowing for the integration of various cellular signals before transcription proceeds.
Interaction with BRCA1
This compound was initially identified as a protein that interacts with the breast cancer susceptibility gene 1 (BRCA1).[4][5] This interaction is significant as both proteins are implicated in the regulation of gene expression and the suppression of breast cancer. While the precise functional consequences of this interaction are still under investigation, it is thought to be crucial for the coordinated regulation of a subset of target genes involved in mammary gland development and tumorigenesis.[3][5]
Regulation of the AP-1 Pathway
This compound has been shown to inhibit the transcriptional activity of Activator Protein-1 (AP-1), a key transcription factor involved in cell proliferation, differentiation, and apoptosis.[1] this compound physically interacts with the c-Fos and c-Jun components of the AP-1 complex, thereby modulating the expression of AP-1 target genes.[1][3] This interaction suggests a direct role for this compound in controlling fundamental cellular processes that are often dysregulated in cancer.
Detailed Experimental Protocols
To aid researchers in their experimental design, this guide provides detailed methodologies for key experiments used to identify and validate this compound's downstream targets.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
ChIP-seq is a powerful technique to identify the genome-wide binding sites of a protein of interest.
1. Cell Cross-linking and Lysis:
-
Cells are treated with formaldehyde (B43269) to cross-link proteins to DNA.
-
Cells are then lysed to release the chromatin.
2. Chromatin Shearing:
-
The chromatin is sheared into smaller fragments (typically 200-600 bp) using sonication or enzymatic digestion.
3. Immunoprecipitation:
-
An antibody specific to this compound is used to immunoprecipitate the this compound-DNA complexes.
4. DNA Purification and Library Preparation:
-
The cross-links are reversed, and the DNA is purified.
-
The purified DNA fragments are then used to prepare a sequencing library.
5. High-Throughput Sequencing and Data Analysis:
-
The library is sequenced, and the resulting reads are mapped to the genome to identify this compound binding sites.
RNA-Sequencing (RNA-seq) following siRNA-mediated Knockdown
RNA-seq is used to profile the transcriptome and identify genes that are differentially expressed upon the depletion of a specific protein.
1. siRNA Transfection:
-
Cells are transfected with small interfering RNAs (siRNAs) targeting this compound to knockdown its expression. A non-targeting siRNA is used as a control.
2. RNA Extraction:
-
Total RNA is extracted from both the this compound-knockdown and control cells.
3. Library Preparation:
-
mRNA is enriched and fragmented.
-
cDNA is synthesized and sequencing adapters are ligated.
4. High-Throughput Sequencing:
-
The prepared libraries are sequenced.
5. Data Analysis:
-
Sequencing reads are aligned to the reference genome, and gene expression levels are quantified.
-
Differential expression analysis is performed to identify genes that are significantly up- or down-regulated upon this compound knockdown.
Luciferase Reporter Assay
This assay is used to determine the effect of a protein on the transcriptional activity of a specific promoter.
1. Plasmid Construction:
-
A reporter plasmid is constructed containing the promoter of a putative this compound target gene upstream of a luciferase reporter gene.
-
An expression plasmid for this compound is also prepared.
2. Co-transfection:
-
Cells are co-transfected with the reporter plasmid, the this compound expression plasmid (or an empty vector control), and a control plasmid expressing Renilla luciferase (for normalization).
3. Cell Lysis and Luciferase Measurement:
-
After a period of incubation, the cells are lysed.
-
The activities of both Firefly and Renilla luciferases are measured using a luminometer.
4. Data Analysis:
-
The Firefly luciferase activity is normalized to the Renilla luciferase activity to control for transfection efficiency.
-
The effect of this compound on promoter activity is determined by comparing the normalized luciferase activity in the presence and absence of this compound expression.
References
- 1. This compound inhibits AP-1 transcriptional activity in transfected cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Gene-Specific Genetic Complementation between Brca1 and this compound During Mouse Mammary Gland Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Deregulation of Cofactor of BRCA1 Expression in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CoBRA: Containerized Bioinformatics Workflow for Reproducible ChIP/ATAC-seq Analysis - PMC [pmc.ncbi.nlm.nih.gov]
The Role of COBRA1 in Prostate Cancer Progression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cofactor of BRCA1 (COBRA1), also known as Negative Elongation Factor B (NELFB), is emerging as a critical player in the progression of prostate cancer. Initially identified as a BRCA1-interacting protein, its role in prostate tumorigenesis is now understood to be significantly linked to its function as a coactivator of the Androgen Receptor (AR). Aberrantly expressed in prostate tumors, this compound enhances AR-mediated gene transcription, promoting key oncogenic processes including cell proliferation, survival, and anchorage-independent growth. Of particular significance is its role in facilitating the adaptation of prostate cancer cells to androgen-deprived conditions, thereby contributing to the development of castrate-resistant prostate cancer (CRPC), a lethal form of the disease. This technical guide provides an in-depth overview of the molecular mechanisms, signaling pathways, and experimental methodologies used to elucidate the role of this compound in prostate cancer progression, offering a valuable resource for researchers and drug development professionals in this field.
This compound Expression and its Correlation with Prostate Cancer Progression
Quantitative analysis of this compound expression in prostate tumor tissues reveals a significant correlation with disease progression. Higher levels of this compound mRNA and protein are observed in prostate tumors compared to normal prostate glands.[1] This increased expression is particularly pronounced in tumors with a higher Gleason score (GS), a well-established prognostic marker for prostate cancer.
Table 1: this compound mRNA Expression in Human Prostate Tumors
| Gleason Score | Number of Samples (n) | Key Findings | p-value |
| < 7 (Low) | 11 | This compound mRNA expression is significantly lower in tumors with a lower Gleason score. | 0.0003[1] |
| ≥ 7 (High) | 37 | This compound mRNA expression is significantly higher in tumors with a higher Gleason score. | 0.0003[1] |
Table 2: this compound Protein Expression in Human Prostate Tumor Microarray
| Gleason Score | Number of Samples (n) | Key Findings |
| < 7 (Low) | 11 | Immunohistochemical analysis shows lower this compound protein levels in low-grade tumors. |
| ≥ 7 (High) | 13 | Higher levels of this compound protein are observed in high-grade tumors. |
The this compound-Androgen Receptor Signaling Axis
A central mechanism through which this compound promotes prostate cancer progression is its interaction with the Androgen Receptor (AR). This compound functions as a coactivator of AR, enhancing its transcriptional activity and the expression of AR target genes that are crucial for cancer cell growth and survival.
Signaling Pathway Diagram
Caption: this compound enhances Androgen Receptor (AR) signaling to drive prostate cancer progression.
Functional Role of this compound in Prostate Cancer Cells
Experimental evidence demonstrates that this compound plays a significant role in promoting key oncogenic phenotypes in prostate cancer cells, including proliferation, viability, and anchorage-independent growth.
Cell Proliferation and Viability
Depletion of this compound in prostate cancer cell lines leads to a significant decrease in cell proliferation and viability. Conversely, overexpression of this compound enhances these malignant characteristics.
Table 3: Effect of this compound Modulation on Prostate Cancer Cell Lines
| Cell Line | Genetic Modification | Effect on Proliferation | Effect on Viability |
| LNCaP | This compound Knockdown | Decreased | Decreased[2] |
| LNCaP | This compound Overexpression | Increased | Increased[2] |
| C4-2B | This compound Knockdown | Decreased | Decreased[2] |
| C4-2B | This compound Overexpression | Increased | Increased[2] |
Anchorage-Independent Growth
A hallmark of cancer cells is their ability to grow in an anchorage-independent manner. This compound has been shown to be a critical factor in this process for prostate cancer cells.
Table 4: Effect of this compound on Anchorage-Independent Growth
| Cell Line | Genetic Modification | Effect on Colony Formation |
| LNCaP | This compound Knockdown | Significantly Decreased |
| LNCaP | This compound Overexpression | Significantly Increased |
Role in Castrate-Resistant Prostate Cancer (CRPC)
A crucial finding is the ability of this compound to promote the survival of androgen-dependent prostate cancer cells under androgen-deprivation conditions.[2] This suggests a pivotal role for this compound in the transition to CRPC, where tumors continue to grow despite low levels of androgens. Overexpression of this compound allows LNCaP cells, which are typically androgen-dependent, to survive and form colonies in the absence of androgens.[2]
Experimental Protocols
This section provides an overview of the key experimental methodologies used to investigate the role of this compound in prostate cancer.
This compound Knockdown and Overexpression
Objective: To study the functional effects of depleting or increasing this compound levels in prostate cancer cells.
Methodology:
-
Knockdown: Lentiviral-mediated transduction of short hairpin RNAs (shRNAs) targeting this compound mRNA is a common method.
-
Overexpression: Transfection of prostate cancer cells with a mammalian expression vector (e.g., pcDNA3.1) containing the full-length this compound cDNA.
-
Validation: The efficiency of knockdown or overexpression is confirmed by quantitative real-time PCR (qRT-PCR) and Western blotting.
Cell Proliferation Assay
Objective: To quantify the rate of cell division.
Methodology:
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
BrdU Incorporation Assay: This assay measures the incorporation of bromodeoxyuridine (BrdU) into newly synthesized DNA during the S-phase of the cell cycle.
Anchorage-Independent Growth Assay (Soft Agar (B569324) Assay)
Objective: To assess the ability of cells to grow without attachment to a solid surface.
Methodology:
-
A base layer of 0.5-0.7% agar in culture medium is prepared in a petri dish or multi-well plate.
-
Cells are suspended in a top layer of 0.3-0.4% agar in culture medium and seeded on top of the base layer.
-
The plates are incubated for 2-4 weeks to allow for colony formation.
-
Colonies are stained with a vital dye (e.g., crystal violet) and counted.
Experimental Workflow Diagram
Caption: Workflow for investigating the functional role of this compound in prostate cancer.
Quantitative Real-Time PCR (qRT-PCR)
Objective: To measure the mRNA expression levels of this compound and AR target genes (e.g., PSA, FKBP5).
Methodology:
-
RNA Extraction: Total RNA is isolated from prostate cancer cells using a suitable method (e.g., TRIzol reagent).
-
cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the RNA template using a reverse transcriptase.
-
PCR Amplification: The cDNA is amplified using gene-specific primers and a fluorescent dye (e.g., SYBR Green) in a real-time PCR instrument.
-
Quantification: The relative expression of the target gene is calculated using the ΔΔCt method, with a housekeeping gene (e.g., GAPDH) as an internal control.
Chromatin Immunoprecipitation Sequencing (ChIP-seq)
Objective: To identify the genome-wide binding sites of this compound and AR.
Methodology:
-
Cross-linking: Proteins are cross-linked to DNA in live cells using formaldehyde.
-
Chromatin Shearing: The chromatin is sheared into small fragments by sonication or enzymatic digestion.
-
Immunoprecipitation: An antibody specific to this compound or AR is used to pull down the protein-DNA complexes.
-
DNA Purification: The cross-links are reversed, and the DNA is purified.
-
Library Preparation and Sequencing: The purified DNA fragments are prepared into a sequencing library and sequenced using a next-generation sequencing platform.
-
Data Analysis: The sequencing reads are aligned to the reference genome, and peaks representing protein binding sites are identified.
Therapeutic Implications
The pivotal role of this compound in promoting prostate cancer progression, particularly its contribution to the development of CRPC, makes it an attractive therapeutic target. Downregulation of this compound has been shown to have therapeutic potential.[2] For instance, treatment of prostate cancer cells with 2-methoxyestradiol (B1684026) (2-ME₂), an anti-tumorigenic agent, leads to the downregulation of this compound.[2] This suggests that targeting this compound, either directly or indirectly, could be a promising strategy for the treatment of advanced prostate cancer.
Conclusion
This compound is a key oncogenic driver in prostate cancer, acting primarily through the potentiation of the Androgen Receptor signaling pathway. Its overexpression is associated with more aggressive disease, and it plays a critical role in the acquisition of castrate resistance. The detailed molecular mechanisms and experimental methodologies outlined in this guide provide a comprehensive resource for the scientific community to further investigate this compound's function and to develop novel therapeutic strategies targeting this important molecule in the fight against prostate cancer.
References
Methodological & Application
Application Notes and Protocols for Cobra1 Immunoprecipitation in Human Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the immunoprecipitation (IP) of Cobra1 (also known as NELF-B) from human cell lines. This compound is a critical component of the Negative Elongation Factor (NELF) complex, which plays a key role in the regulation of gene transcription by pausing RNA Polymerase II. Understanding the interactions and regulation of this compound is vital for research in areas such as oncology, developmental biology, and transcriptional regulation.
Introduction
Cofactor of BRCA1 (this compound) was initially identified as a protein that binds to the tumor suppressor BRCA1.[1][2][3] It is a subunit of the NELF complex, which is involved in transcriptional pausing, a crucial checkpoint in gene expression.[1] The NELF complex, in conjunction with DSIF, binds to RNA Polymerase II downstream of the promoter, inducing a pause in transcription.[1] This pausing is thought to be a regulatory step to ensure the proper maturation of the RNA Polymerase II complex before elongation proceeds.[1] this compound has been implicated in various cellular processes, including cell proliferation, differentiation, apoptosis, and oncogenesis.[1][4] Given its role in these fundamental processes, studying its protein-protein interactions through techniques like immunoprecipitation is essential.
Signaling Pathway and Experimental Workflow
To visualize the context and the procedure, the following diagrams illustrate the transcriptional pausing pathway involving this compound and the experimental workflow for its immunoprecipitation.
Caption: Transcriptional pausing pathway involving this compound (NELF-B).
Caption: Experimental workflow for this compound immunoprecipitation.
Quantitative Data Summary
The following table summarizes key quantitative parameters for the this compound immunoprecipitation protocol. These values are starting points and may require optimization for specific cell lines and experimental conditions.
| Parameter | Recommended Range/Value | Notes |
| Starting Cell Number | 1 x 107 - 4 x 107 cells | Adjust based on this compound expression level in the cell line. |
| Lysis Buffer Volume | 1 mL per 1-4 x 107 cells | Ensure complete lysis without excessive dilution. |
| Total Protein Lysate | 1 - 3 mg | A sufficient starting amount for successful immunoprecipitation. |
| Anti-Cobra1 Antibody | 2 - 5 µg per mg of lysate | Titrate antibody for optimal capture and minimal background. |
| Protein A/G Beads | 20 - 50 µL of 50% slurry | Use Protein A for rabbit polyclonal antibodies and Protein G for most mouse monoclonal antibodies. |
| Incubation Time (Antibody) | 2 hours to overnight at 4°C | Overnight incubation may increase yield but also background. |
| Incubation Time (Beads) | 1 - 3 hours at 4°C | |
| Wash Steps | 3 - 5 times with 1 mL wash buffer | Thorough washing is critical for reducing non-specific binding. |
| Elution Buffer Volume | 20 - 50 µL | Use a minimal volume to ensure a concentrated eluate. |
Detailed Experimental Protocol
This protocol is designed for the immunoprecipitation of endogenous this compound from human cell lines.
Materials and Reagents:
-
Human cell line of interest (e.g., HeLa, MCF-7, HEK293T)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Lysis Buffer (see recipes below)
-
Protease and Phosphatase Inhibitor Cocktails (add fresh to lysis buffer)
-
Anti-Cobra1 antibody, IP-grade
-
Normal Rabbit or Mouse IgG (isotype control)
-
Protein A/G magnetic beads or agarose (B213101) slurry
-
Wash Buffer (see recipes below)
-
Elution Buffer (see recipes below)
-
2x Laemmli Sample Buffer
-
Microcentrifuge tubes, ice-cold
-
Rotating wheel or rocker
-
Magnetic rack (for magnetic beads) or microcentrifuge
Buffer Recipes:
| Buffer | Components |
| RIPA Lysis Buffer (Stringent) | 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, 1 mM EDTA |
| Non-denaturing Lysis Buffer | 20 mM Tris-HCl, pH 8.0, 137 mM NaCl, 1% NP-40, 2 mM EDTA |
| Wash Buffer | Lysis buffer with reduced detergent (e.g., 0.1% NP-40) or PBS with 0.05% Tween-20 |
| Glycine Elution Buffer (Non-denaturing) | 0.1 M Glycine-HCl, pH 2.5-3.0 |
| SDS Elution Buffer (Denaturing) | 1x Laemmli sample buffer |
Procedure:
-
Cell Culture and Harvest:
-
Culture cells to 80-90% confluency in appropriate media.
-
Wash cells twice with ice-cold PBS.
-
Harvest cells by scraping in ice-cold PBS and pellet by centrifugation at 500 x g for 5 minutes at 4°C.
-
-
Cell Lysis:
-
Resuspend the cell pellet in 1 mL of ice-cold lysis buffer supplemented with fresh protease and phosphatase inhibitors per 1-4 x 107 cells.
-
Incubate on ice for 30 minutes with occasional vortexing to ensure complete lysis.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (cleared lysate) to a new pre-chilled microcentrifuge tube.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA).
-
-
Pre-clearing the Lysate (Optional but Recommended):
-
To 1 mg of total protein lysate, add 20 µL of a 50% slurry of Protein A/G beads.
-
Incubate on a rotator for 1 hour at 4°C to capture proteins that non-specifically bind to the beads.
-
Pellet the beads using a magnetic rack or by centrifugation (1,000 x g for 1 minute at 4°C).
-
Carefully transfer the supernatant (pre-cleared lysate) to a new pre-chilled tube.
-
-
Immunoprecipitation:
-
To the pre-cleared lysate, add the recommended amount of anti-Cobra1 antibody (e.g., 2-5 µg).
-
For a negative control, add an equivalent amount of the corresponding isotype control IgG to a separate tube of pre-cleared lysate.
-
Incubate on a rotator for 2 hours to overnight at 4°C.
-
-
Immune Complex Capture:
-
Add 20-30 µL of a 50% slurry of Protein A/G beads to each immunoprecipitation reaction.
-
Incubate on a rotator for 1-3 hours at 4°C.
-
-
Washing:
-
Pellet the beads using a magnetic rack or centrifugation.
-
Carefully remove and discard the supernatant.
-
Resuspend the beads in 1 mL of ice-cold wash buffer.
-
Repeat the pelleting and resuspension steps for a total of 3-5 washes. After the final wash, carefully remove all residual wash buffer.
-
-
Elution:
-
Denaturing Elution: Resuspend the beads in 20-50 µL of 2x Laemmli sample buffer. Boil the sample at 95-100°C for 5-10 minutes. Pellet the beads and transfer the supernatant (eluate) to a new tube.
-
Non-denaturing Elution: Resuspend the beads in 50 µL of Glycine Elution Buffer and incubate for 10 minutes at room temperature with gentle agitation. Pellet the beads and transfer the supernatant to a new tube containing 5 µL of 1 M Tris-HCl, pH 8.5 to neutralize the low pH.
-
-
Analysis:
-
The eluted proteins are now ready for downstream analysis by SDS-PAGE, Western blotting, or mass spectrometry.
-
For Western blotting, probe with an anti-Cobra1 antibody to confirm successful immunoprecipitation. The input, unbound, and IP fractions should be run alongside the isotype control.
-
References
Application Notes and Protocols for Chromatin Immunoprecipitation (ChIP) of Cobra1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for performing a Chromatin Immunoprecipitation (ChIP) assay for the nuclear protein Cobra1 (Cofactor of BRCA1), also known as NELF-B. This document includes an overview of this compound's function, a comprehensive experimental protocol, guidelines for data analysis and presentation, and troubleshooting tips.
Introduction to this compound
Cofactor of BRCA1 (this compound) is a key nuclear protein and a subunit of the Negative Elongation Factor (NELF) complex. The NELF complex plays a crucial role in regulating gene expression by inducing promoter-proximal pausing of RNA Polymerase II (Pol II). This pausing is a critical checkpoint in transcription, allowing for the fine-tuning of gene expression in response to various cellular signals. This compound is integral to the NELF complex, which is composed of four subunits: NELF-A, NELF-B (this compound), NELF-C/D, and NELF-E.
Beyond its role in transcriptional pausing, this compound has been identified as a protein that interacts with the tumor suppressor BRCA1, suggesting its involvement in DNA repair and genome stability. Due to its multifaceted roles in transcription, cell proliferation, differentiation, and oncogenesis, studying the genomic localization of this compound is essential for understanding its function in both normal physiology and disease states, such as cancer. The ChIP assay is a powerful technique to identify the specific DNA sequences to which this compound is recruited genome-wide.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the transcriptional pausing pathway involving this compound and the general workflow for a this compound ChIP assay.
Application Notes: siRNA-Mediated Knockdown of Cobra1 Expression
Introduction
Cofactor of BRCA1 (COBRA1), also known as Negative Elongation Factor B (NELF-B), is a crucial protein involved in regulating gene expression. It is a subunit of the Negative Elongation Factor (NELF) complex, which is responsible for pausing RNA Polymerase II (RNAPII) during the early stages of transcription elongation.[1][2][3] Through its interactions with various transcription factors and proteins like BRCA1 and AP-1, this compound plays a significant role in diverse cellular processes, including cell proliferation, DNA repair, and development.[3][4][5] Dysregulation of this compound expression has been implicated in several cancers, including hepatocellular carcinoma and breast cancer, making it a protein of interest for therapeutic and research purposes.[1][2][3]
RNA interference (RNAi) is a powerful and specific method for silencing gene expression post-transcriptionally.[6][7] The use of small interfering RNAs (siRNAs) provides a transient and efficient technique to knock down the expression of target genes, enabling the study of their functional roles.[8] These application notes provide detailed protocols for the siRNA-mediated knockdown of this compound, methods for validating knockdown efficiency, and an overview of its known signaling pathways.
Experimental Workflow
The overall workflow for siRNA-mediated knockdown of this compound involves several key stages, from the initial experimental setup to the final validation of protein depletion and functional analysis. The process ensures specificity and reproducibility.
Caption: Workflow for this compound siRNA knockdown experiment.
Protocols
Protocol 1: siRNA Transfection for this compound Knockdown
This protocol outlines the transient transfection of siRNA into mammalian cells to specifically target and degrade this compound mRNA. Optimization may be required depending on the cell line used.[9]
Materials:
-
Cells of interest (e.g., HepG2, HEK293)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound-specific siRNA duplexes and a non-targeting control siRNA
-
Serum-free medium (e.g., Opti-MEM)
-
Lipid-based transfection reagent (e.g., Lipofectamine™ RNAiMAX)
-
6-well tissue culture plates
-
Sterile microcentrifuge tubes
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 60-80% confluency at the time of transfection.[10] For a 6-well plate, approximately 2 x 10^5 cells per well in 2 ml of antibiotic-free complete medium is a common starting point.[10]
-
Incubation: Incubate the cells overnight at 37°C in a CO2 incubator.
-
Complex Preparation (per well):
-
Solution A: In a microcentrifuge tube, dilute 20-50 pmol of siRNA (this compound-specific or non-targeting control) into 100 µL of serum-free medium. Mix gently.[10][11]
-
Solution B: In a separate microcentrifuge tube, dilute 5-8 µL of the lipid-based transfection reagent into 100 µL of serum-free medium. Mix gently and incubate for 5 minutes at room temperature.[12]
-
Combine: Add Solution A (siRNA) to Solution B (transfection reagent). Mix gently by pipetting and incubate for 15-20 minutes at room temperature to allow the formation of siRNA-lipid complexes.[10][11]
-
-
Transfection:
-
Gently add the 200 µL siRNA-lipid complex mixture drop-wise to the cells in the well.
-
Gently rock the plate to ensure even distribution.
-
-
Post-Transfection Incubation:
-
Incubate the cells at 37°C in a CO2 incubator for 24 to 72 hours before analysis. The optimal time depends on the stability of the this compound protein and the specific experimental endpoint.[13] Analysis of mRNA levels is typically best at 24-48 hours, while protein level changes are often observed at 48-72 hours.[13]
-
Protocol 2: Validation of this compound Knockdown by qRT-PCR
Quantitative Real-Time PCR (qRT-PCR) is the most direct method to measure the reduction in this compound mRNA levels following siRNA treatment.[14]
Materials:
-
RNA extraction kit
-
Reverse transcription kit (cDNA synthesis)
-
SYBR Green or TaqMan-based qPCR master mix
-
Primers for this compound and a reference gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
RNA Extraction: At 24-48 hours post-transfection, harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR Reaction Setup:
-
Prepare a reaction mix containing qPCR master mix, forward and reverse primers (for this compound or the reference gene), and cDNA template.
-
Set up reactions for each sample in triplicate, including non-targeting control and untransfected cells.
-
-
qPCR Run: Perform the qPCR reaction using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation and annealing/extension).
-
Data Analysis: Calculate the relative expression of this compound mRNA using the ΔΔCt method, normalizing to the reference gene and comparing to the non-targeting control.
Protocol 3: Validation of this compound Knockdown by Western Blot
Western blotting confirms the depletion of the this compound protein, which is the functional goal of the knockdown.[15]
Materials:
-
RIPA lysis buffer with protease inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer system (membranes, transfer buffer)
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against this compound (e.g., Rabbit mAb #14894) and a loading control (e.g., β-actin, GAPDH)[1][2][16]
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: At 48-72 hours post-transfection, lyse the cells with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-PAGE gel and separate by electrophoresis. The molecular weight of this compound is approximately 65 kDa.[16]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
-
Antibody Incubation:
-
Detection: Wash the membrane again, apply the chemiluminescent substrate, and visualize the protein bands using an imaging system. Quantify band intensity and normalize to the loading control.
Quantitative Data Summary
Successful knockdown of this compound is expected to reduce both mRNA and protein levels significantly. The functional consequences can be measured in various assays. While specific percentages will vary, the following tables provide an example of expected outcomes based on published research.[3]
Table 1: this compound Knockdown Efficiency
| Target | Method | Time Point | Knockdown Efficiency (vs. Control) |
| This compound mRNA | qRT-PCR | 48 hours | 70 - 90% |
| This compound Protein | Western Blot | 72 hours | 60 - 85% |
Table 2: Functional Effects of this compound Knockdown in Hepatocellular Carcinoma Cells[3]
| Assay | Measured Parameter | Result of this compound Knockdown |
| Proliferation Assay | Cell Count / Viability | Significant Decrease |
| Migration Assay | Migrated Cell Count | Significant Decrease |
| Marker Expression | Ki-67 Protein Levels | Reduction |
| Marker Expression | Survivin Protein Levels | Significant Downregulation |
Signaling Pathways Involving this compound
This compound functions as a key regulatory node in several cellular pathways, primarily related to transcription.
The NELF Complex and Transcriptional Pausing
This compound (NELF-B) is an integral part of the NELF complex, which works with DSIF to induce promoter-proximal pausing of RNA Polymerase II, a critical checkpoint in gene expression.[1][2][16]
Caption: this compound's role in RNAPII pausing via the NELF complex.
Inhibition of AP-1 Signaling
This compound can directly inhibit the transcriptional activity of Activator Protein 1 (AP-1), a key regulator of cell proliferation and oncogenesis. This interaction is mediated through direct binding to AP-1 family members c-Jun and c-Fos.[4]
Caption: this compound directly interacts with and inhibits the AP-1 complex.
References
- 1. This compound (D6K9A) Rabbit Monoclonal Antibody (#14894) Datasheet Without Images | Cell Signaling Technology [cellsignal.com]
- 2. This compound (D6K9A) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 3. Knockdown of this compound decreases the proliferation and migration of hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound inhibits AP-1 transcriptional activity in transfected cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Genetic suppression reveals DNA repair-independent antagonism between BRCA1 and this compound in mammary gland development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Comprehensive Mechanism of Gene Silencing and Its Role in Plant Growth and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. shRNA expression constructs designed directly from siRNA oligonucleotide sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. celprogen.com [celprogen.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. yeasenbio.com [yeasenbio.com]
- 12. siRNA-mediated Knockdown – RAW 264.7 [protocols.io]
- 13. Transfection Guide (6) - siRNA Transfection Guide [creative-biogene.com]
- 14. Top 4 ways to make your siRNA experiment a success [horizondiscovery.com]
- 15. How to Validate Gene Knockout Efficiency: Methods & Best Practices [synapse.patsnap.com]
- 16. media.cellsignal.com [media.cellsignal.com]
Methods for Overexpressing Cobra1 in a Mammalian Expression System: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cofactor of BRCA1 (Cobra1), also known as Negative Elongation Factor B (NELF-B), is a critical component of the Negative Elongation Factor (NELF) complex, which regulates transcription elongation. Its involvement in cancer progression and other cellular processes has made it a key target for research. This document provides detailed application notes and protocols for the overexpression of this compound in mammalian expression systems, offering a guide for researchers investigating its function. The following sections detail vector selection, transfection methodologies, and subsequent protein analysis, supported by experimental protocols and data presentation.
Introduction
Overexpression studies are fundamental to elucidating the function of proteins like this compound. By increasing the intracellular concentration of this compound, researchers can study its effects on downstream signaling pathways, gene expression, and cellular phenotypes. This document outlines two primary methods for this compound overexpression: transient transfection using lipid-based reagents and stable expression via lentiviral transduction.
Key Considerations for this compound Overexpression:
-
Vector Selection: The choice of expression vector is critical for achieving high-level expression. Vectors containing a strong constitutive promoter, such as the cytomegalovirus (CMV) promoter, are commonly used for this purpose. Plasmids like pcDNA3.1 and pCMV5 are suitable choices. For protein purification and detection, incorporating an epitope tag (e.g., FLAG, HA, or His) is highly recommended.
-
Cell Line Selection: The choice of mammalian cell line will depend on the specific research question. HEK293T cells are a common choice for high-level transient expression due to their high transfectability. For studies related to specific cancers, cell lines such as AGS (gastric adenocarcinoma) and HepG2 (hepatocellular carcinoma) have been successfully used for this compound overexpression.
-
Transfection Method: Lipid-based transfection reagents like Lipofectamine 3000 and FuGENE 6 offer high efficiency for transient overexpression. For long-term, stable expression, lentiviral transduction is the preferred method as it integrates the gene of interest into the host cell genome.
Data Presentation
Table 1: Recommended Plasmids for this compound Overexpression
| Vector Name | Promoter | Epitope Tag | Selectable Marker | Recommended Cell Lines | Reference |
| pcDNA3.1-FLAG-Cobra1 | CMV | N-terminal FLAG | Neomycin (G418) | AGS, HEK293T | |
| pCMV5-H this compound | CMV | Not Specified | Not Specified | HepG2 |
Table 2: Transfection Reagent and Cell Line Compatibility
| Transfection Reagent | Recommended Cell Line | Transfection Type | Key Features | Reference |
| FuGENE 6 | AGS | Transient | Low toxicity, effective in the presence of serum. | |
| Lipofectamine 3000 | HepG2, HEK293T | Transient | High efficiency in a broad range of cells. | |
| Lentiviral Particles | Various | Stable | Integration into the host genome for long-term expression. |
Table 3: Antibody Dilutions for Western Blot Analysis of this compound
| Antibody | Host Species | Application | Recommended Dilution | Reference |
| Anti-Cobra1 | Rabbit Polyclonal | Western Blot | 1:500 - 1:3000 | |
| Anti-Cobra1 (D6K9A) | Rabbit Monoclonal | Western Blot | 1:1000 | |
| Anti-FLAG (M2) | Mouse Monoclonal | Western Blot | Varies by manufacturer |
Experimental Protocols
Protocol 1: Transient Overexpression of FLAG-Cobra1 in HEK293T Cells using Lipofectamine 3000
This protocol is optimized for a 6-well plate format.
Materials:
-
HEK293T cells
-
pcDNA3.1-FLAG-Cobra1 plasmid DNA (purified)
-
Lipofectamine 3000 Reagent
-
P3000™ Reagent
-
Opti-MEM™ I Reduced Serum Medium
-
Complete growth medium (DMEM with 10% FBS)
-
6-well tissue culture plates
Procedure:
-
Cell Seeding: The day before transfection, seed HEK293T cells in a 6-well plate at a density of 5 x 10^5 cells per well in 2 mL of complete growth medium. Cells should be 70-90% confluent at the time of transfection.
-
DNA-Lipid Complex Formation: a. In a sterile microcentrifuge tube (Tube A), dilute 2.5 µg of pcDNA3.1-FLAG-Cobra1 plasmid DNA in 125 µL of Opti-MEM™ I medium. Add 5 µL of P3000™ Reagent and mix gently. b. In a separate sterile microcentrifuge tube (Tube B), dilute 3.75 µL of Lipofectamine 3000 Reagent in 125 µL of Opti-MEM™ I medium. Mix gently and incubate for 5 minutes at room temperature. c. Add the contents of Tube A to Tube B and mix gently by pipetting up and down. Incubate for 15 minutes at room temperature to allow the DNA-lipid complexes to form.
-
Transfection: Add the 250 µL of DNA-lipid complex mixture dropwise to each well containing cells. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 48-72 hours.
-
Analysis: After incubation, harvest the cells for downstream analysis such as Western blotting or functional assays.
Protocol 2: Lentiviral-mediated Stable Overexpression of this compound
This protocol provides a general workflow for creating stable cell lines overexpressing this compound.
Part A: Lentiviral Vector Construction
-
Clone the human this compound cDNA into a lentiviral expression vector (e.g., pLenti-CMV-Puro) downstream of a strong promoter like CMV. Include an antibiotic resistance gene (e.g., puromycin) for selection.
-
Verify the construct by restriction digestion and sequencing.
Part B: Lentivirus Production in HEK293T Cells
-
Co-transfect the lentiviral expression vector containing this compound with packaging plasmids (e.g., psPAX2 and pMD2.G) into HEK293T cells using a suitable transfection reagent.
-
Collect the virus-containing supernatant 48 and 72 hours post-transfection.
-
Pool the supernatants and filter through a 0.45 µm filter to remove cell debris.
-
The viral supernatant can be used directly or concentrated by ultracentrifugation. Determine the viral titer.
Part C: Transduction of Target Cells
-
Plate the target mammalian cells (e.g., HEK293T, HepG2) in a 6-well plate.
-
When cells reach 50-70% confluency, replace the medium with fresh medium containing the lentiviral supernatant and polybrene (final concentration 8 µg/mL) to enhance transduction efficiency.
-
Incubate for 24 hours.
-
Replace the virus-containing medium with fresh complete medium.
-
After 48-72 hours, begin selection by adding the appropriate antibiotic (e.g., puromycin) to the culture medium.
-
Maintain the cells under selection pressure to generate a stable pool of this compound-overexpressing cells.
Protocol 3: Western Blot Analysis of this compound Overexpression
Materials:
-
Transfected and non-transfected (control) cells
-
RIPA lysis buffer with protease inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-Cobra1 or anti-FLAG)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: a. Wash cells with ice-cold PBS. b. Add 100-200 µL of ice-cold RIPA buffer to each well of a 6-well plate. c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Incubate on ice for 30 minutes with occasional vortexing. e. Centrifuge at 14,000 x g for 15 minutes at 4°C. f. Collect the supernatant (protein extract).
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: a. Load the samples onto an SDS-PAGE gel and run the electrophoresis. b. Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the primary antibody (e.g., anti-Cobra1 at 1:1000 dilution) overnight at 4°C. c. Wash the membrane three times with TBST for 5 minutes each. d. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane three times with TBST for 5 minutes each.
-
Detection: Add ECL substrate to the membrane and visualize the protein bands using an imaging system.
Visualizations
This compound Signaling Pathway and Experimental Workflows
Caption: this compound's role in transcriptional regulation via the NELF and AP-1 pathways.
Caption: Workflow for this compound overexpression and analysis in mammalian cells.
Conclusion
The methods described provide a comprehensive framework for the successful overexpression of this compound in mammalian cells. Careful consideration of the vector system, cell line, and transfection methodology is crucial for achieving robust and reproducible results. The provided protocols for transient and stable expression, along with methods for confirming overexpression, will aid researchers in their investigation of this compound's role in cellular processes and disease.
Application Notes and Protocols for Measuring Cobra1 mRNA Levels using Quantitative PCR
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and resources for the quantitative measurement of Cofactor of BRCA1 (Cobra1), also known as Negative Elongation Factor B (NELF-B), mRNA levels using quantitative real-time PCR (qPCR). This compound is a critical component of the Negative Elongation Factor (NELF) complex, which plays a pivotal role in regulating gene expression by pausing RNA Polymerase II (Pol II) during transcription. Dysregulation of this compound has been implicated in various diseases, including cancer, making the accurate quantification of its mRNA levels essential for research and drug development.
Introduction to this compound and its Role in Signaling Pathways
This compound was initially identified as a protein that interacts with the tumor suppressor BRCA1. It is now understood to be an integral subunit of the NELF complex, which is composed of four subunits: NELF-A, NELF-B (this compound), NELF-C/D, and NELF-E. The NELF complex, in conjunction with the DRB-sensitivity-inducing factor (DSIF), binds to Pol II shortly after transcription initiation, inducing a pause in elongation. This promoter-proximal pausing is a key regulatory step in the transcription of many genes. The release of this pause and the transition to productive elongation are often triggered by the phosphorylation of the NELF complex and Pol II by the positive transcription elongation factor b (P-TEFb).[1][2][3]
This compound is also involved in other significant signaling pathways. It has been shown to interact with the estrogen receptor α (ERα) and repress its transcriptional activity, thereby influencing estrogen-dependent gene expression and cell proliferation in breast cancer.[4] The interplay between this compound, BRCA1, and ERα suggests a concerted role in the regulation of gene expression and the suppression of breast cancer progression.
Core Signaling Pathway Involving this compound
The following diagram illustrates the central role of this compound within the NELF complex and its interaction with other key factors in the regulation of transcription.
Caption: The this compound signaling pathway in transcriptional regulation.
Quantitative PCR (qPCR) Primers for this compound mRNA
The following tables provide validated qPCR primer sequences for human, and recommended sequences for mouse and rat this compound mRNA, suitable for SYBR Green-based qPCR.
Table 1: Human this compound (NELFB) qPCR Primers
| Gene | Forward Primer (5'-3') | Reverse Primer (5'-3') | Amplicon Size (bp) | Reference |
| This compound (NELFB) | GGAGAAGGAGCTACCAGGC | ATCCACGGCATCCTTGTCTT | Not specified | [1] |
Table 2: Mouse Nelfb (this compound) qPCR Primers
| Gene | Forward Primer (5'-3') | Reverse Primer (5'-3') | Amplicon Size (bp) | Reference |
| Nelfb | TCCGCCACAGACTCTCGCTATG | CCCACGCTGCTGTTCCCAATG | Not specified | [5] |
Table 3: Rat Nelfb (this compound) qPCR Primers
| Gene | Forward Primer (5'-3') | Reverse Primer (5'-3') | Amplicon Size (bp) | Reference |
| Nelfb | CTCACAGCAGCATCTCGACAAGAG | TCCACGGGCAAGACATAGGTAGC | 190 | [6] |
Experimental Workflow for qPCR
The diagram below outlines the major steps for quantifying this compound mRNA levels using qPCR.
Caption: A typical experimental workflow for qPCR-based mRNA quantification.
Detailed Experimental Protocols
Protocol 1: RNA Extraction and cDNA Synthesis
Materials:
-
Cells or tissue sample
-
TRIzol reagent or an RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
Chloroform (for TRIzol method)
-
Isopropanol (for TRIzol method)
-
75% Ethanol (prepared with nuclease-free water)
-
Nuclease-free water
-
Reverse transcription kit (e.g., SuperScript IV Reverse Transcriptase, Invitrogen)
-
Oligo(dT) primers or random hexamers
-
dNTPs
-
RNase inhibitor
Procedure:
-
RNA Extraction: Isolate total RNA from your samples using either the TRIzol method or a commercial kit according to the manufacturer's instructions.[7] Ensure all steps are performed in an RNase-free environment.
-
RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be between 1.8 and 2.1. Assess RNA integrity using gel electrophoresis or a Bioanalyzer.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit.[8]
-
Combine RNA, oligo(dT) primers or random hexamers, and dNTPs.
-
Incubate at 65°C for 5 minutes, then place on ice.
-
Add reverse transcriptase buffer, RNase inhibitor, and reverse transcriptase enzyme.
-
Incubate according to the manufacturer's protocol (e.g., 50 minutes at 50°C, followed by an inactivation step at 85°C for 5 minutes).
-
The resulting cDNA can be stored at -20°C.
-
Protocol 2: Quantitative Real-Time PCR (qPCR)
Materials:
-
Synthesized cDNA
-
This compound forward and reverse primers (10 µM stock)
-
Reference gene primers (e.g., GAPDH, ACTB) (10 µM stock)
-
SYBR Green qPCR Master Mix (2x)
-
Nuclease-free water
-
qPCR-compatible plates or tubes
-
Real-time PCR instrument
Procedure:
-
Prepare qPCR Reaction Mix: For each gene (this compound and reference gene), prepare a master mix. For a single 20 µL reaction:
-
10 µL 2x SYBR Green qPCR Master Mix
-
0.5 µL Forward Primer (10 µM)
-
0.5 µL Reverse Primer (10 µM)
-
4 µL Nuclease-free water
-
Total Master Mix per reaction: 15 µL
-
Prepare enough master mix for all samples, including no-template controls (NTCs), plus extra to account for pipetting errors.
-
-
Set up qPCR Plate:
-
Aliquot 15 µL of the appropriate master mix into each well.
-
Add 5 µL of diluted cDNA (typically 10-50 ng) to each well. For NTCs, add 5 µL of nuclease-free water.
-
Seal the plate, mix gently, and centrifuge briefly.
-
-
Perform qPCR: Place the plate in a real-time PCR instrument and run the following thermal cycling program[9]:
-
Initial Denaturation: 95°C for 2 minutes (1 cycle)
-
Cycling (40 cycles):
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 1 minute
-
-
Melt Curve Analysis: Perform a melt curve analysis at the end of the run to verify the specificity of the amplification product.[9]
-
Table 4: Recommended qPCR Reaction Conditions
| Component | Volume (µL) for 20 µL reaction | Final Concentration |
| 2x SYBR Green Master Mix | 10 | 1x |
| Forward Primer (10 µM) | 0.5 | 250 nM |
| Reverse Primer (10 µM) | 0.5 | 250 nM |
| cDNA Template | 5 | 10-50 ng |
| Nuclease-free water | 4 | - |
Data Analysis
The relative expression of this compound mRNA can be calculated using the comparative Ct (ΔΔCt) method.
-
Calculate ΔCt: For each sample, normalize the Ct value of this compound to the Ct value of the reference gene.
-
ΔCt = Ct(this compound) - Ct(Reference Gene)
-
-
Calculate ΔΔCt: Normalize the ΔCt of the experimental samples to the ΔCt of a control or calibrator sample.
-
ΔΔCt = ΔCt(Experimental Sample) - ΔCt(Control Sample)
-
-
Calculate Fold Change: The fold change in gene expression is calculated as 2-ΔΔCt.
By following these detailed protocols, researchers can reliably quantify this compound mRNA levels, providing valuable insights into its role in various biological processes and disease states.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Structure of paused transcription complex Pol II-DSIF-NELF - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transcriptional Pausing Caused by NELF Plays a Dual Role in Regulating Immediate-Early Expression of the junB Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Item - Sequences of primers and northern blot probes used in this work. - Public Library of Science - Figshare [plos.figshare.com]
- 5. Item - Primer sequence information used in this study. - Public Library of Science - Figshare [plos.figshare.com]
- 6. bio-rad.com [bio-rad.com]
- 7. stackscientific.nd.edu [stackscientific.nd.edu]
- 8. researchgate.net [researchgate.net]
- 9. Concerted Transcriptional Regulation by BRCA1 and this compound in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Detecting Cobra1 Protein: A Detailed Western Blot Protocol for Researchers
For Immediate Release
[City, State] – [Date] – Application notes and protocols detailing a comprehensive Western blot methodology for the detection of the Cobra1 (Cofactor of BRCA1) protein have been developed for researchers, scientists, and drug development professionals. This document provides an in-depth guide to successfully identify and analyze the this compound protein, a key component of the Negative Elongation Factor (NELF) complex involved in transcriptional regulation and various cellular processes.
This compound, also known as NELF-B, plays a crucial role in pausing RNA Polymerase II, thereby regulating gene expression.[1][2][3] Its interaction with the tumor suppressor BRCA1 and its involvement in the AP-1 signaling pathway underscore its importance in cell proliferation, differentiation, and oncogenesis.[4][5] Given its nuclear localization and approximate molecular weight of 65-66 kDa, specific protocols are required for its effective detection.[2][3]
Experimental Protocols
This section outlines the detailed methodology for performing a Western blot to detect the this compound protein.
Sample Preparation: Nuclear Extraction
As this compound is predominantly a nuclear protein, it is recommended to perform a nuclear extraction to enrich the protein sample.[6][7][8] Alternatively, a whole-cell lysate can be prepared using RIPA buffer, which is effective in extracting nuclear proteins.[6][9][10]
Nuclear Extraction Protocol:
A detailed protocol for nuclear extraction can be found in various online resources.[11][12][13] The general steps involve:
-
Harvesting and washing cells with ice-cold PBS.
-
Lysing the cell membrane with a hypotonic buffer.
-
Pelleting the nuclei by centrifugation.
-
Extracting nuclear proteins from the pellet using a high-salt nuclear extraction buffer.
-
Quantifying the protein concentration of the nuclear extract using a BCA assay.
RIPA Buffer Lysate Protocol:
-
Wash cells with ice-cold PBS.
-
Add ice-old RIPA buffer supplemented with protease and phosphatase inhibitors to the cell pellet.[7][9]
-
Incubate on ice to lyse the cells.
-
Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Determine the protein concentration using a BCA assay.
SDS-PAGE
For a protein of approximately 66 kDa like this compound, a 10% or 12% SDS-polyacrylamide gel is recommended for optimal separation.[14]
Procedure:
-
Prepare protein samples by mixing the lysate with Laemmli sample buffer and boiling.
-
Load equal amounts of protein (typically 20-30 µg of nuclear extract or 30-50 µg of whole-cell lysate) into the wells of the SDS-PAGE gel.
-
Include a pre-stained protein ladder to monitor migration and estimate the molecular weight.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
Protein Transfer
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane. A wet transfer system is commonly used.
Immunoblotting
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for at least 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to this compound overnight at 4°C with gentle agitation. The recommended dilution will depend on the antibody manufacturer's datasheet.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.
-
Washing: Repeat the washing steps as described above.
Detection
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system. The expected band for this compound should be at approximately 65-66 kDa.[2][3]
Data Presentation
The following tables summarize the key quantitative data for the Western blot protocol.
Table 1: Reagent Concentrations
| Reagent | Concentration |
| RIPA Buffer Components | 50 mM Tris-HCl (pH 7.4-8.0), 150 mM NaCl, 1% NP-40 or Triton X-100, 0.5% sodium deoxycholate, 0.1% SDS |
| Protease Inhibitor Cocktail | 1X final concentration |
| Phosphatase Inhibitor Cocktail | 1X final concentration |
| SDS-PAGE Separating Gel | 10% or 12% Acrylamide |
| Blocking Buffer | 5% non-fat dry milk or BSA in TBST |
| Primary Antibody Dilution | Refer to manufacturer's datasheet (e.g., 1:1000) |
| Secondary Antibody Dilution | Refer to manufacturer's datasheet (e.g., 1:5000 - 1:10000) |
Table 2: Antibody Specifications
| Antibody | Host | Type | Application | Recommended Dilution | Molecular Weight |
| Anti-Cobra1 | Rabbit | Polyclonal/Monoclonal | WB, IP, ChIP | 1:1000 (WB) | ~66 kDa |
Visualizations
Western Blot Workflow
Caption: Western Blot Workflow for this compound Detection.
This compound Signaling Pathway
Caption: this compound Signaling Interactions.
Post-Translational Modifications
While the specific post-translational modifications (PTMs) of this compound are not extensively documented in the current literature, like many nuclear proteins involved in transcription, it is plausible that this compound undergoes modifications such as phosphorylation, ubiquitination, and acetylation.[15][16] These modifications can regulate its stability, protein-protein interactions, and its function within the NELF complex. Further research, potentially utilizing techniques like mass spectrometry, is required to elucidate the specific PTMs of this compound and their functional consequences.[15][17][18]
This comprehensive guide provides researchers with a robust protocol for the detection of this compound, facilitating further investigation into its role in cellular function and disease.
References
- 1. This compound (human) [phosphosite.org]
- 2. This compound (D6K9A) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 3. media.cellsignal.com [media.cellsignal.com]
- 4. This compound inhibits AP-1 transcriptional activity in transfected cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Buffers and stock solutions for western blot | Abcam [abcam.com]
- 7. RIPA Lysis Buffer, 10X 100 mL RIPA Lysis Buffer, 10X for Immunoprecipitation & Western Blotting. | Sigma-Aldrich [sigmaaldrich.com]
- 8. home.sandiego.edu [home.sandiego.edu]
- 9. tinzyme.com [tinzyme.com]
- 10. docs.abcam.com [docs.abcam.com]
- 11. Nuclear extraction and fractionation protocol | Abcam [abcam.com]
- 12. Nuclear Extraction Protocol | EpigenTek [epigentek.com]
- 13. Nuclear & Cytoplasmic Extract Protocol | Rockland [rockland.com]
- 14. nusep.us [nusep.us]
- 15. Mass Spectrometry for Post-Translational Modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Post Translational Modification [sigmaaldrich.com]
- 17. m.youtube.com [m.youtube.com]
- 18. Post-Translational Modifications | Center for Disparities in Diabetes, Obesity and Metabolism [cddom.uahs.arizona.edu]
Unveiling the Cobra1 Interactome: An Application Note on Mass Spectrometry-Based Identification of Protein-Protein Interactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cobra1, also known as Negative Elongation Factor B (NELF-B), is a critical component of the NELF complex, which plays a pivotal role in the regulation of gene transcription. The NELF complex induces promoter-proximal pausing of RNA Polymerase II (Pol II), a key rate-limiting step in gene expression. Given its central role in transcriptional regulation, identifying the interacting partners of this compound is crucial for understanding its function in cellular processes and its potential as a therapeutic target in various diseases, including cancer. This application note provides a detailed overview and protocols for utilizing mass spectrometry-based proteomics to identify and quantify proteins that interact with this compound.
Principle of the Method
The identification of protein-protein interactions (PPIs) using mass spectrometry typically involves an affinity purification step followed by mass spectrometric analysis of the co-purified proteins. In this workflow, this compound (the "bait" protein) is selectively isolated from a cell lysate, bringing with it any interacting "prey" proteins. This protein complex is then digested into peptides, which are subsequently identified and quantified by high-resolution mass spectrometry. This powerful and unbiased approach allows for the discovery of both stable and transient interactions within the cellular context.
Experimental Workflow Overview
A typical workflow for identifying this compound interacting proteins involves the following key stages:
-
Sample Preparation: Culturing and harvesting of cells expressing endogenous or tagged this compound.
-
Co-Immunoprecipitation (Co-IP) / Affinity Purification (AP): Isolation of this compound and its binding partners from the cell lysate using a specific antibody or an affinity tag.
-
Protein Complex Elution and Digestion: Elution of the captured protein complexes and enzymatic digestion into peptides.
-
Mass Spectrometry (MS) Analysis: Separation and analysis of the peptides using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identification and quantification of proteins, and bioinformatic analysis to distinguish true interactors from non-specific binders.
Caption: General workflow for identifying this compound interacting proteins.
Quantitative Data Presentation
Mass spectrometry analysis of affinity-purified NELF-E (a core subunit of the NELF complex, which includes this compound) from HeLa cell nuclear extracts has identified numerous interacting proteins. The following table summarizes a selection of high-confidence interactors, including the other NELF subunits and components of the Integrator complex.[1] The quantitative values (spectral counts) indicate the relative abundance of each protein in the immunoprecipitated sample.
| Protein | Gene Symbol | Description | Spectral Counts (NELF-E IP) |
| NELF-E | NELF-E | Negative Elongation Factor Complex Member E | 120 |
| This compound (NELF-B) | NELF-B | Negative Elongation Factor Complex Member B | 85 |
| NELF-A | NELF-A | Negative Elongation Factor Complex Member A | 78 |
| NELF-C/D | NELF-C | Negative Elongation Factor Complex Member C/D | 65 |
| Integrator complex subunit 1 | INTS1 | Integrator Complex Subunit 1 | 45 |
| Integrator complex subunit 3 | INTS3 | Integrator Complex Subunit 3 | 52 |
| Integrator complex subunit 4 | INTS4 | Integrator Complex Subunit 4 | 38 |
| Integrator complex subunit 5 | INTS5 | Integrator Complex Subunit 5 | 30 |
| Integrator complex subunit 6 | INTS6 | Integrator Complex Subunit 6 | 41 |
| Integrator complex subunit 7 | INTS7 | Integrator Complex Subunit 7 | 25 |
| Integrator complex subunit 8 | INTS8 | Integrator Complex Subunit 8 | 29 |
| Integrator complex subunit 9 | INTS9 | Integrator Complex Subunit 9 | 35 |
| Integrator complex subunit 10 | INTS10 | Integrator Complex Subunit 10 | 22 |
| Integrator complex subunit 11 | INTS11 | Integrator Complex Subunit 11 | 48 |
| Integrator complex subunit 12 | INTS12 | Integrator Complex Subunit 12 | 18 |
| Integrator complex subunit 13 | INTS13 | Integrator Complex Subunit 13 | 15 |
| Integrator complex subunit 14 | INTS14 | Integrator Complex Subunit 14 | 12 |
| RNA polymerase II subunit A | POLR2A | DNA-directed RNA polymerase II subunit RPB1 | 95 |
| SPT5 | SUPT5H | Transcription elongation factor Spt5 | 68 |
Note: The spectral counts are representative values derived from affinity purification-mass spectrometry experiments and are used here for illustrative purposes. Actual values may vary between experiments.
Signaling Pathway of the NELF Complex
This compound is an integral part of the NELF complex, which, in conjunction with DSIF (DRB-sensitivity-inducing factor), binds to RNA Polymerase II (Pol II) shortly after transcription initiation. This binding leads to the pausing of Pol II. The release of this pause is a key regulatory step and is often triggered by the phosphorylation of NELF and the C-terminal domain of Pol II by P-TEFb (Positive Transcription Elongation Factor b). Recent studies have also revealed a physical and functional link between the NELF complex and the Integrator complex, which is involved in the 3'-end processing of small nuclear RNAs (snRNAs) and also regulates Pol II pausing.
Caption: NELF complex signaling in transcriptional pausing.
Experimental Protocols
The following are detailed protocols for the key experiments involved in identifying this compound interacting proteins. These are generalized protocols and may require optimization for specific cell lines and experimental conditions.
Protocol 1: Co-Immunoprecipitation (Co-IP) of Endogenous this compound
This protocol describes the immunoprecipitation of endogenous this compound from mammalian cell lysates.[2]
Materials:
-
HEK293T or other suitable mammalian cells
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Anti-Cobra1 antibody (validated for immunoprecipitation)
-
Normal IgG from the same species as the primary antibody (negative control)
-
Protein A/G magnetic beads
-
Wash buffer (e.g., TBS-T)
-
Elution buffer (e.g., SDS-PAGE sample buffer or a non-denaturing elution buffer)
-
Microcentrifuge tubes and magnetic rack
Procedure:
-
Cell Lysis: a. Culture cells to 80-90% confluency. b. Wash cells twice with ice-cold PBS. c. Add ice-cold lysis buffer to the cells and scrape to collect the lysate. d. Incubate the lysate on ice for 30 minutes with occasional vortexing. e. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. f. Transfer the supernatant (clarified lysate) to a new pre-chilled tube.
-
Immunoprecipitation: a. Pre-clear the lysate by incubating with Protein A/G magnetic beads for 1 hour at 4°C on a rotator. b. Place the tube on a magnetic rack and transfer the pre-cleared lysate to a new tube. c. Add the anti-Cobra1 antibody to the pre-cleared lysate. For the negative control, add the corresponding normal IgG. d. Incubate overnight at 4°C on a rotator. e. Add pre-washed Protein A/G magnetic beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C on a rotator.
-
Washing and Elution: a. Place the tubes on a magnetic rack and discard the supernatant. b. Wash the beads three times with ice-cold wash buffer. c. After the final wash, remove all residual wash buffer. d. Elute the protein complexes from the beads by adding elution buffer and incubating at room temperature or 95°C, depending on the buffer used. e. Collect the eluate by placing the tubes on a magnetic rack.
Protocol 2: In-solution Trypsin Digestion for Mass Spectrometry
This protocol describes the preparation of the immunoprecipitated proteins for mass spectrometry analysis.
Materials:
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Ammonium bicarbonate buffer (50 mM, pH 8.0)
-
Formic acid
Procedure:
-
Reduction and Alkylation: a. To the eluted protein sample, add DTT to a final concentration of 10 mM. b. Incubate at 56°C for 30 minutes. c. Cool the sample to room temperature. d. Add IAA to a final concentration of 55 mM. e. Incubate in the dark at room temperature for 20 minutes.
-
Trypsin Digestion: a. Add trypsin to the protein mixture at a 1:50 (trypsin:protein) ratio. b. Incubate overnight at 37°C.
-
Peptide Cleanup: a. Stop the digestion by adding formic acid to a final concentration of 1%. b. Desalt and concentrate the peptides using a C18 StageTip or ZipTip. c. Elute the peptides and dry them in a vacuum centrifuge. d. Resuspend the peptides in a buffer suitable for LC-MS/MS analysis (e.g., 0.1% formic acid).
Protocol 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This is a general overview of the LC-MS/MS analysis. Specific parameters will depend on the instrument used.
Procedure:
-
Peptide Separation: a. Inject the resuspended peptide sample into a high-performance liquid chromatography (HPLC) system equipped with a reverse-phase column. b. Separate the peptides using a gradient of increasing organic solvent (e.g., acetonitrile) concentration.
-
Mass Spectrometry Analysis: a. The eluting peptides are ionized (e.g., by electrospray ionization) and introduced into the mass spectrometer. b. The mass spectrometer operates in a data-dependent acquisition mode, where it cycles between a full MS scan to measure the mass-to-charge ratio (m/z) of intact peptides and MS/MS scans to fragment selected peptides and measure the m/z of the resulting fragment ions.
Protocol 4: Data Analysis and Bioinformatics
Procedure:
-
Database Searching: a. Use a search engine (e.g., Mascot, Sequest, MaxQuant) to compare the experimental MS/MS spectra against a protein sequence database (e.g., UniProt) to identify the peptides and, consequently, the proteins.
-
Data Filtering and Quantification: a. Filter the identified proteins to a false discovery rate (FDR) of <1%. b. Quantify the relative abundance of the identified proteins using label-free quantification (e.g., spectral counting or precursor intensity) or label-based methods (e.g., SILAC, TMT).
-
Identification of Specific Interactors: a. Compare the list of proteins identified in the this compound Co-IP to the negative control (IgG Co-IP). b. True interactors should be significantly enriched in the this compound Co-IP compared to the control. c. Utilize bioinformatics tools to perform pathway and network analysis on the list of high-confidence interactors to gain insights into their biological functions.
Conclusion
The combination of affinity purification and mass spectrometry is a powerful strategy for the comprehensive identification of this compound interacting proteins. The protocols and data presented in this application note provide a framework for researchers to investigate the this compound interactome, which will undoubtedly lead to a deeper understanding of its role in gene regulation and disease, and may unveil novel targets for therapeutic intervention.
References
- 1. Integrator complex regulates NELF-mediated RNA polymerase II pause/release and processivity at coding genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An optimized co-immunoprecipitation protocol for the analysis of endogenous protein-protein interactions in cell lines using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Transcription Assays with Purified Cobra1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cobra1 (Cofactor of BRCA1), also known as NELF-B, is a critical component of the Negative Elongation Factor (NELF) complex, which plays a pivotal role in the regulation of gene transcription. The NELF complex induces promoter-proximal pausing of RNA Polymerase II (RNAPII), a key rate-limiting step in the expression of many genes, particularly those involved in development and stress response. This compound is implicated in various cellular processes and its dysregulation has been linked to cancer.[1][2] Understanding the molecular mechanisms by which this compound modulates transcription is therefore of significant interest in both basic research and therapeutic development.
These application notes provide a detailed protocol for studying the activity of purified this compound in the context of the fully reconstituted NELF complex using an in vitro transcription assay. This allows for a controlled, cell-free environment to dissect the specific effects of this compound on transcriptional elongation.
Signaling Pathway and Regulatory Interactions of this compound
This compound functions as a subunit of the NELF complex, which collaborates with DSIF (DRB-sensitivity-inducing factor) to arrest RNAPII elongation.[3][4] The activity of this compound and the NELF complex is modulated by interactions with other key regulatory proteins. Notably, this compound interacts with the tumor suppressor BRCA1 and the AP-1 transcription factor (composed of c-Jun and c-Fos), linking transcriptional pausing to DNA repair and cellular signaling pathways.[1][2][5]
References
- 1. Concerted transcriptional regulation by BRCA1 and this compound in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Concerted Transcriptional Regulation by BRCA1 and this compound in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Human Transcription Elongation Factor NELF: Identification of Novel Subunits and Reconstitution of the Functionally Active Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. royalsocietypublishing.org [royalsocietypublishing.org]
- 5. This compound inhibits AP-1 transcriptional activity in transfected cells [pubmed.ncbi.nlm.nih.gov]
Application Note: Visualizing COBRA1 Subcellular Localization using Immunofluorescence Staining
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cofactor of BRCA1 (COBRA1), also known as Negative Elongation Factor B (NELF-B), is a critical component of the Negative Elongation Factor (NELF) complex.[1][2] This complex plays a pivotal role in transcriptional regulation by pausing RNA polymerase II at the promoter-proximal region of genes, thereby controlling gene expression.[1][2] Given its primary function in transcription, the subcellular localization of this compound is predominantly within the nucleus.[1] Understanding the precise localization of this compound is essential for elucidating its role in various cellular processes, including cell proliferation, differentiation, and its implications in diseases such as cancer.[2] This application note provides a detailed immunofluorescence staining protocol for the visualization of this compound, enabling researchers to investigate its distribution within the cell.
Data Presentation
Quantitative analysis of immunofluorescence images can provide valuable insights into the localization and expression levels of this compound under different experimental conditions. Below is a template table for summarizing such quantitative data. The values presented are hypothetical and for illustrative purposes only.
| Cell Line | Treatment | Mean Nuclear Fluorescence Intensity (A.U.) | Mean Cytoplasmic Fluorescence Intensity (A.U.) | Nuclear/Cytoplasmic Ratio |
| MCF-7 | Control | 150.2 ± 12.5 | 25.8 ± 4.1 | 5.82 |
| MCF-7 | Estrogen (10 nM, 24h) | 185.6 ± 15.3 | 28.1 ± 3.9 | 6.60 |
| MDA-MB-231 | Control | 145.9 ± 11.8 | 30.5 ± 4.5 | 4.78 |
| MDA-MB-231 | Doxorubicin (1 µM, 24h) | 160.1 ± 13.2 | 32.7 ± 5.0 | 4.90 |
Experimental Protocols
This protocol outlines the key steps for immunofluorescent staining of this compound in cultured mammalian cells.
Materials and Reagents
-
Cell Culture: Adherent mammalian cells grown on sterile glass coverslips in a multi-well plate.
-
Primary Antibody: A validated anti-COBRA1 antibody. Consult manufacturer's datasheet for recommended dilution (e.g., 1:100 - 1:1000).
-
Secondary Antibody: Fluorochrome-conjugated secondary antibody appropriate for the host species of the primary antibody.
-
Phosphate Buffered Saline (PBS): pH 7.4.
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS. Caution: PFA is toxic; handle in a fume hood.
-
Permeabilization Buffer: 0.1-0.25% Triton X-100 in PBS.
-
Blocking Buffer: 1% Bovine Serum Albumin (BSA) and 10% normal serum from the same species as the secondary antibody in PBS with 0.1% Tween 20 (PBST).
-
Antibody Dilution Buffer: 1% BSA in PBST.
-
Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole) or Hoechst stain.
-
Mounting Medium: Anti-fade mounting medium.
Protocol Steps
-
Cell Seeding:
-
Place sterile glass coverslips into the wells of a multi-well plate.
-
Seed cells onto the coverslips at a density that will result in 50-70% confluency at the time of staining.
-
Culture cells overnight or until desired confluency is reached.
-
-
Cell Fixation:
-
Aspirate the culture medium and gently wash the cells twice with PBS.
-
Add 4% PFA in PBS to cover the cells and incubate for 15 minutes at room temperature.
-
Aspirate the fixation solution and wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Add permeabilization buffer (0.1-0.25% Triton X-100 in PBS) to the cells.
-
Incubate for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Add blocking buffer to the cells to block non-specific antibody binding.
-
Incubate for at least 30 minutes at room temperature in a humidified chamber.
-
-
Primary Antibody Incubation:
-
Dilute the anti-COBRA1 primary antibody in the antibody dilution buffer to the predetermined optimal concentration.
-
Aspirate the blocking buffer and add the diluted primary antibody solution to the cells.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBST for 5 minutes each.
-
Dilute the fluorochrome-conjugated secondary antibody in the antibody dilution buffer. Protect from light from this step onwards.
-
Add the diluted secondary antibody solution to the cells.
-
Incubate for 1 hour at room temperature in the dark in a humidified chamber.
-
-
Nuclear Counterstaining:
-
Wash the cells three times with PBST for 5 minutes each in the dark.
-
Incubate with a nuclear counterstain (e.g., DAPI or Hoechst) according to the manufacturer's instructions.
-
Wash the cells twice with PBS.
-
-
Mounting:
-
Carefully remove the coverslips from the wells.
-
Mount the coverslips onto glass slides using a drop of anti-fade mounting medium, ensuring no air bubbles are trapped.
-
Seal the edges of the coverslip with nail polish and allow to dry.
-
-
Imaging:
-
Visualize the stained cells using a fluorescence or confocal microscope.
-
Capture images using appropriate filter sets for the fluorochromes used.
-
Mandatory Visualization
Caption: Workflow for this compound immunofluorescence staining.
References
Application Notes and Protocols for Generating and Validating a Cobra1-Specific Antibody
For Researchers, Scientists, and Drug Development Professionals
Introduction to Cobra1 (NELF-B)
Cofactor of BRCA1 (this compound), also known as Negative Elongation Factor B (NELF-B), is a crucial protein in the regulation of gene expression.[1][2][3] It was first identified as a protein that interacts with the breast cancer susceptibility gene product, BRCA1.[4][5] this compound is an essential component of the Negative Elongation Factor (NELF) complex, which also includes NELFA, NELFC/D, and NELFE.[2][6] This complex plays a critical role in transcriptional regulation by pausing RNA Polymerase II (RNAPII) near the promoter of genes, thereby controlling the elongation phase of transcription.[2][5][6]
The function of this compound is implicated in various cellular processes and signaling pathways. It modulates both estrogen-dependent and -independent transcription.[1][5] For instance, in breast cancer cells, this compound can act as a corepressor for the estrogen receptor α (ERα), inhibiting the transcription of estrogen-responsive genes by stalling RNAPII.[1][7] Additionally, this compound can physically interact with members of the Activator Protein 1 (AP-1) family, such as c-Jun and c-Fos, to inhibit AP-1 transcriptional activity.[8]
Given its role in fundamental processes like transcription and its association with cancer, high-quality, specific antibodies are indispensable tools for studying this compound's function, localization, and interactions.[4][9] Low expression of this compound has been linked to poor prognosis in breast cancer, suggesting its potential as a biomarker.[10][11] These application notes provide a comprehensive guide to generating and rigorously validating a monoclonal antibody specific for this compound.
Signaling and Functional Pathways Involving this compound
This compound functions as a key node in transcriptional regulation. It integrates signals from pathways like the estrogen receptor and AP-1 signaling to control gene expression by modulating RNA Polymerase II activity.
Experimental Workflow: From Generation to Validation
The overall process involves generating a stable hybridoma cell line that produces a specific monoclonal antibody against this compound, followed by a multi-step validation process to ensure its specificity and utility in various applications.
Protocols for Monoclonal Antibody Generation (Hybridoma Technology)
This section outlines the standard method for producing murine monoclonal antibodies against this compound.[12]
Antigen Preparation
-
Antigen Selection: A synthetic peptide corresponding to a unique region of the target protein is recommended to ensure specificity. For human this compound, a peptide near the C-terminus can be used.[11][13]
-
Peptide Synthesis: Synthesize the selected peptide with high purity (>95%).
-
Carrier Conjugation: Conjugate the peptide to a carrier protein such as Keyhole Limpet Hemocyanin (KLH) to increase its immunogenicity.
Immunization
-
Animal Model: Use 6-8 week old BALB/c mice.
-
Emulsification: Emulsify the KLH-conjugated peptide with an equal volume of Complete Freund's Adjuvant (CFA) for the primary immunization. Use Incomplete Freund's Adjuvant (IFA) for subsequent boosts.
-
Immunization Schedule:
-
Day 0: Primary immunization. Inject 50-100 µg of the antigen emulsion subcutaneously (s.c.) or intraperitoneally (i.p.).
-
Day 14, 28, 42: Booster immunizations. Inject 25-50 µg of the antigen in IFA.
-
-
Titer Monitoring: After the second boost, collect a small amount of blood from the tail vein to test the antibody titer in the serum using an Enzyme-Linked Immunosorbent Assay (ELISA).
Hybridoma Production
-
Final Boost: Three days before fusion, administer a final i.p. injection of the antigen in saline (without adjuvant).
-
Splenocyte Isolation: Euthanize the mouse with the highest antibody titer and aseptically remove the spleen. Isolate the splenocytes.[14]
-
Myeloma Cell Preparation: Use a suitable myeloma cell line that does not produce its own antibodies, such as Sp2/0-Ag14.[12]
-
Fusion: Mix the splenocytes and myeloma cells (typically at a 3:1 to 5:1 ratio).[12] Fuse the cells using polyethylene (B3416737) glycol (PEG) or electrofusion.[12][14]
-
Selection: Plate the fused cells in 96-well plates with HAT (Hypoxanthine-Aminopterin-Thymidine) selection medium. Unfused myeloma cells will die, and unfused splenocytes have a limited lifespan. Only hybridoma cells will survive and proliferate.
Screening, Cloning, and Expansion
-
Primary Screening: After 10-14 days, screen the supernatants from wells with growing hybridoma colonies for the presence of this compound-specific antibodies using ELISA.
-
Cloning by Limiting Dilution: Select positive clones and sub-clone them by limiting dilution to ensure monoclonality.[12]
-
Secondary Screening: Re-screen the supernatants from the subclones to confirm antibody production and specificity.
-
Expansion: Expand the selected positive monoclonal hybridoma clones for antibody production and cryopreservation.
Antibody Purification
-
Harvesting: Collect the hybridoma culture supernatant containing the secreted monoclonal antibody.
-
Purification: Purify the antibody using affinity chromatography (e.g., Protein A or Protein G columns), depending on the antibody isotype.[12]
-
Quality Control: Assess the purity and concentration of the antibody using SDS-PAGE and spectrophotometry.
Protocols for Antibody Validation
Validation is essential to confirm that the antibody specifically recognizes this compound in the intended application.[15] A multi-pronged approach using several techniques is highly recommended.[16][17]
Western Blotting (WB)
This method validates that the antibody recognizes the denatured this compound protein at its correct molecular weight (~65 kDa).[10][17]
-
Lysate Preparation:
-
Culture cells known to express this compound (e.g., HEK293, T47D, H1299) and a negative control cell line if available.[2]
-
Lyse cells in RIPA buffer with protease inhibitors.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load 20-30 µg of protein lysate per lane on an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Immunodetection:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with the primary this compound antibody (e.g., at 1:1000 dilution) overnight at 4°C.[13]
-
Wash the membrane 3x with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash 3x with TBST.
-
Detect the signal using an ECL substrate.
-
Genetic Validation using siRNA Knockdown
This is a critical step to confirm specificity by showing signal reduction upon target depletion.[17]
-
Transfection: Transfect cells (e.g., H1299) with a validated siRNA targeting this compound or a non-targeting control siRNA.
-
Incubation: Culture the cells for 48-72 hours to allow for protein knockdown.
-
Analysis: Harvest the cells and perform Western Blotting as described above. A specific antibody should show a significantly reduced band intensity in the this compound siRNA-treated sample compared to the control.
Immunocytochemistry (ICC)
This technique validates the antibody by confirming it detects this compound in the correct subcellular location (the nucleus).[17]
-
Cell Preparation: Grow cells on glass coverslips.
-
Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Staining:
-
Block with 1% BSA in PBST for 30 minutes.
-
Incubate with the primary this compound antibody (e.g., at 1:100 - 1:500 dilution) for 1 hour.
-
Wash 3x with PBS.
-
Incubate with a fluorescently-labeled secondary antibody for 1 hour in the dark.
-
Counterstain nuclei with DAPI.
-
-
Imaging: Mount the coverslips and visualize using a fluorescence microscope. The signal should be predominantly nuclear.
Immunoprecipitation (IP)
IP confirms that the antibody can bind to the native this compound protein in a complex mixture.[17]
-
Lysate Preparation: Prepare whole-cell lysates using a non-denaturing IP lysis buffer.
-
Immunoprecipitation:
-
Pre-clear the lysate with Protein A/G agarose (B213101) beads.
-
Incubate 500-1000 µg of lysate with 2-5 µg of the this compound antibody (or control IgG) overnight at 4°C with gentle rotation. A 1:50 dilution is a good starting point.[13]
-
Add Protein A/G beads and incubate for another 1-3 hours.
-
-
Washing and Elution:
-
Wash the beads 3-5 times with IP lysis buffer.
-
Elute the bound proteins by boiling in SDS-PAGE sample buffer.
-
-
Analysis: Analyze the eluate by Western Blotting using the same or a different this compound antibody.
Chromatin Immunoprecipitation (ChIP)
For a transcription factor like this compound, ChIP is a key application-specific validation step.[10]
-
Cross-linking: Cross-link protein-DNA complexes in live cells using formaldehyde.
-
Chromatin Preparation: Lyse the cells and sonicate the chromatin to generate fragments of 200-1000 bp.
-
Immunoprecipitation:
-
Washing and Elution: Wash the beads extensively to remove non-specific binding and elute the complexes.
-
Reverse Cross-linking: Reverse the cross-links by heating at 65°C.
-
DNA Purification: Purify the immunoprecipitated DNA.
-
Analysis: Analyze the DNA by qPCR using primers for known this compound target gene promoters (e.g., TFF1) or by sequencing (ChIP-seq).[18]
Data Presentation and Expected Results
Quantitative and qualitative data should be clearly summarized to support the antibody's validation.
Table 1: Recommended Starting Dilutions for this compound Antibody
| Application | Suggested Dilution | Starting Concentration | Notes |
| Western Blotting (WB) | 1:500 - 1:3000 | 0.2 - 1.0 µg/mL | The optimal dilution must be determined experimentally. |
| Immunocytochemistry (ICC) | 1:100 - 1:1000 | 0.5 - 5.0 µg/mL | Expect strong nuclear staining. |
| Immunoprecipitation (IP) | 1:50 | 2 - 5 µg per reaction | Use a non-denaturing buffer to preserve native protein structure.[13] |
| Chromatin IP (ChIP) | 1:50 | 5 - 10 µL per IP | Use ~10 µg of chromatin per IP.[11][13] |
Table 2: Summary of Expected Validation Results
| Experiment | Positive Control (e.g., H1299 cells) | Negative Control (e.g., this compound siRNA) | Expected Outcome |
| Western Blot | Single band at ~65 kDa. | Significantly reduced or absent band at 65 kDa. | Confirms size specificity and identity. |
| ICC | Strong, distinct signal localized to the nucleus. | Significantly reduced or absent nuclear signal. | Confirms correct subcellular localization. |
| IP-WB | Band at ~65 kDa in the IP lane. | No band in the IgG control lane. | Confirms binding to native protein. |
| ChIP-qPCR | Enrichment of known target gene promoters (e.g., TFF1). | No enrichment relative to IgG control. | Confirms functionality in detecting protein-DNA interactions. |
Table 3: Comparison of Key Validation Methods
| Validation Method | Information Provided | Strengths | Limitations |
| Western Blot | Target molecular weight, relative expression. | Validates against denatured proteins; widely used. | Epitope may not be available in the native protein.[19] |
| Genetic (siRNA/KO) | Target specificity. | Provides the highest confidence in antibody specificity.[17] | Knockout cell lines may not be readily available.[19] |
| ICC / IHC | Subcellular and tissue localization. | Provides spatial context of protein expression. | Staining can be affected by fixation methods.[19] |
| IP / IP-MS | Binding to native protein; interacting partners (MS). | Confirms utility for pull-down assays; can identify off-targets.[17][20] | Not all antibodies are suitable for IP.[19] |
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Deregulation of Cofactor of BRCA1 Expression in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. genecards.org [genecards.org]
- 4. Concerted transcriptional regulation by BRCA1 and this compound in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Concerted Transcriptional Regulation by BRCA1 and this compound in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of NELF-B in supporting epithelial-mesenchymal transition and cell proliferation during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. This compound inhibits AP-1 transcriptional activity in transfected cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. media.cellsignal.com [media.cellsignal.com]
- 11. This compound (D6K9A) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 12. Generation of Murine Monoclonal Antibodies by Hybridoma Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound (D6K9A) Rabbit Monoclonal Antibody (#14894) Datasheet Without Images | Cell Signaling Technology [cellsignal.com]
- 14. How to produce monoclonal antibodies (mAbs) | Abcam [abcam.com]
- 15. Ten Basic Rules of Antibody Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bitesizebio.com [bitesizebio.com]
- 17. neobiotechnologies.com [neobiotechnologies.com]
- 18. Regulation of clustered gene expression by cofactor of BRCA1 (this compound) in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. blog.abclonal.com [blog.abclonal.com]
- 20. Comprehensive Strategy for Antibody Validation | Thermo Fisher Scientific - HK [thermofisher.com]
Application Notes and Protocols for Identifying Novel COBRA1 Binding Partners Using Yeast Two-Hybrid Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Cofactor of BRCA1 (COBRA1), also known as Negative Elongation Factor B (NELF-B), is a critical protein involved in the regulation of gene transcription.[1] It functions as a subunit of the Negative Elongation Factor (NELF) complex, which induces promoter-proximal pausing of RNA Polymerase II (Pol II), a key regulatory step in gene expression.[1][2] this compound has been implicated in various cellular processes, including the DNA damage response through its interaction with BRCA1, and the regulation of cell proliferation and differentiation via the AP-1 signaling pathway.[3][4] Given its central role in transcriptional regulation and its association with cancer, identifying novel this compound binding partners is crucial for elucidating its biological functions and for the development of novel therapeutic strategies.
The yeast two-hybrid (Y2H) system is a powerful in vivo technique for identifying novel protein-protein interactions.[5] This method is based on the reconstitution of a functional transcription factor in yeast, which occurs only when two proteins of interest, a "bait" and a "prey," interact. This interaction brings a DNA-binding domain (DBD) and a transcriptional activation domain (AD) into close proximity, activating reporter genes and allowing for the selection of interacting partners from a cDNA library.[5]
These application notes provide a comprehensive overview and detailed protocols for utilizing yeast two-hybrid screening to discover and characterize novel this compound binding partners.
Data Presentation: Quantitative Analysis of this compound Interactions
Quantitative yeast two-hybrid assays, such as the β-galactosidase liquid assay, allow for the determination of the relative strength of protein-protein interactions.[6][7] The activity of the reporter enzyme is proportional to the strength of the interaction between the bait and prey proteins. Below are representative data illustrating the quantitative analysis of known this compound interactions.
Table 1: Quantitative β-Galactosidase Assay for this compound Interactions
| Bait | Prey | Interaction Strength (Miller Units) | Interpretation |
| pGBKT7-COBRA1 | pGADT7-BRCA1 | 150.5 ± 12.3 | Strong Interaction |
| pGBKT7-COBRA1 | pGADT7-c-Jun | 85.2 ± 9.8 | Moderate Interaction |
| pGBKT7-COBRA1 | pGADT7-c-Fos | 75.6 ± 8.1 | Moderate Interaction |
| pGBKT7-COBRA1 | pGADT7-Lamin C | 1.2 ± 0.4 | No Interaction (Negative Control) |
| pGBKT7-53 | pGADT7-T | 198.7 ± 15.6 | Strong Interaction (Positive Control) |
Note: The Miller Unit values presented are illustrative and serve as a representative example of expected quantitative yeast two-hybrid results.
Experimental Protocols
Protocol 1: Construction of the Bait Plasmid (pGBKT7-COBRA1)
-
Gene Amplification: Amplify the full-length coding sequence of human this compound from a cDNA library using PCR with primers containing restriction sites compatible with the pGBKT7 vector (e.g., NdeI and BamHI).
-
Vector and Insert Digestion: Digest both the amplified this compound PCR product and the pGBKT7 vector with the selected restriction enzymes.
-
Ligation: Ligate the digested this compound insert into the linearized pGBKT7 vector using T4 DNA ligase.
-
Transformation into E. coli: Transform the ligation product into a suitable E. coli strain (e.g., DH5α) for plasmid amplification.
-
Plasmid Purification and Sequencing: Purify the pGBKT7-COBRA1 plasmid from transformed E. coli and verify the sequence of the insert by Sanger sequencing.
Protocol 2: Yeast Two-Hybrid Library Screening
-
Bait Strain Preparation: Transform the pGBKT7-COBRA1 bait plasmid into a suitable yeast strain (e.g., AH109 or Y2HGold) using the lithium acetate (B1210297) method.
-
Auto-activation Test: Plate the transformed yeast on selective media (SD/-Trp and SD/-Trp/-His) to ensure the bait protein does not autonomously activate the reporter genes.
-
Library Transformation: Transform a human cDNA library (in a pGADT7 vector) into the bait-expressing yeast strain.
-
Selection of Interactors: Plate the transformed yeast on high-stringency selective media (e.g., SD/-Trp/-Leu/-His/-Ade) to select for colonies expressing interacting proteins.
-
Colony Picking and Growth: Pick individual colonies and grow them in liquid selective media.
-
Plasmid Rescue: Isolate the prey plasmids from the positive yeast colonies.
-
Prey Identification: Transform the rescued prey plasmids into E. coli for amplification and subsequent sequencing to identify the interacting proteins.
Protocol 3: Quantitative β-Galactosidase Assay
-
Yeast Culture Preparation: Co-transform the bait (pGBKT7-COBRA1) and prey (pGADT7-Interactor) plasmids into a suitable yeast strain. Grow single colonies in liquid selective media (SD/-Trp/-Leu) overnight.
-
Cell Lysis: Pellet the yeast cells and resuspend them in Z-buffer. Lyse the cells by freeze-thaw cycles or by adding chloroform (B151607) and SDS.
-
Enzymatic Reaction: Add o-nitrophenyl-β-D-galactopyranoside (ONPG) to the cell lysate and incubate at 30°C.
-
Reaction Termination: Stop the reaction by adding a sodium carbonate solution when a yellow color develops.
-
Measurement and Calculation: Measure the absorbance of the reaction mixture at 420 nm. Calculate the β-galactosidase activity in Miller Units using the following formula: Miller Units = (1000 * A420) / (t * V * OD600) where:
-
t = reaction time in minutes
-
V = volume of culture used in ml
-
OD600 = optical density of the culture at 600 nm
-
Visualizations
Signaling Pathways and Experimental Workflow
Caption: Workflow for Yeast Two-Hybrid Screening of this compound.
Caption: this compound in the NELF Complex and Transcriptional Pausing.
Caption: this compound Regulation of the AP-1 Signaling Pathway.
References
- 1. Negative elongation factor - Wikipedia [en.wikipedia.org]
- 2. NELF regulates a promoter-proximal step distinct from RNA Pol II pause-release - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Deregulation of Cofactor of BRCA1 Expression in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NELFB negative elongation factor complex member B [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 5. Diversity in Genetic In Vivo Methods for Protein-Protein Interaction Studies: from the Yeast Two-Hybrid System to the Mammalian Split-Luciferase System - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative beta-galactosidase assay suitable for high-throughput applications in the yeast two-hybrid system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bitesizebio.com [bitesizebio.com]
Application Notes and Protocols: Identifying Cobra1-Regulated Genes Using RNA-Sequencing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cofactor of BRCA1 (Cobra1), also known as Negative Elongation Factor B (NELF-B), is a critical protein involved in the regulation of gene expression.[1][2] It was initially identified as a binding partner for the BRCT domain of the tumor suppressor protein BRCA1.[3][4][5] this compound is an integral subunit of the Negative Elongation Factor (NELF) complex, which plays a key role in transcriptional regulation by stalling RNA Polymerase II (RNAPII) near the promoter region of genes.[4][5][6][7] This pausing of RNAPII is a crucial control point in transcription.[5][7]
Functionally, this compound has been shown to modulate both estrogen-dependent and -independent transcription.[3][4] Its expression levels have been inversely correlated with breast cancer progression, suggesting a potential role as a tumor suppressor.[3][7][8] However, emerging evidence also points to an oncogenic role in other contexts, such as prostate cancer, where it can positively influence androgen receptor (AR) target genes.[6][9] this compound also interacts with other key transcription factors, including the AP-1 complex (c-Jun/c-Fos), to inhibit its transcriptional activity.[1][10]
Given its complex and context-dependent roles in regulating transcription in normal and pathological states, identifying the full spectrum of genes regulated by this compound is essential for understanding its biological functions and for developing targeted therapeutics. RNA-sequencing (RNA-seq) is a powerful, high-throughput method for genome-wide transcriptome analysis that can be effectively applied to identify genes whose expression is altered upon the perturbation of this compound levels.[11][12][13]
This document provides a detailed overview and protocols for utilizing RNA-sequencing to identify this compound-regulated genes following its knockdown in a cellular model.
Experimental Design and Workflow
The overall strategy involves reducing the expression of this compound in a relevant cell line (e.g., a breast cancer cell line like ZR-75-1 or a prostate cancer cell line) using techniques like small interfering RNA (siRNA) or short hairpin RNA (shRNA).[3][10][14] Following the knockdown, total RNA is extracted, and RNA-seq is performed to compare the transcriptomes of this compound-depleted cells against control cells. The resulting data is then analyzed to identify differentially expressed genes, which are putative targets of this compound regulation.
Data Presentation
RNA-seq analysis provides quantitative data on gene expression changes. The results are typically presented in tables listing differentially expressed genes with their corresponding statistics.
Table 1: Illustrative Example of Differentially Expressed Genes Upon this compound Knockdown
| Gene Symbol | Log2 Fold Change | p-value | Adjusted p-value (FDR) | Description |
| TFF1 | 1.85 | 1.2e-8 | 3.5e-7 | Trefoil Factor 1 |
| TFF3 | 2.10 | 4.5e-9 | 1.8e-7 | Trefoil Factor 3 |
| S100P | 1.58 | 3.3e-6 | 2.1e-5 | S100 Calcium Binding Protein P |
| MUC1 | -1.75 | 8.9e-7 | 7.2e-6 | Mucin 1, Cell Surface Associated |
| TIMP1 | 1.40 | 6.1e-5 | 3.0e-4 | TIMP Metallopeptidase Inhibitor 1 |
| JUN | 1.98 | 2.4e-8 | 5.1e-7 | Jun Proto-Oncogene, AP-1 Subunit |
| FOS | 2.31 | 9.8e-10 | 6.6e-8 | Fos Proto-Oncogene, AP-1 Subunit |
| CCND1 | -1.50 | 1.5e-6 | 1.1e-5 | Cyclin D1 |
Note: The data in this table is for illustrative purposes and represents the typical output of an RNA-seq differential expression analysis.
Table 2: Function of Key Genes Potentially Regulated by this compound
| Gene | Function | Association with Disease | Reference |
| TFF1, TFF3 | Mucosal integrity, cell migration | Associated with breast cancer metastasis | [4] |
| S100P | Calcium signaling, cell proliferation | Associated with breast cancer metastasis | [4] |
| MUC1 | Cell adhesion, signaling | Associated with breast cancer metastasis | [4] |
| TIMP1 | Inhibitor of matrix metalloproteinases | Associated with breast cancer metastasis | [4] |
| AP-1 (c-Jun/c-Fos) | Transcription factor complex regulating cell proliferation, differentiation, and apoptosis | Oncogenesis | [10] |
This compound Signaling and Regulatory Pathways
This compound functions within a complex network of protein interactions to regulate transcription. Its role as part of the NELF complex is central to its function in pausing RNA Polymerase II. Furthermore, its interactions with BRCA1, Estrogen Receptor α (ERα), and the AP-1 transcription factor complex highlight its multifaceted role in gene regulation, particularly in hormone-responsive cancers.
Detailed Experimental Protocols
The following protocols provide a detailed methodology for each major step in the experimental workflow.
Protocol 1: siRNA-Mediated Knockdown of this compound
This protocol describes the transient knockdown of this compound in a suitable cell line (e.g., ZR-75-1 breast cancer cells) using small interfering RNA (siRNA).
Materials:
-
ZR-75-1 cells (or other relevant cell line)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
siRNA targeting this compound (pre-designed and validated)
-
Non-targeting (scrambled) control siRNA
-
Lipofectamine RNAiMAX Transfection Reagent
-
Opti-MEM I Reduced Serum Medium
-
6-well tissue culture plates
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: The day before transfection, seed cells in 6-well plates at a density that will result in 50-70% confluency at the time of transfection. For ZR-75-1 cells, seed approximately 2.5 x 10^5 cells per well in 2 mL of complete growth medium.
-
Transfection Complex Preparation:
-
For each well, dilute 50 pmol of siRNA (either this compound-targeting or control) into 150 µL of Opti-MEM. Mix gently.
-
In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX into 150 µL of Opti-MEM. Mix gently and incubate for 5 minutes at room temperature.
-
Combine the diluted siRNA and the diluted Lipofectamine RNAiMAX. Mix gently and incubate for 20 minutes at room temperature to allow complexes to form.
-
-
Transfection: Add the 300 µL of siRNA-lipid complex drop-wise to each well. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 48-72 hours.
-
Verification of Knockdown (Optional but Recommended): Harvest a subset of cells to verify knockdown efficiency via qRT-PCR or Western Blotting before proceeding with RNA extraction for sequencing.
Protocol 2: RNA Extraction and Quality Control
This protocol outlines the extraction of high-quality total RNA, a critical prerequisite for successful RNA-seq.
Materials:
-
TRIzol Reagent or RNeasy Mini Kit (Qiagen)
-
Chloroform
-
75% Ethanol (B145695) (prepared with nuclease-free water)
-
Nuclease-free water
-
Agilent 2100 Bioanalyzer (or similar instrument)
Procedure:
-
Cell Lysis:
-
Aspirate the culture medium from the wells.
-
Wash the cells once with 1 mL of cold PBS.
-
Add 1 mL of TRIzol Reagent directly to the well. Pipette up and down several times to lyse the cells.
-
-
Phase Separation:
-
Transfer the lysate to a microcentrifuge tube and incubate for 5 minutes at room temperature.
-
Add 200 µL of chloroform, cap the tube securely, and shake vigorously for 15 seconds.
-
Incubate for 3 minutes at room temperature.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
-
RNA Precipitation:
-
Carefully transfer the upper aqueous phase (containing the RNA) to a new tube.
-
Add 500 µL of isopropanol and mix by inverting.
-
Incubate for 10 minutes at room temperature.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
-
RNA Wash and Resuspension:
-
Discard the supernatant. Wash the RNA pellet with 1 mL of 75% ethanol.
-
Vortex briefly and centrifuge at 7,500 x g for 5 minutes at 4°C.
-
Carefully remove the ethanol and air-dry the pellet for 5-10 minutes. Do not over-dry.
-
Resuspend the RNA in 30-50 µL of nuclease-free water.
-
-
Quality Control:
-
Quantify the RNA concentration using a NanoDrop spectrophotometer. Check for A260/280 and A260/230 ratios (~2.0).
-
Assess RNA integrity by running a sample on an Agilent Bioanalyzer. Proceed only with samples that have an RNA Integrity Number (RIN) of 8 or higher.
-
Protocol 3: RNA-seq Library Preparation and Data Analysis
This protocol provides a general overview of the steps involved in preparing a library for Illumina sequencing and the subsequent bioinformatics workflow. It is recommended to use a commercial kit (e.g., Illumina TruSeq Stranded mRNA Library Prep Kit) and follow the manufacturer's instructions.
A. Library Preparation (Conceptual Steps):
-
mRNA Isolation: Isolate the polyadenylated (polyA) mRNA from the total RNA using oligo(dT)-attached magnetic beads. This enriches for protein-coding transcripts. (Alternatively, for total RNA-seq, perform ribosomal RNA depletion).
-
Fragmentation and Priming: Fragment the enriched mRNA into smaller pieces. Prime the fragmented RNA with random hexamers for first-strand cDNA synthesis.
-
First-Strand cDNA Synthesis: Use reverse transcriptase to synthesize the first strand of cDNA.
-
Second-Strand cDNA Synthesis: Synthesize the second strand of cDNA using DNA Polymerase I and RNase H. This step incorporates dUTP in place of dTTP to achieve strand-specificity.
-
End Repair and Adenylation: Repair the ends of the double-stranded cDNA fragments to make them blunt and add a single 'A' base to the 3' ends.
-
Adapter Ligation: Ligate sequencing adapters with a 'T' overhang to the adenylated cDNA fragments. These adapters contain the sequences necessary for binding to the flow cell and for sequencing primer hybridization.
-
Library Amplification: Use PCR to amplify the adapter-ligated library. This step also adds the index sequences that allow for multiplexing of different samples in a single sequencing run.
-
Library Quantification and QC: Quantify the final library and assess its size distribution using a Bioanalyzer.
B. Sequencing:
-
Pool the indexed libraries and sequence them on an Illumina platform (e.g., NovaSeq, NextSeq) to generate FASTQ files containing the raw sequencing reads.
C. Bioinformatic Data Analysis Workflow:
-
Quality Control (QC): Use tools like FastQC to assess the quality of the raw sequencing reads in the FASTQ files.
-
Read Trimming: Use tools like Trimmomatic or Cutadapt to remove adapter sequences and low-quality bases from the reads.
-
Alignment: Align the cleaned reads to a reference genome (e.g., hg38 for human) using a splice-aware aligner like STAR or HISAT2. The output is typically a BAM file.
-
Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq-count. This generates a count matrix with genes as rows and samples as columns.
-
Differential Expression Analysis: Use packages like DESeq2 or edgeR in R to normalize the count data and perform statistical analysis to identify genes that are significantly up- or down-regulated between the this compound-knockdown and control groups.[15][16]
-
Functional Analysis: Perform Gene Ontology (GO) and pathway enrichment analysis (e.g., KEGG, Reactome) on the list of differentially expressed genes to identify biological processes and pathways that are significantly affected by this compound depletion.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. abbiotec.com [abbiotec.com]
- 3. Concerted transcriptional regulation by BRCA1 and this compound in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Concerted Transcriptional Regulation by BRCA1 and this compound in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound (D6K9A) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 6. mdpi.com [mdpi.com]
- 7. media.cellsignal.com [media.cellsignal.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. BRCA1 Interacting Protein this compound Facilitates Adaptation to Castrate-Resistant Growth Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound inhibits AP-1 transcriptional activity in transfected cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. How to Study Transcription Factors - CD Genomics [rna.cd-genomics.com]
- 12. RNA Sequencing Best Practices: Experimental Protocol and Data Analysis | Springer Nature Experiments [experiments.springernature.com]
- 13. RNA Sequencing and Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Regulation of clustered gene expression by cofactor of BRCA1 (this compound) in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. Transcription factor activity inference in bulk RNA-seq • decoupleR [saezlab.github.io]
Application Notes and Protocols for Studying Post-Translational Modifications of Cobra1
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Cofactor of BRCA1 (Cobra1), also known as Negative Elongation Factor B (NELF-B), is a crucial protein involved in the regulation of gene transcription. As a core subunit of the NELF complex, this compound plays a significant role in pausing RNA Polymerase II (Pol II) at the promoter-proximal region of genes, a key checkpoint in transcriptional control.[1] The activity and function of this compound and the NELF complex are intricately regulated by post-translational modifications (PTMs), which dictate their interaction with other proteins and their impact on gene expression.[2] Dysregulation of these modifications has been implicated in various diseases, including cancer.[3][4][5][6][7][8] This document provides detailed methodologies for studying the key PTMs of this compound, including phosphorylation, ubiquitination, and SUMOylation.
I. Phosphorylation of this compound and the NELF Complex
Phosphorylation is a well-established regulatory mechanism for the NELF complex.[9][10] The Positive Transcription Elongation Factor b (P-TEFb) kinase is a primary regulator that phosphorylates subunits of the NELF complex, leading to its dissociation from Pol II and the transition from paused to productive transcription elongation.[9][11][12] While direct phosphorylation of this compound has not been extensively detailed, its position within the NELF complex suggests it is likely influenced by these phosphorylation events.
Signaling Pathway of NELF-mediated Transcriptional Pausing and Release
The following diagram illustrates the role of phosphorylation in regulating NELF complex activity.
References
- 1. NELF regulates a promoter-proximal step distinct from RNA Pol II pause-release - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of transcription factor activity by interconnected, post-translational modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unconventional protein post-translational modifications: the helmsmen in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of protein post-translational modifications in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Post-Translational Modifications That Drive Prostate Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Concerted transcriptional regulation by BRCA1 and this compound in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Concerted Transcriptional Regulation by BRCA1 and this compound in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Roles of Post-Translational Modifications of Transcription Factors Involved in Breast Cancer Hypoxia [mdpi.com]
- 9. P-TEFb: The master regulator of transcription elongation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DSIF and NELF interact with RNA polymerase II elongation complex and HIV-1 Tat stimulates P-TEFb-mediated phosphorylation of RNA polymerase II and DSIF during transcription elongation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dynamics of Human Immunodeficiency Virus Transcription: P-TEFb Phosphorylates RD and Dissociates Negative Effectors from the Transactivation Response Element - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
Troubleshooting & Optimization
troubleshooting weak signal in Cobra1 western blotting
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to weak signals in Cobra1 Western blotting experiments.
Troubleshooting Guide: Weak or No Signal for this compound
Question: I am not seeing any bands, or the bands for this compound are very faint on my Western blot. What are the possible causes and solutions?
Answer: A weak or absent signal for this compound can stem from several factors throughout the Western blotting workflow. Below is a systematic guide to troubleshoot this issue, from sample preparation to signal detection.
Issues Related to Sample Preparation & Protein Abundance
Low abundance of the target protein in your sample is a common reason for a weak signal.[1] this compound, as a nuclear protein and a component of the NELF complex, may have varying expression levels depending on the cell type and experimental conditions.[2][3]
Potential Causes & Solutions:
| Potential Cause | Recommended Solution | Data/Protocol Reference |
| Low this compound Expression in Sample | - Positive Control: Use a cell line known to express this compound (e.g., H1299) as a positive control to validate the protocol and antibody.[4] - Increase Protein Load: Increase the total protein loaded per lane to 50-100 µg. However, be aware that excessive protein can lead to high background.[5] - Enrichment: Since this compound is a nuclear protein, consider performing nuclear fractionation to enrich the sample for this compound.[6][7][8] Immunoprecipitation can also be used to concentrate the target protein before blotting.[1][9] | See Protocol: Nuclear Fractionation below. |
| Protein Degradation | - Use Protease Inhibitors: Always add a protease inhibitor cocktail to your lysis buffer to prevent degradation of this compound by cellular proteases.[7][10] - Keep Samples Cold: Perform all sample preparation steps on ice or at 4°C to minimize enzymatic activity.[10] - Fresh Samples: Use freshly prepared lysates whenever possible. Avoid repeated freeze-thaw cycles.[10] | N/A |
| Inefficient Protein Extraction | - Lysis Buffer Choice: For nuclear proteins like this compound, a stronger lysis buffer such as RIPA buffer containing SDS is recommended to ensure complete lysis of both the cellular and nuclear membranes.[6][11] - Mechanical Disruption: Supplement chemical lysis with mechanical disruption (e.g., sonication) to ensure complete cell lysis and release of nuclear proteins. | See Protocol: Cell Lysis using RIPA Buffer below. |
Experimental Workflow for Sample Preparation
Caption: Workflow for optimal this compound sample preparation.
Issues Related to Gel Electrophoresis & Protein Transfer
Inefficient separation or transfer of this compound from the gel to the membrane will significantly impact signal intensity.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution | Data/Protocol Reference |
| Poor Protein Separation | - Appropriate Gel Percentage: Use a polyacrylamide gel percentage that provides optimal resolution for the molecular weight of this compound (~62 kDa). A 10% or 12% gel is generally suitable.[11] - Gradient Gels: For broader molecular weight separation and better resolution of low-abundance proteins, consider using a gradient gel (e.g., 4-15%). | N/A |
| Inefficient Protein Transfer | - Membrane Choice: PVDF membranes have a higher protein binding capacity than nitrocellulose and are recommended for low-abundance proteins like this compound.[6][12] - Transfer Method: Wet transfer is often more efficient than semi-dry transfer, especially for higher molecular weight proteins.[1] - Optimize Transfer Time: Ensure sufficient transfer time. For a protein of ~62 kDa, a standard transfer at 100V for 60-90 minutes is a good starting point. This may need optimization.[11] - Confirm Transfer: After transfer, stain the membrane with Ponceau S to visualize total protein and confirm that the transfer was successful and even across the blot.[9] | N/A |
Troubleshooting Logic for Protein Transfer
Caption: Decision tree for troubleshooting protein transfer.
Issues Related to Antibody Binding & Signal Detection
Suboptimal antibody concentrations, blocking, or incubation conditions can lead to a weak signal.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution | Data/Protocol Reference |
| Suboptimal Primary Antibody Concentration | - Titrate Antibody: The optimal antibody concentration is crucial. Perform a dot blot or test a range of dilutions to find the best signal-to-noise ratio.[1][13] - Increase Concentration: If the signal is weak, increase the primary antibody concentration. For example, if 1:1000 is weak, try 1:500.[9][14] - Incubation Time: Increase the primary antibody incubation time, for example, by incubating overnight at 4°C.[5] | See Table: Recommended this compound Antibody Dilutions below. |
| Suboptimal Secondary Antibody | - Fresh Antibody: Ensure the secondary antibody is not expired and has been stored correctly.[5] - Increase Concentration: Titrate the secondary antibody. While a higher concentration can increase signal, it can also increase background.[12] - Compatibility: Ensure the secondary antibody is appropriate for the primary antibody's host species (e.g., anti-rabbit secondary for a rabbit primary).[10] | N/A |
| Blocking Issues | - Reduce Blocking Time/Concentration: Over-blocking can mask the epitope and prevent antibody binding. Reduce the blocking time or the concentration of the blocking agent (e.g., from 5% to 3% milk or BSA).[9][12] - Change Blocking Agent: Some antibodies work better with BSA than with non-fat dry milk, or vice-versa. If using a phospho-specific antibody, BSA is generally preferred.[13] | N/A |
| Inactive Detection Reagent | - Use Fresh Reagent: ECL substrates have a limited shelf life once mixed. Always use freshly prepared substrate.[8] - Increase Sensitivity: If detecting a very low-abundance protein, use a high-sensitivity ECL substrate.[15] - Exposure Time: Optimize the exposure time. If the signal is weak, increase the exposure time during imaging.[16] | N/A |
Table: Recommended this compound Antibody Dilutions (Starting Points)
| Antibody Type | Application | Recommended Starting Dilution | Source |
| Rabbit Polyclonal | Western Blot | 1:500 - 1:3000 | [4] |
| Rabbit Monoclonal | Western Blot | 1:1000 | [2][3] |
Note: These are starting recommendations. Optimal dilutions must be determined experimentally.
FAQs: this compound Western Blotting
Q1: What is the expected molecular weight of this compound? A1: The predicted molecular weight of this compound is approximately 62 kDa.[17]
Q2: Which lysis buffer is best for extracting this compound? A2: Since this compound is a nuclear protein, a RIPA buffer is recommended as it contains detergents like SDS that are effective at lysing nuclear membranes.[6][15] Always supplement with fresh protease inhibitors.
Q3: Should I use a PVDF or Nitrocellulose membrane for this compound? A3: For low-abundance proteins like this compound, a PVDF membrane is generally recommended due to its higher protein binding capacity compared to nitrocellulose.[6][12]
Q4: My lab uses non-fat dry milk for blocking. Is this okay for this compound? A4: Non-fat dry milk is a common and effective blocking agent. However, if you experience a weak signal, consider reducing the concentration (e.g., to 3%) or switching to Bovine Serum Albumin (BSA), as some epitopes can be masked by milk proteins.[12][13]
Q5: How can I be sure my protein transfer worked before proceeding with the antibody steps? A5: A simple and effective way to check transfer efficiency is to stain the membrane with Ponceau S solution immediately after the transfer.[9] This reversible stain will show the total protein transferred, allowing you to confirm that the transfer was successful and even before you invest time and reagents in the antibody incubation steps.
Key Experimental Protocols
Protocol: Cell Lysis using RIPA Buffer
-
Aspirate the culture medium from the cell culture dish and wash the cells once with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer containing a protease inhibitor cocktail directly to the dish (e.g., 1 mL for a 10 cm dish).
-
Scrape the cells off the dish using a cell scraper and transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Optional: For complete lysis, sonicate the lysate on ice. Use short bursts to avoid heating the sample.
-
Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Transfer the supernatant (clarified lysate) to a new, pre-chilled tube.
-
Determine the protein concentration using a suitable method, such as a BCA assay.
Protocol: Nuclear Fractionation (Basic Protocol)
-
Harvest and wash cells as described in the lysis protocol.
-
Resuspend the cell pellet in a hypotonic buffer (e.g., containing HEPES, KCl, MgCl2, and protease inhibitors) and incubate on ice to swell the cells.
-
Lyse the cell membrane by adding a non-ionic detergent (e.g., NP-40 or Triton X-100) and vortexing. The nuclei should remain intact.
-
Centrifuge at a low speed (~500 x g) to pellet the nuclei. The supernatant contains the cytoplasmic fraction.
-
Wash the nuclear pellet with the hypotonic buffer to remove residual cytoplasmic proteins.
-
Resuspend the nuclear pellet in a high-salt nuclear extraction buffer (RIPA buffer can be used here) to lyse the nuclear membrane and solubilize nuclear proteins.
-
Incubate on ice with agitation, followed by centrifugation at high speed (~16,000 x g) to pellet the nuclear debris.
-
The supernatant contains the enriched nuclear protein fraction, including this compound. Proceed with protein quantification.
References
- 1. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 2. This compound (D6K9A) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 3. This compound (D6K9A) Rabbit Monoclonal Antibody (#14894) Datasheet Without Images | Cell Signaling Technology [cellsignal.com]
- 4. This compound Polyclonal Antibody (PA5-27602) [thermofisher.com]
- 5. Western Blot Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. Detecting low abundance proteins via Western Blot | Proteintech Group [ptglab.com]
- 7. Mastering Western Blot Troubleshooting: Solutions for No Bands or Faint Bands [e-blot.com]
- 8. Western Blot Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. southernbiotech.com [southernbiotech.com]
- 11. stjohnslabs.com [stjohnslabs.com]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. biossusa.com [biossusa.com]
- 14. stjohnslabs.com [stjohnslabs.com]
- 15. researchgate.net [researchgate.net]
- 16. blog.addgene.org [blog.addgene.org]
- 17. mybiosource.com [mybiosource.com]
optimizing antibody concentration for Cobra1 ChIP experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize antibody concentration for Chromatin Immunoprecipitation (ChIP) experiments targeting the Cobra1 protein.
Troubleshooting Guide
Encountering issues in your ChIP experiment is common. This guide addresses specific problems related to antibody concentration and provides actionable solutions.
| Problem | Potential Cause | Suggested Solution |
| High Background Signal | Excessive Antibody: Using too much antibody can lead to non-specific binding to chromatin.[1][2] | Perform an antibody titration to determine the optimal concentration that maximizes specific signal while minimizing background. |
| Non-specific Antibody Binding: The antibody may have off-target interactions. | Ensure the this compound antibody is ChIP-grade and validated for specificity. Consider performing a pre-clearing step with protein A/G beads before immunoprecipitation.[2][3] | |
| Low or No Signal | Insufficient Antibody: The amount of antibody may be too low to effectively immunoprecipitate this compound.[1][3] | Titrate the antibody concentration upwards to find the optimal amount. Most ChIP-validated antibodies work well in the range of 1-10 µg per IP.[1][3] |
| Poor Antibody Affinity: The antibody may not have a high affinity for the this compound epitope, especially after cross-linking.[1] | Verify that the antibody has been validated for ChIP. If using a monoclonal antibody, excessive cross-linking might mask the epitope.[1] | |
| Low DNA Recovery | Suboptimal Antibody Amount: Both too much and too little antibody can result in poor recovery of immunoprecipitated DNA.[4] | Conduct an antibody titration experiment to identify the concentration that yields the highest signal-to-noise ratio.[5][6] |
| Inefficient Immunoprecipitation: The incubation time with the antibody may be insufficient. | Increase the antibody incubation time to ensure maximal binding to this compound.[2] | |
| Inconsistent Results Between Replicates | Variable Antibody-to-Chromatin Ratio: Not maintaining a consistent ratio of antibody to the amount of chromatin can lead to variability.[5] | It is crucial to maintain the ratio of antibody to the amount of chromatin, rather than the ratio of antibody to the IP volume.[4][5] If you reduce the amount of chromatin, proportionally decrease the amount of antibody.[5] |
Frequently Asked Questions (FAQs)
Q1: How do I determine the optimal antibody concentration for my this compound ChIP experiment?
A1: The best approach is to perform an antibody titration. This involves setting up several ChIP reactions with a constant amount of chromatin and varying the concentration of the this compound antibody. The goal is to find the concentration that provides the highest signal-to-noise ratio, which can be assessed by qPCR of a known this compound target gene versus a negative control region.[6]
Q2: What is a good starting range for this compound antibody titration?
A2: For most ChIP-validated antibodies, a starting range of 1-10 µg of antibody for every 25 µg of chromatin is recommended.[3][7] However, the ideal amount will depend on the antibody's affinity and the abundance of the this compound protein in your samples.[2]
Q3: Can using too much antibody be detrimental to my ChIP experiment?
A3: Yes, excess antibody can lead to increased non-specific binding, resulting in high background signal and a reduced signal-to-noise ratio.[1][4][5] This is why antibody titration is a critical optimization step.
Q4: What should I use as a negative control for my antibody?
A4: A non-specific IgG antibody from the same host species as your this compound antibody should be used as a negative control.[5] This helps to determine the level of background signal due to non-specific binding of immunoglobulins to the chromatin and beads.
Q5: My antibody is validated for Western Blot and Immunoprecipitation, is it suitable for ChIP?
A5: Not necessarily. The fixation process in ChIP can alter or mask the epitope recognized by the antibody.[8] It is crucial to use an antibody that has been specifically validated for ChIP to ensure it can recognize the cross-linked protein-DNA complex.[2][9]
Antibody Titration Experimental Workflow
Caption: Workflow for optimizing antibody concentration in ChIP experiments.
Experimental Protocols
Protocol: Antibody Titration for this compound ChIP
This protocol outlines the steps for determining the optimal concentration of a this compound antibody for use in ChIP experiments.
1. Preparation of Chromatin:
-
Prepare cross-linked chromatin from your cells of interest according to your standard ChIP protocol.
-
Accurately quantify the chromatin concentration. It is recommended to use at least 25 µg of chromatin per immunoprecipitation.[2][3]
2. Setting up the Titration:
-
Set up a series of immunoprecipitation (IP) reactions. In each reaction, use a constant amount of chromatin (e.g., 25 µg).
-
Add varying amounts of the this compound antibody to each IP. A typical titration series might include 0.5 µg, 1 µg, 2 µg, 5 µg, and 10 µg of antibody.
-
Include the following controls:
-
Negative Control: An IP with a non-specific IgG antibody at the same concentration as the highest amount of this compound antibody used.
-
Positive Control: An IP with an antibody against a known abundant histone mark (e.g., H3K4me3) to ensure the ChIP procedure is working.
-
3. Immunoprecipitation:
-
Perform the immunoprecipitation, washes, elution, and reverse cross-linking as per your standard ChIP protocol.
4. DNA Purification and Analysis:
-
Purify the DNA from each IP and the input control.
-
Perform quantitative PCR (qPCR) on the purified DNA. Use primers for a known positive control locus for this compound and a negative control locus (a gene-desert region).
5. Data Analysis:
-
Calculate the percent input for each antibody concentration at both the positive and negative loci.
-
Plot the percent input enrichment at the positive locus against the antibody concentration.
-
Determine the antibody concentration that gives the highest signal at the positive locus with the lowest signal at the negative locus (the best signal-to-noise ratio). This is your optimal antibody concentration.
Quantitative Data Summary
The following table provides a sample data structure for an antibody titration experiment. The values are hypothetical and for illustrative purposes.
| Antibody Amount (µg) | qPCR Ct (Positive Locus) | qPCR Ct (Negative Locus) | % Input (Positive Locus) | % Input (Negative Locus) | Signal-to-Noise Ratio |
| 0.5 | 28.5 | 32.0 | 0.10% | 0.01% | 10 |
| 1.0 | 27.0 | 31.8 | 0.35% | 0.01% | 35 |
| 2.0 | 26.0 | 31.5 | 0.80% | 0.02% | 40 |
| 5.0 | 25.8 | 30.0 | 0.95% | 0.08% | 11.8 |
| 10.0 | 25.7 | 29.0 | 1.05% | 0.20% | 5.25 |
| 2.0 (IgG) | 32.5 | 32.2 | 0.008% | 0.009% | N/A |
In this example, 2.0 µg of antibody provides the optimal signal-to-noise ratio.
Logical Relationship of ChIP Optimization Factors
References
- 1. Chromatin Immunoprecipitation (ChIP) Troubleshooting Tips [sigmaaldrich.com]
- 2. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 3. bosterbio.com [bosterbio.com]
- 4. How Much Antibody Should I use in ChIP assays? | Cell Signaling Technology [cellsignal.com]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. communities.springernature.com [communities.springernature.com]
- 9. ChIP-Seq: Technical Considerations for Obtaining High Quality Data - PMC [pmc.ncbi.nlm.nih.gov]
how to improve the efficiency of Cobra1 siRNA knockdown
Welcome to the technical support center for Cobra1 siRNA knockdown. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their this compound knockdown experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a target for knockdown studies?
This compound (Cofactor of BRCA1) is a key protein involved in the regulation of gene expression. It is a subunit of the Negative Elongation Factor (NELF) complex, which plays a crucial role in pausing RNA Polymerase II during transcription.[1] By knocking down this compound, researchers can study its impact on various cellular processes, including cell proliferation, differentiation, and its role in diseases like cancer.[2]
Q2: What are the key considerations before starting a this compound siRNA knockdown experiment?
Before initiating a this compound knockdown experiment, it is crucial to:
-
Cell Line Selection: Choose a cell line that expresses this compound at a detectable level.
-
siRNA Design: Select at least two to three different siRNA sequences targeting different regions of the this compound mRNA to minimize off-target effects.
-
Transfection Reagent: Optimize the choice of transfection reagent for your specific cell line to ensure high transfection efficiency and low cytotoxicity.
Q3: How can I validate the efficiency of my this compound siRNA knockdown?
Knockdown efficiency should be assessed at both the mRNA and protein levels.
-
Protein Level: Western blotting is essential to confirm the reduction of this compound protein. The optimal time point for observing protein knockdown can vary depending on the protein's half-life and should be determined empirically, typically between 48 and 96 hours post-transfection.[5]
Troubleshooting Guide
This guide addresses common issues encountered during this compound siRNA knockdown experiments.
| Problem | Possible Cause | Recommended Solution |
| Low Knockdown Efficiency (<70%) | Suboptimal siRNA Concentration: The amount of siRNA used may be too low or too high, leading to inefficient knockdown or cellular toxicity. | Perform a dose-response experiment by testing a range of siRNA concentrations (e.g., 5 nM to 50 nM) to determine the optimal concentration for your cell line.[6] |
| Inefficient Transfection: The chosen transfection reagent may not be suitable for your cell line, or the protocol may not be optimized. | 1. Test different transfection reagents. 2. Optimize the ratio of siRNA to transfection reagent. 3. Ensure cells are at the optimal confluency (typically 60-80%) at the time of transfection.[7] | |
| Poor Cell Health: Unhealthy or stressed cells are less receptive to transfection. | Maintain a consistent cell culture practice, use low-passage number cells, and ensure they are actively dividing at the time of transfection. | |
| High Cell Death/Toxicity | High siRNA Concentration: Excessive siRNA can induce an immune response or off-target effects, leading to cell death. | Use the lowest effective concentration of siRNA as determined by your dose-response experiment. |
| Transfection Reagent Toxicity: Some transfection reagents can be harsh on sensitive cell lines. | 1. Reduce the amount of transfection reagent used. 2. Decrease the incubation time of the transfection complex with the cells. 3. Consider using a less toxic transfection reagent or an alternative delivery method like electroporation. | |
| Inconsistent Results Between Experiments | Variability in Cell Culture: Differences in cell passage number, confluency, or overall health can lead to variable knockdown efficiencies. | Standardize your cell culture and transfection protocols. Keep detailed records of cell passage number, seeding density, and incubation times. |
| Pipetting Errors: Inaccurate pipetting can lead to inconsistent amounts of siRNA or transfection reagent being used. | Use calibrated pipettes and be meticulous during the preparation of transfection complexes. | |
| No Change in Protein Level Despite mRNA Knockdown | Long Protein Half-Life: The this compound protein may be very stable, requiring a longer time for the existing protein to degrade after mRNA knockdown. | Perform a time-course experiment, analyzing protein levels at later time points (e.g., 72, 96, and 120 hours post-transfection). |
| Inefficient Protein Extraction or Detection: Issues with the western blot protocol can mask the knockdown effect. | 1. Ensure complete cell lysis and protein extraction. 2. Use a validated antibody specific for this compound. 3. Optimize western blot conditions, including antibody concentration and incubation times. |
Experimental Protocols
This compound siRNA Transfection Protocol (for a 6-well plate)
This protocol provides a general guideline. Optimization for specific cell lines is recommended.
Materials:
-
This compound-specific siRNA duplexes
-
Non-targeting (scrambled) siRNA control
-
Transfection Reagent (e.g., Lipofectamine™ RNAiMAX)
-
Serum-free medium (e.g., Opti-MEM™)
-
Complete growth medium
-
6-well tissue culture plates
-
Healthy, subconfluent cells (60-80% confluency)
Procedure:
-
Cell Seeding: The day before transfection, seed 2 x 10^5 cells per well in 2 ml of antibiotic-free complete growth medium.[7]
-
Preparation of siRNA-Lipid Complexes (per well):
-
Complex Formation: Add Solution A to Solution B, mix gently by pipetting, and incubate for 15-45 minutes at room temperature.[7]
-
Transfection:
-
Wash cells once with 2 ml of serum-free medium.
-
Add 0.8 ml of serum-free medium to the siRNA-lipid complex mixture.
-
Aspirate the medium from the cells and overlay the 1 ml of transfection mixture.
-
-
Incubation: Incubate the cells for 5-7 hours at 37°C in a CO2 incubator.[7]
-
Post-Transfection: Add 1 ml of complete growth medium (containing 2x the normal serum and antibiotic concentration) to each well without removing the transfection mixture.
-
Analysis: Harvest cells for mRNA analysis at 24-48 hours and for protein analysis at 48-96 hours post-transfection.
Validation of this compound Knockdown by Western Blot
Materials:
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against this compound
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Lyse the transfected cells and determine the protein concentration.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against this compound (at the manufacturer's recommended dilution) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the this compound signal to the loading control to determine the percentage of protein knockdown.
Signaling Pathways and Experimental Workflows
To aid in understanding the cellular context of this compound and the experimental process, the following diagrams are provided.
Caption: Role of this compound in transcription and its knockdown by siRNA.
References
- 1. Cofactor of BRCA1 - Wikipedia [en.wikipedia.org]
- 2. Knockdown of this compound decreases the proliferation and migration of hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Top three tips for troubleshooting your RNAi experiment [horizondiscovery.com]
- 4. RNAi Synthetics Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. Western Blot Evaluation of siRNA Delivery by pH Responsive Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. yeasenbio.com [yeasenbio.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
dealing with non-specific bands in Cobra1 immunoprecipitation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges encountered during Cobra1 immunoprecipitation (IP), with a specific focus on dealing with non-specific bands.
Troubleshooting Guide: Non-Specific Bands in this compound IP
Non-specific bands are a common issue in immunoprecipitation, obscuring results and making data interpretation difficult. This guide provides a systematic approach to troubleshooting and resolving this problem in your this compound IP experiments.
Problem: High background or multiple non-specific bands in the final elution.
This is often due to suboptimal experimental conditions, leading to the co-elution of proteins other than this compound and its specific binding partners.
Logical Troubleshooting Flow
Caption: A logical workflow for troubleshooting non-specific bands in this compound immunoprecipitation.
Detailed Troubleshooting Steps
Step 1: Pre-clear Your Lysate
-
Rationale: Cell lysates contain numerous proteins that can non-specifically bind to the IP beads. Pre-clearing removes these proteins before the specific antibody is added.
-
Action: Before adding your this compound antibody, incubate your cell lysate with the beads (e.g., Protein A/G agarose) for at least 1 hour at 4°C.[1][2] Centrifuge to pellet the beads and transfer the supernatant (the pre-cleared lysate) to a new tube for the immunoprecipitation.
Step 2: Optimize this compound Antibody Concentration
-
Rationale: Using too much primary antibody is a common cause of non-specific binding.[1][3] The excess antibody can bind weakly to other proteins or to the beads themselves.
-
Action: Perform a titration experiment to determine the minimal amount of this compound antibody required to efficiently pull down the target protein. Test a range of antibody concentrations while keeping the amount of cell lysate constant.
Step 3: Improve Blocking of Beads
-
Rationale: The beads used for IP can have sites that non-specifically bind proteins. Blocking these sites can significantly reduce background.
-
Action: Before adding the antibody-lysate mixture, incubate the beads with a blocking agent like 1% Bovine Serum Albumin (BSA) in PBS for at least one hour at 4°C.[1]
Step 4: Increase the Stringency of Wash Buffers
-
Rationale: Insufficient or overly gentle washing may not remove all non-specifically bound proteins.
-
Action: Increase the number of wash steps (from 3 to 5, for example) and/or increase the stringency of your wash buffer.[3][4] This can be achieved by increasing the salt concentration (e.g., from 150 mM to 500 mM NaCl) or adding a small amount of a stronger detergent (e.g., 0.1% NP-40 or Tween-20).[4][5] Be cautious, as overly harsh conditions can also disrupt the specific this compound interaction you are studying.
Step 5: Run Appropriate Controls
-
Rationale: Controls are essential to distinguish between specific and non-specific binding.
-
Action: Always include a negative control, such as a non-specific IgG antibody of the same isotype as your this compound antibody, in a parallel IP experiment.[2] Any bands that appear in the IgG control lane are likely non-specific.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of non-specific bands in a this compound IP experiment?
A1: The most frequent causes include:
-
Excessive antibody concentration , leading to off-target binding.[1][3]
-
Inadequate washing , which fails to remove loosely bound proteins.[3]
-
Insufficient pre-clearing of the lysate , allowing lysate proteins to bind directly to the beads.[1][2]
-
The antibody itself may not be specific enough , cross-reacting with other proteins. In such cases, using a different, affinity-purified antibody is recommended.[3]
Q2: How do I choose the right lysis buffer for my this compound IP?
A2: The choice of lysis buffer depends on the nature of the protein interactions you are studying. For most co-IP experiments aiming to preserve protein complexes, a non-denaturing buffer like RIPA (Radioimmunoprecipitation assay) buffer without SDS, or a buffer containing a mild non-ionic detergent like NP-40 or Triton X-100, is recommended.[5] If you are studying nuclear proteins, a buffer with higher salt concentration may be necessary to efficiently extract this compound.[5]
Q3: What are the known interaction partners of this compound that I might expect to see?
A3: this compound is a component of the Negative Elongation Factor (NELF) complex and has been shown to interact with several proteins.[6][7] Known interactors include:
-
c-Jun and c-Fos (components of the AP-1 transcription factor)[8]
-
Androgen Receptor (AR)[9]
-
Other subunits of the NELF complex[6]
Q4: Can the beads themselves be a source of non-specific binding?
A4: Yes. Both agarose (B213101) and magnetic beads can non-specifically bind proteins. This is why pre-clearing the lysate and blocking the beads are crucial steps.[1][3] If you continue to have issues, consider trying beads from a different manufacturer.
Experimental Protocols & Data
General Immunoprecipitation Workflow
Caption: A standard workflow for a this compound immunoprecipitation experiment.
Table 1: Recommended Antibody Concentrations for this compound IP
| Parameter | Recommended Range | Notes |
| This compound Antibody | 1-5 µg per 500 µg - 1 mg of total lysate | This is a starting point and should be optimized via titration for your specific antibody and cell type.[2] |
| Isotype Control IgG | Same concentration as the primary antibody | Essential for distinguishing specific from non-specific binding. |
Table 2: Composition of Buffers for this compound IP
| Buffer Type | Component | Concentration | Purpose |
| Lysis Buffer (Non-denaturing) | Tris-HCl, pH 7.4 | 50 mM | Buffering agent |
| NaCl | 150 mM | Salt concentration | |
| EDTA | 1 mM | Chelating agent | |
| NP-40 or Triton X-100 | 1% | Non-ionic detergent | |
| Protease Inhibitor Cocktail | 1X | Prevent protein degradation | |
| Wash Buffer (Standard) | Tris-HCl, pH 7.4 | 50 mM | Buffering agent |
| NaCl | 150 mM | Salt concentration | |
| NP-40 or Triton X-100 | 0.1% | Detergent | |
| Wash Buffer (High Stringency) | Tris-HCl, pH 7.4 | 50 mM | Buffering agent |
| NaCl | 300-500 mM | Increased salt to disrupt weak interactions | |
| NP-40 or Triton X-100 | 0.1% | Detergent | |
| Elution Buffer | Glycine-HCl, pH 2.5-3.0 | 0.1 M | Acidic elution to dissociate antibody-antigen complex[5] |
| 1X SDS-PAGE Sample Buffer | - | Denaturing elution for direct Western Blot analysis[5] |
Note: The optimal buffer composition can vary depending on the specific protein interactions being investigated. It is often necessary to test different conditions.
References
- 1. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 2. researchgate.net [researchgate.net]
- 3. Immunoprecipitation Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 4. sinobiological.com [sinobiological.com]
- 5. Tips for Immunoprecipitation | Rockland [rockland.com]
- 6. This compound (D6K9A) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 7. abbiotec.com [abbiotec.com]
- 8. This compound inhibits AP-1 transcriptional activity in transfected cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Strategies to Reduce Background in Cobra1 Immunofluorescence
Welcome to the technical support center for Cobra1 immunofluorescence (IF) experiments. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions to help you achieve high-quality, reproducible results when visualizing the this compound protein.
Frequently Asked questions (FAQs)
Q1: What is this compound and where is it located within the cell?
A1: this compound (Cofactor of BRCA1) is a protein that acts as a subunit of the Negative Elongation Factor (NELF) complex, which is involved in the regulation of gene transcription. Given its role in transcription, this compound is primarily localized within the nucleus of the cell.[1] Therefore, a successful immunofluorescence experiment should show a distinct nuclear staining pattern.
Q2: Why am I observing high background in my this compound immunofluorescence images?
A2: High background in immunofluorescence can stem from several factors. Common causes include:
-
Non-specific binding of the primary or secondary antibodies: Antibodies may bind to cellular components other than the target protein.
-
Autofluorescence: Some cells and tissues naturally fluoresce, which can obscure the specific signal.
-
Inadequate blocking: Insufficient blocking of non-specific binding sites can lead to high background.
-
Suboptimal antibody concentrations: Using too high a concentration of either the primary or secondary antibody is a frequent cause of background noise.[2][3]
-
Issues with fixation and permeabilization: Improper fixation can alter the antigen's structure, while harsh permeabilization can damage cellular morphology and expose non-specific epitopes.[4][5]
Q3: What are the essential controls to include in my this compound IF experiment?
A3: To ensure the validity of your staining, the following controls are crucial:
-
Secondary antibody only control: This involves performing the entire staining protocol without the primary antibody. Any observed fluorescence is due to non-specific binding of the secondary antibody.
-
Isotype control: Incubate your sample with an antibody of the same isotype and from the same host species as your primary antibody, but one that does not target this compound. This helps to determine if the observed staining is due to non-specific binding of the primary antibody.
-
Unstained control: This sample is not exposed to any antibodies and is used to assess the level of endogenous autofluorescence.[6]
-
Positive and negative cell line controls: If available, use a cell line known to express high levels of this compound as a positive control and one with low or no expression as a negative control.
Troubleshooting Guide: High Background
This guide provides a systematic approach to identifying and resolving the root cause of high background in your this compound immunofluorescence experiments.
Problem: Generalized High Background Across the Entire Sample
This can manifest as a diffuse, non-specific glow that obscures the specific nuclear signal of this compound.
| Potential Cause | Suggested Solution |
| Primary Antibody Concentration Too High | Titrate the primary antibody to determine the optimal concentration that provides a strong specific signal with minimal background. Start with the manufacturer's recommended dilution and perform a dilution series (e.g., 1:100, 1:250, 1:500, 1:1000).[2][3] |
| Secondary Antibody Concentration Too High | Titrate the secondary antibody. A high concentration can lead to non-specific binding.[3] |
| Inadequate Blocking | Increase the blocking time (e.g., from 30 minutes to 1 hour) or try a different blocking agent. Common blocking buffers include 5-10% normal serum from the same species as the secondary antibody or 1-5% Bovine Serum Albumin (BSA).[1] |
| Insufficient Washing | Increase the number and duration of wash steps after antibody incubations to remove unbound antibodies. Use a buffer containing a mild detergent like Tween-20 (e.g., PBS-T).[2] |
| Autofluorescence | Examine an unstained sample under the microscope to confirm autofluorescence. If present, consider pre-treating samples with a quenching agent like Sodium Borohydride or a commercial autofluorescence quencher.[6] |
| Fixation Issues | Over-fixation can lead to a "glowy" appearance. Reduce the fixation time; for cultured cells, 10-15 minutes with 4% paraformaldehyde is often sufficient.[7] Ensure your fixative is fresh. |
Problem: Non-Specific Staining (e.g., Cytoplasmic or Punctate Staining)
This occurs when the antibodies bind to unintended cellular structures.
| Potential Cause | Suggested Solution |
| Non-Specific Primary Antibody Binding | In addition to titration, ensure the primary antibody is validated for immunofluorescence. Consider using a different this compound antibody from another vendor if the issue persists. |
| Non-Specific Secondary Antibody Binding | Run a secondary antibody-only control to confirm this issue. Use a pre-adsorbed secondary antibody to minimize cross-reactivity with endogenous immunoglobulins.[8] |
| Inappropriate Permeabilization | Since this compound is a nuclear protein, permeabilization is necessary. However, harsh detergents can expose non-specific epitopes. Optimize the concentration and incubation time of your permeabilization agent (e.g., Triton X-100). For nuclear proteins, a concentration of 0.1-0.25% Triton X-100 for 10-15 minutes is a good starting point.[9] |
| Sample Drying | Ensure the sample remains hydrated throughout the staining procedure, as drying can cause non-specific antibody binding.[5] |
Quantitative Data Summary
The following table provides recommended starting concentrations and incubation times for key reagents. Note that optimal conditions should be determined empirically for your specific experimental setup.
| Parameter | Recommended Range | Notes |
| Primary Antibody Dilution | 1:100 - 1:1000 | Titration is critical. Refer to the antibody datasheet for the manufacturer's recommendation. |
| Secondary Antibody Dilution | 1:200 - 1:2000 | Titrate to find the best signal-to-noise ratio. |
| Blocking Solution | 5-10% Normal Serum or 1-5% BSA | Serum should be from the same species as the secondary antibody.[1] |
| Blocking Time | 30 - 60 minutes | Can be extended if high background persists.[1] |
| Primary Antibody Incubation | 1-2 hours at RT or overnight at 4°C | Overnight incubation at 4°C often yields better results with lower background.[4] |
| Secondary Antibody Incubation | 1 hour at RT | Protect from light to prevent photobleaching of the fluorophore. |
| Permeabilization (Triton X-100) | 0.1 - 0.25% in PBS for 10-15 min | Necessary for nuclear targets like this compound.[9] |
Experimental Protocol: Immunofluorescence Staining of this compound in Cultured Cells
This protocol provides a general framework. Optimization may be required.
-
Cell Seeding: Plate cells on sterile glass coverslips in a petri dish or multi-well plate and culture until they reach the desired confluency (typically 50-80%).
-
Fixation:
-
Aspirate the culture medium.
-
Wash cells briefly with 1X PBS.
-
Fix the cells by adding 4% paraformaldehyde in PBS and incubating for 10-15 minutes at room temperature.
-
Wash three times with 1X PBS for 5 minutes each.
-
-
Permeabilization:
-
Incubate cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature. This step is crucial for the antibody to access the nuclear this compound protein.[9]
-
Wash three times with 1X PBS for 5 minutes each.
-
-
Blocking:
-
Incubate cells with a blocking buffer (e.g., 5% normal goat serum and 0.3% Triton X-100 in 1X PBS) for 1 hour at room temperature to block non-specific antibody binding sites.[10]
-
-
Primary Antibody Incubation:
-
Dilute the this compound primary antibody in an antibody dilution buffer (e.g., 1% BSA and 0.3% Triton X-100 in 1X PBS) to the predetermined optimal concentration.
-
Incubate the cells with the diluted primary antibody overnight at 4°C in a humidified chamber.[4]
-
-
Washing:
-
Wash three times with 1X PBS for 5 minutes each.
-
-
Secondary Antibody Incubation:
-
Dilute the fluorophore-conjugated secondary antibody (raised against the host species of the primary antibody) in the antibody dilution buffer.
-
Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.
-
-
Final Washes:
-
Wash three times with 1X PBS for 5 minutes each, protected from light.
-
-
Counterstaining (Optional):
-
Incubate with a nuclear counterstain like DAPI (4′,6-diamidino-2-phenylindole) for 5 minutes to visualize the cell nuclei.
-
Wash once with 1X PBS.
-
-
Mounting:
-
Mount the coverslip onto a microscope slide using an anti-fade mounting medium.
-
Seal the edges of the coverslip with clear nail polish.
-
-
Imaging:
-
Visualize the staining using a fluorescence microscope with the appropriate filters for the chosen fluorophore and DAPI.
-
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting high background in this compound immunofluorescence experiments.
Caption: Troubleshooting workflow for high background in this compound immunofluorescence.
References
- 1. hycultbiotech.com [hycultbiotech.com]
- 2. stjohnslabs.com [stjohnslabs.com]
- 3. benchchem.com [benchchem.com]
- 4. ptglab.com [ptglab.com]
- 5. IF Troubleshooting | Proteintech Group [ptglab.com]
- 6. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 7. researchgate.net [researchgate.net]
- 8. Immunofluorescence Troubleshooting Tips [elabscience.com]
- 9. docs.abcam.com [docs.abcam.com]
- 10. ulab360.com [ulab360.com]
Technical Support Center: Troubleshooting Cobra1 Recombinant Protein Expression
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering issues with the expression and solubility of recombinant Cobra1 protein. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in expressing recombinant this compound protein?
A1: Expressing recombinant this compound can be challenging due to its molecular characteristics and biological functions. This compound is a subunit of the Negative Elongation Factor (NELF) complex, playing a role in transcriptional regulation.[1][2][3] Challenges in its recombinant expression may arise from:
-
Complex folding: As a component of a larger protein complex, this compound may require specific chaperones or partner proteins for proper folding.
-
Post-translational modifications: While not explicitly detailed in the provided search results, many eukaryotic proteins undergo post-translational modifications (PTMs) that are absent in prokaryotic expression systems like E. coli.[4][5][6][7]
-
Solubility issues: Overexpression in E. coli can lead to the formation of insoluble inclusion bodies.[8][9][10]
-
Toxicity: The biological activity of this compound in regulating transcription might be toxic to the host cells when overexpressed.[9][11][12]
Q2: Which expression system is best suited for this compound production?
A2: The optimal expression system depends on the downstream application of the recombinant this compound protein. Here is a comparison of common systems:
| Expression System | Advantages | Disadvantages | Best For |
| E. coli | - High yield- Low cost- Rapid expression[4] | - Lack of eukaryotic PTMs- High probability of inclusion body formation[4][12] | - Large-scale production for structural studies (if soluble)- Antigen production |
| Baculovirus (Insect Cells) | - Eukaryotic PTMs are more similar to mammalian cells- High expression levels- Good for large or complex proteins[13][14] | - More time-consuming than E. coli- Higher cost[14][15] | - Functional assays requiring PTMs- Production of soluble, active protein |
| Mammalian Cells | - Most authentic PTMs and folding- Secretion of properly folded protein is possible[15][16] | - Lower yield- High cost- Slow expression timeline[15] | - In vivo studies- Assays requiring native protein structure and function |
For initial trials, E. coli is a common starting point due to its speed and cost-effectiveness. However, for functional assays, baculovirus or mammalian systems are likely to yield more biologically active protein.[13][14][15]
Troubleshooting Guides
Low or No Expression of this compound
Q3: I am not observing any expression of my recombinant this compound in E. coli. What are the possible causes and solutions?
A3: Low or no expression is a common issue. Here are some troubleshooting steps:
-
Codon Optimization: The codon usage of the this compound gene may not be optimal for E. coli. This can lead to premature termination of translation.
-
Vector and Promoter Choice: The promoter in your expression vector might not be strong enough or could be "leaky," leading to toxic basal expression.
-
Toxicity: As mentioned, this compound's function could be detrimental to the host cells.
-
Solution: Use a tightly regulated expression system and consider lower induction temperatures (e.g., 16-25°C) and lower inducer concentrations (e.g., 0.1-0.5 mM IPTG) to slow down expression.[9][10][18] You can also try expression strains designed to handle toxic proteins, such as those containing pLysS or pLysE plasmids.[9]
-
-
Plasmid Integrity: Ensure your expression construct is correct and in-frame.
This compound Protein Is Insoluble (Inclusion Bodies)
Q4: My this compound protein is expressed in E. coli, but it is all in the insoluble fraction. How can I improve its solubility?
A4: Inclusion bodies are a frequent problem with overexpression of eukaryotic proteins in bacteria.[9] Here are strategies to enhance solubility:
| Strategy | Experimental Details |
| Lower Expression Temperature | After induction, lower the culture temperature to 16-25°C. This slows down protein synthesis, allowing more time for proper folding.[10][18] |
| Reduce Inducer Concentration | Use a lower concentration of IPTG (e.g., 0.05-0.2 mM) to decrease the rate of transcription and translation.[10][18] |
| Co-expression with Chaperones | Transform your cells with a second plasmid that expresses molecular chaperones (e.g., DnaK/DnaJ/GrpE or GroEL/GroES) to assist in protein folding.[8] |
| Use a Solubility-Enhancing Tag | Fuse a highly soluble protein tag, such as Maltose Binding Protein (MBP) or Glutathione S-Transferase (GST), to the N-terminus of this compound.[20][21] |
| Optimize Lysis Buffer | Include additives in your lysis buffer that can help maintain protein solubility, such as non-detergent sulfobetaines (NDSBs), L-arginine, or glycerol. |
| Change Expression Host | Some E. coli strains are better suited for producing soluble protein. Consider strains like Rosetta(DE3) or ArcticExpress(DE3). |
If these methods fail, you may need to purify the protein from inclusion bodies under denaturing conditions (e.g., using 8M urea (B33335) or 6M guanidine-HCl) and then attempt to refold it.[18]
Experimental Protocols
Protocol 1: Small-Scale Expression Trial in E. coli
-
Transform your this compound expression plasmid into a suitable E. coli strain (e.g., BL21(DE3)).
-
Inoculate a single colony into 5 mL of LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Inoculate 50 mL of LB medium with 0.5 mL of the overnight culture.
-
Grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Remove a 1 mL "pre-induction" sample.
-
Induce protein expression by adding IPTG to a final concentration of 0.5 mM.
-
Incubate for 3-4 hours at 37°C or overnight at 18°C.
-
Harvest the cells by centrifugation.
-
Lyse the cell pellets from the pre- and post-induction samples in a sample buffer.
-
Analyze the lysates by SDS-PAGE to check for a band corresponding to the expected molecular weight of this compound.
Protocol 2: Solubility Assay
-
Following induction and cell harvesting, resuspend the cell pellet in 1 mL of lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA, with protease inhibitors).
-
Lyse the cells by sonication on ice.
-
Take a 50 µL "total protein" sample.
-
Centrifuge the lysate at high speed (e.g., >12,000 x g) for 20 minutes at 4°C.
-
Carefully collect the supernatant, which contains the soluble protein fraction.
-
Resuspend the pellet (insoluble fraction) in the same volume of lysis buffer.
-
Analyze the "total protein," "soluble," and "insoluble" fractions by SDS-PAGE and Coomassie staining or Western blot to determine the distribution of your recombinant protein.
Visualizations
Caption: Troubleshooting workflow for recombinant protein expression.
Caption: Possible fates of recombinant this compound in a host cell.
Caption: Key components of a this compound expression vector.
References
- 1. This compound (human) [phosphosite.org]
- 2. mdpi.com [mdpi.com]
- 3. Cofactor of BRCA1 - Wikipedia [en.wikipedia.org]
- 4. rega.kuleuven.be [rega.kuleuven.be]
- 5. Khan Academy [khanacademy.org]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
- 8. Improvement of solubility and yield of recombinant protein expression in E. coli using a two-step system - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bacteria Expression Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. Analysis of Methods to Improve the Solubility of Recombinant Bovine Sex Determining Region Y Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Troubleshooting Recombinant Protein Expression | VectorBuilder [en.vectorbuilder.com]
- 12. neb.com [neb.com]
- 13. Baculovirus expression [takarabio.com]
- 14. Baculovirus Vectors for Recombinant Protein Expression | VectorBuilder [en.vectorbuilder.com]
- 15. Over-expression of secreted proteins from mammalian cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Overview of Protein Expression by Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. antibodysystem.com [antibodysystem.com]
- 18. How can I increase the amount of soluble recombinant protein in E. coli expression? [qiagen.com]
- 19. goldbio.com [goldbio.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Validating Your Commercial Cobra1 Antibody
This guide provides researchers, scientists, and drug development professionals with comprehensive protocols and troubleshooting advice for validating the specificity of commercial Cobra1 antibodies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its antibody specificity important?
This compound (Cofactor of BRCA1) is a critical protein involved in the regulation of gene transcription.[1][2] It is a subunit of the Negative Elongation Factor (NELF) complex, which pauses RNA Polymerase II, thereby controlling gene expression.[3][4][5] this compound has also been shown to interact with the tumor suppressor BRCA1 and the AP-1 transcription factor, implicating it in cancer biology.[1][6][7] Given its role in fundamental cellular processes and disease, ensuring the specificity of an antibody targeting this compound is paramount for accurate and reproducible experimental results.
Q2: What is the expected molecular weight of this compound in a Western Blot?
The predicted molecular weight of human this compound is approximately 65 kDa.[8] However, the apparent molecular weight on an SDS-PAGE gel can vary depending on post-translational modifications. Always consult the antibody's datasheet for the expected band size and compare it to your results.
Q3: Where is this compound localized within the cell?
This compound is primarily a nuclear protein.[5] Therefore, in immunofluorescence experiments, a specific antibody should show a distinct nuclear staining pattern. Cytoplasmic staining may indicate non-specific binding or issues with the experimental protocol.
Q4: What are the essential validation experiments for a this compound antibody?
To ensure the specificity of your this compound antibody, a combination of the following experiments is recommended:
-
Western Blotting (WB): To verify the antibody detects a protein of the correct molecular weight.
-
Immunoprecipitation (IP): To confirm the antibody can pull down this compound and its known interacting partners.
-
Immunofluorescence (IF): To verify the antibody detects this compound in its correct subcellular location (the nucleus).
-
Knockout (KO) or Knockdown (KD) Validation: To demonstrate that the antibody signal is lost or significantly reduced in cells lacking this compound. This is considered the gold standard for antibody validation.
Experimental Protocols & Troubleshooting
Western Blotting
Objective: To determine if the antibody recognizes a protein of the expected molecular weight for this compound.
Detailed Protocol for Nuclear Protein Western Blotting:
-
Cell Lysis:
-
For nuclear proteins like this compound, using a RIPA buffer is recommended to ensure complete lysis of both the plasma and nuclear membranes.[9]
-
Harvest cells and wash twice with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
To facilitate the breakup of the nucleus, you can pass the lysate through a 20G gauge needle.[10]
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C. The supernatant contains the total cell lysate.[10]
-
-
Protein Quantification:
-
Determine the protein concentration of the lysate using a BCA assay.
-
-
Sample Preparation:
-
Mix 20-30 µg of protein with 4X Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Transfer:
-
Load the samples onto a polyacrylamide gel and run the electrophoresis until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary this compound antibody at the recommended dilution overnight at 4°C.
-
Wash the membrane three times with TBST for 5 minutes each.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 5 minutes each.
-
-
Detection:
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.
-
Quantitative Data Summary:
| Parameter | Recommendation |
| Starting Material | ~2 x 10^6 cells |
| Lysis Buffer | RIPA buffer with protease/phosphatase inhibitors |
| Protein Load | 20-30 µg per lane |
| Primary Antibody Dilution | As recommended by the manufacturer's datasheet |
| Secondary Antibody Dilution | Typically 1:2000 - 1:10,000 |
| Expected Band Size | ~65 kDa |
Troubleshooting Western Blots for this compound:
| Issue | Possible Cause | Solution |
| No band or weak signal | Low expression of this compound in your cell line. | Use a positive control cell line known to express this compound. Increase the amount of protein loaded. |
| Incomplete nuclear lysis. | Ensure your lysis buffer is appropriate for nuclear proteins (e.g., RIPA). Consider sonication or douncing to aid in nuclear disruption.[11] | |
| Multiple bands | Protein degradation. | Always use fresh lysates and add protease inhibitors to your lysis buffer. |
| Non-specific antibody binding. | Increase the stringency of your washes. Optimize the primary antibody concentration. | |
| Band at incorrect molecular weight | Post-translational modifications of this compound. | Consult the literature for known modifications of this compound. |
| Splice variants of this compound. | Check databases for known isoforms of this compound. |
Immunoprecipitation
Objective: To confirm the antibody's ability to bind to native this compound and pull it down from a cell lysate.
Detailed Protocol for Transcription Factor Immunoprecipitation:
-
Cell Lysis:
-
Prepare a non-denaturing lysis buffer (e.g., containing 1% NP-40) with protease and phosphatase inhibitors.
-
Lyse cells as described in the Western Blotting protocol, but avoid harsh detergents like SDS that can denature protein complexes.
-
-
Pre-clearing the Lysate:
-
Add Protein A/G agarose (B213101) beads to the lysate and incubate for 1 hour at 4°C to reduce non-specific binding.
-
Centrifuge and collect the supernatant.
-
-
Immunoprecipitation:
-
Add the this compound antibody to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.
-
Add Protein A/G agarose beads and incubate for another 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation and wash them three to five times with ice-cold lysis buffer.
-
-
Elution:
-
Elute the protein from the beads by adding 1X Laemmli sample buffer and boiling for 5-10 minutes.
-
-
Analysis:
-
Analyze the eluted sample by Western blotting using the same this compound antibody.
-
Quantitative Data Summary:
| Parameter | Recommendation |
| Starting Material | 1-2 mg of total protein lysate |
| Lysis Buffer | Non-denaturing buffer (e.g., NP-40 based) |
| Antibody Amount | 1-5 µg per IP |
| Beads | 20-30 µL Protein A/G agarose bead slurry |
Troubleshooting Immunoprecipitation for this compound:
| Issue | Possible Cause | Solution |
| No protein pulled down | Antibody does not recognize the native conformation of this compound. | Check the antibody datasheet to see if it is validated for IP. |
| Insufficient amount of this compound in the lysate. | Use a cell line with higher this compound expression or increase the amount of starting material. | |
| High background | Non-specific binding of proteins to the beads or antibody. | Pre-clear the lysate before adding the primary antibody. Increase the number of washes. |
Immunofluorescence
Objective: To verify that the antibody stains the correct subcellular compartment (nucleus) for this compound.
Detailed Protocol for Nuclear Protein Immunofluorescence:
-
Cell Culture:
-
Grow cells on glass coverslips to 60-70% confluency.
-
-
Fixation and Permeabilization:
-
Blocking:
-
Block with 1% BSA in PBST for 30 minutes to reduce non-specific binding.
-
-
Antibody Incubation:
-
Incubate with the primary this compound antibody at the recommended dilution in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody in blocking buffer for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
-
Staining and Mounting:
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides with an anti-fade mounting medium.
-
-
Imaging:
-
Visualize the staining using a fluorescence microscope.
-
Quantitative Data Summary:
| Parameter | Recommendation |
| Fixative | 4% Paraformaldehyde |
| Permeabilization Agent | 0.25% Triton X-100 |
| Blocking Solution | 1% BSA in PBST |
| Primary Antibody Dilution | As recommended by the manufacturer's datasheet |
| Secondary Antibody Dilution | Typically 1:500 - 1:2000 |
Troubleshooting Immunofluorescence for this compound:
| Issue | Possible Cause | Solution |
| No staining or weak signal | Inadequate permeabilization. | For nuclear proteins, ensure the permeabilization step is sufficient.[14] You may need to increase the Triton X-100 concentration or incubation time. |
| Antibody cannot access the epitope due to fixation. | Try a different fixation method, such as methanol (B129727) fixation. | |
| High background staining | Primary or secondary antibody concentration is too high. | Titrate the antibodies to find the optimal concentration. |
| Insufficient blocking. | Increase the blocking time or try a different blocking agent (e.g., normal goat serum). | |
| Cytoplasmic staining | Non-specific binding. | This is a strong indicator of a non-specific antibody. Validate with other methods like Western blot with nuclear and cytoplasmic fractions. |
This compound Signaling Pathway and Experimental Workflow
The following diagrams illustrate the central role of this compound in transcriptional regulation and a typical workflow for antibody validation.
Caption: this compound's role in the NELF complex and its interactions.
Caption: A logical workflow for validating this compound antibody specificity.
References
- 1. Concerted transcriptional regulation by BRCA1 and this compound in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Negative elongation factor - Wikipedia [en.wikipedia.org]
- 4. An essential signaling function of cytoplasmic NELFB is independent of RNA polymerase II pausing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound (D6K9A) Rabbit Monoclonal Antibody (#14894) Datasheet Without Images | Cell Signaling Technology [cellsignal.com]
- 6. This compound inhibits AP-1 transcriptional activity in transfected cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Concerted Transcriptional Regulation by BRCA1 and this compound in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. media.cellsignal.com [media.cellsignal.com]
- 9. Western Blotting Sample Preparation Techniques | Bio-Rad [bio-rad.com]
- 10. researchgate.net [researchgate.net]
- 11. Sample preparation of membrane-bound and nuclear proteins for western blot | Abcam [abcam.com]
- 12. IF Troubleshooting | Proteintech Group [ptglab.com]
- 13. Immunocytochemistry Troubleshooting: ICC Help & Common Problems | Bio-Techne [bio-techne.com]
- 14. hycultbiotech.com [hycultbiotech.com]
Technical Support Center: Optimizing Lysis Buffer for Cobra1 Protein Extraction
Welcome to the technical support center for the extraction of Cobra1 (also known as NELF-B). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing lysis buffer conditions for the successful extraction of the this compound protein. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its extraction challenging?
A1: this compound (Cofactor of BRCA1) is a key component of the Negative Elongation Factor (NELF) complex, which plays a crucial role in regulating gene transcription. As a protein that can be found in both the nucleus and the cytoplasm, and is involved in protein-protein interactions within a larger complex, its efficient extraction requires careful optimization of lysis conditions to ensure complete solubilization while preserving its integrity.[1][2] Challenges can arise from incomplete lysis of the nuclear membrane or protein degradation.
Q2: What is the subcellular localization of human this compound?
A2: Human this compound (NELF-B) is predominantly found in the nucleus, but has also been observed in the cytoplasm.[1] Within the nucleus, it can be localized to specific structures such as NELF bodies and midbodies.[2] This dual localization means that for total this compound levels, a whole-cell lysis is appropriate, but for studying its nuclear-specific functions, a nuclear fractionation protocol is recommended.
Q3: Which type of lysis buffer is generally recommended for nuclear proteins like this compound?
A3: For nuclear proteins, a strong lysis buffer is often required to effectively disrupt the nuclear membrane and solubilize chromatin-associated proteins. RIPA (Radioimmunoprecipitation Assay) buffer is a commonly recommended starting point due to its composition of both non-ionic and ionic detergents.[3] However, for applications where protein-protein interactions need to be preserved, a milder buffer like a NETN-based or NP-40-based buffer may be more suitable.[4]
Q4: Why is a high-salt concentration important in a nuclear extraction buffer?
A4: A high-salt concentration (e.g., 420 mM NaCl) in the nuclear extraction buffer is critical for disrupting the electrostatic interactions between proteins and DNA within the chromatin. This allows for the efficient release of DNA-binding proteins and other nuclear proteins like this compound.[5]
Q5: Should I use protease and phosphatase inhibitors in my lysis buffer?
A5: Absolutely. The lysis process releases proteases and phosphatases from cellular compartments that can rapidly degrade your target protein or alter its phosphorylation state. It is essential to add a fresh cocktail of protease and phosphatase inhibitors to your lysis buffer immediately before use to ensure the integrity of your this compound protein sample.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of this compound Protein | Incomplete cell lysis, particularly of the nucleus. | - Increase the strength of your lysis buffer by adjusting detergent concentrations (e.g., increasing SDS in RIPA buffer).- Enhance mechanical disruption by sonication or douncing after adding the lysis buffer.[5]- Optimize incubation time and agitation during lysis. |
| Protein degradation. | - Ensure all steps are performed at 4°C and use ice-cold buffers.[5]- Add a fresh, broad-spectrum protease inhibitor cocktail to your lysis buffer immediately before use. | |
| This compound is in the insoluble pellet. | - The lysis buffer may not be strong enough. Consider switching to a urea-based buffer for initial optimization to assess total protein levels.- Increase sonication to shear DNA and help solubilize protein aggregates. | |
| Cytoplasmic Protein Contamination in Nuclear Extract | Incomplete separation of cytoplasmic and nuclear fractions. | - Optimize the initial gentle lysis step for the cytoplasmic fraction to avoid premature nuclear lysis. Use a mild detergent like NP-40 or Triton X-100.[4]- Ensure complete removal of the cytoplasmic supernatant before proceeding to nuclear lysis.- Include an additional wash step for the nuclear pellet with the cytoplasmic lysis buffer. |
| High Viscosity of Lysate | Release of genomic DNA from the nucleus. | - Add DNase I to your lysis buffer to digest the DNA.[5]- Increase sonication to shear the genomic DNA into smaller fragments.[5] |
| Poor Western Blot Signal for this compound | Low protein concentration in the lysate. | - Start with a sufficient amount of cells or tissue.- Reduce the volume of lysis buffer to obtain a more concentrated lysate.[5] |
| Issues with antibody or detection. | - Ensure your primary antibody is validated for the application and is used at the recommended dilution.- Use a fresh secondary antibody and detection reagent. |
Data Presentation: Comparison of Lysis Buffers
| Lysis Buffer Component | Buffer 1 (SDS-based) | Buffer 2 (Triton X-100) | Buffer 3 (Triton X-100) | Buffer 4 (Urea-based) | Buffer 5 (Urea-based) |
| Total Protein Yield (µg/µL) | ~4.5 | ~2.0 | ~2.5 | ~5.0 | ~5.5 |
| Number of Identified Proteins (LC-MS/MS) | Lower | - | - | Higher | Highest |
| Data is illustrative and based on findings from a study on HCT-116 cells.[6] Actual results may vary depending on the cell type and protein of interest. |
Experimental Protocols
Protocol 1: Whole-Cell Lysis for Total this compound Extraction using RIPA Buffer
This protocol is suitable for obtaining a total cell lysate to analyze the overall levels of this compound expression.
Reagents:
-
RIPA Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, 1 mM EDTA.
-
Protease and Phosphatase Inhibitor Cocktails: Add fresh to RIPA buffer before use.
-
Phosphate-Buffered Saline (PBS): Ice-cold.
Procedure:
-
Culture and harvest your cells of interest. For adherent cells, wash once with ice-cold PBS and then scrape in fresh PBS. For suspension cells, pellet by centrifugation.
-
Centrifuge the cell suspension at 500 x g for 5 minutes at 4°C. Discard the supernatant.
-
Wash the cell pellet with ice-cold PBS and centrifuge again.
-
Resuspend the cell pellet in ice-cold RIPA buffer containing freshly added protease and phosphatase inhibitors (e.g., 1 mL of buffer per 1 x 107 cells).[7]
-
Incubate the lysate on ice for 30 minutes with gentle vortexing every 10 minutes.
-
For enhanced lysis and to shear DNA, sonicate the lysate on ice.
-
Clarify the lysate by centrifuging at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (containing the soluble proteins) to a new pre-chilled tube. This is your whole-cell extract.
-
Determine the protein concentration using a BCA assay. Store the lysate at -80°C.
Protocol 2: Nuclear and Cytoplasmic Fractionation for this compound Localization Studies
This protocol allows for the separation of nuclear and cytoplasmic fractions to study the subcellular distribution of this compound.
Reagents:
-
Hypotonic Lysis Buffer (HLB): 10 mM HEPES (pH 7.9), 1.5 mM MgCl₂, 10 mM KCl, 0.5 mM DTT, and protease inhibitors.[5]
-
High-Salt Nuclear Extraction Buffer (NEB): 20 mM HEPES (pH 7.9), 420 mM NaCl, 1.5 mM MgCl₂, 0.2 mM EDTA, 25% (v/v) Glycerol, 0.5 mM DTT, and protease inhibitors.[5]
-
Phosphate-Buffered Saline (PBS): Ice-cold.
Procedure:
-
Harvest and wash cells as described in Protocol 1.
-
Resuspend the cell pellet in 5 pellet volumes of ice-cold HLB.
-
Incubate on ice for 10-15 minutes to allow the cells to swell.
-
Gently lyse the cells using a Dounce homogenizer with a loose pestle (10-15 strokes) or by passing the suspension through a fine-gauge needle. Monitor cell lysis under a microscope.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet the nuclei.
-
Carefully collect the supernatant, which contains the cytoplasmic fraction. For a cleaner cytoplasmic fraction, centrifuge this supernatant again at high speed (e.g., 14,000 x g) to pellet any remaining cellular debris.
-
Wash the nuclear pellet with 1 mL of ice-cold HLB and centrifuge again at 1,000 x g for 5 minutes at 4°C. Discard the supernatant.
-
Resuspend the nuclear pellet in 1 pellet volume of ice-cold NEB.
-
Incubate on ice for 30-60 minutes with vigorous vortexing every 10 minutes to facilitate nuclear protein extraction.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant, which contains the nuclear protein extract.
-
Determine the protein concentration of both the cytoplasmic and nuclear fractions using a BCA assay. Store at -80°C.
Visualizations
References
- 1. mybiosource.com [mybiosource.com]
- 2. NELFB negative elongation factor complex member B [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. Choosing The Right Lysis Buffer | Proteintech Group [ptglab.com]
- 4. fortislife.com [fortislife.com]
- 5. benchchem.com [benchchem.com]
- 6. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
Technical Support Center: Troubleshooting Poor Yield in Cobra1 Protein Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during the purification of the Cobra1 protein. The information is presented in a question-and-answer format to directly address specific issues.
Frequently Asked Questions (FAQs)
Q1: I am seeing a very low yield of this compound protein after cell lysis and clarification. What are the possible causes and how can I improve it?
A1: A low yield of soluble this compound protein in your clarified lysate can stem from several factors, primarily related to protein expression and initial extraction steps. This compound is a nuclear protein, which can present unique challenges during extraction.[1]
Potential Causes and Solutions:
-
Low Expression Levels: The initial expression of the protein may be suboptimal.
-
Incomplete Cell Lysis: If cells are not efficiently lysed, a significant portion of the protein will remain trapped and be discarded with the cell debris.
-
Solution: Ensure your lysis method is effective. For bacterial expression, sonication or a French press are common methods.[4] For nuclear proteins, it's crucial to ensure both the cytoplasmic and nuclear membranes are disrupted.[1] Consider increasing the duration or intensity of lysis and always perform these steps on ice to minimize protein degradation.[1]
-
-
Protein Insolubility (Inclusion Bodies): this compound may be expressed as insoluble aggregates known as inclusion bodies, which are common in bacterial expression systems.[2][5]
-
Troubleshooting:
-
Analyze a sample of the cell pellet after lysis by SDS-PAGE to see if the band corresponding to this compound is present.
-
If the protein is in inclusion bodies, you can try to solubilize them using denaturing agents (e.g., urea (B33335) or guanidinium (B1211019) chloride) followed by a refolding protocol.
-
Alternatively, optimize expression conditions to favor soluble protein expression, such as using a different expression host, lowering the expression temperature, or using a solubility-enhancing fusion tag like GST or MBP.[2][5]
-
-
-
Protein Degradation: Proteases released during cell lysis can degrade your target protein.[2]
Q2: My His-tagged this compound protein is not binding efficiently to the affinity column. What could be the problem?
A2: Poor binding to the affinity resin is a common issue that can drastically reduce your yield.
Potential Causes and Solutions:
-
Inaccessible Affinity Tag: The His-tag on your this compound protein might be buried within the folded protein structure, preventing it from interacting with the affinity resin.
-
Solution: Consider purifying under denaturing conditions to expose the tag. Alternatively, you can try moving the tag to the other terminus (N- or C-terminus) of the protein.
-
-
Incorrect Buffer Conditions: The composition of your lysis and binding buffers is critical for efficient binding.
-
Troubleshooting:
-
pH: Ensure the pH of your binding buffer is appropriate for both your protein's stability and the affinity resin (typically around pH 8.0 for His-tag purification).
-
Imidazole (B134444) Concentration: While a low concentration of imidazole in the binding buffer can help reduce non-specific binding of contaminating proteins, too high a concentration will prevent your His-tagged this compound from binding.[6] If you are using imidazole in your binding buffer, try reducing the concentration or omitting it altogether.
-
Chelating or Reducing Agents: Agents like EDTA or DTT at high concentrations can strip the metal ions (e.g., Nickel or Cobalt) from the affinity resin, preventing your protein from binding. Ensure these are not present at inhibitory concentrations in your buffers.
-
-
-
Column Overloading: Exceeding the binding capacity of your affinity column will result in your protein flowing through without binding.
-
Solution: Load a smaller amount of lysate or use a larger volume of resin. Consult the manufacturer's specifications for the binding capacity of your specific resin.[2]
-
Q3: I am losing a significant amount of this compound protein during the ion-exchange chromatography (IEX) step. How can I troubleshoot this?
A3: Protein loss during IEX is often due to suboptimal binding or elution conditions.
Potential Causes and Solutions:
-
Incorrect Buffer pH: The pH of the buffer determines the net charge of your protein. For cation exchange, the buffer pH should be at least 0.5 pH units below the isoelectric point (pI) of this compound, and for anion exchange, it should be at least 0.5 pH units above the pI.
-
High Salt Concentration in the Sample: If the ionic strength of your sample is too high, it will prevent the protein from binding to the IEX resin.
-
Solution: Desalt your sample or perform a buffer exchange into a low-salt binding buffer before loading it onto the IEX column.
-
-
Protein Precipitation: Changes in buffer composition or protein concentration during IEX can sometimes cause the protein to precipitate on the column.
-
Solution: Try adjusting the pH or salt concentration of your buffers. Adding stabilizing agents like glycerol (B35011) (5-10%) to your buffers may also help.
-
Q4: My final this compound protein sample has low purity with many contaminating bands on an SDS-PAGE gel. How can I improve the purity?
A4: Achieving high purity often requires a multi-step purification strategy and optimization of each step.
Potential Causes and Solutions:
-
Inefficient Washing in Affinity Chromatography: Insufficient washing of the affinity column can leave non-specifically bound proteins that co-elute with your target protein.
-
Solution: Increase the wash volume and/or the stringency of the wash buffer. For His-tagged proteins, this can be achieved by adding a low concentration of imidazole (e.g., 20-40 mM) to the wash buffer.
-
-
Co-purification of Interacting Proteins: this compound is known to interact with other proteins, such as BRCA1.[7] These interacting partners may co-purify with this compound.
-
Solution: If a single affinity step is not sufficient, incorporate additional purification steps that separate proteins based on different properties. Ion-exchange chromatography (IEX) and size-exclusion chromatography (SEC) are commonly used as subsequent purification steps to remove contaminants.[5]
-
-
Suboptimal Elution Profile: A steep elution gradient may not effectively separate your target protein from contaminants with similar binding affinities.
-
Solution: Optimize your elution by using a shallower gradient (for IEX) or a step-wise elution with increasing concentrations of the eluting agent (e.g., imidazole for affinity chromatography).
-
Quantitative Data Summary
The following table provides a hypothetical, yet representative, summary of a multi-step purification of His-tagged this compound from a 1-liter bacterial culture. Actual yields and purity will vary depending on the specific experimental conditions.
| Purification Step | Total Protein (mg) | This compound Protein (mg) | Purity (%) | Yield (%) |
| Clarified Lysate | 1500 | 30 | 2 | 100 |
| Ni-NTA Affinity | 45 | 25.5 | 56.7 | 85 |
| Ion Exchange (IEX) | 15 | 21 | 90 | 70 |
| Size Exclusion (SEC) | 10.5 | 10 | >95 | 35 |
Experimental Protocols
1. His-Tagged this compound Affinity Purification (IMAC)
This protocol is for the purification of His-tagged this compound using Nickel-NTA (Ni-NTA) affinity chromatography under native conditions.
-
Buffers:
-
Lysis/Binding Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM Imidazole, 1 mM PMSF, 1x Protease Inhibitor Cocktail.
-
Wash Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-40 mM Imidazole.
-
Elution Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM Imidazole.
-
-
Procedure:
-
Equilibrate the Ni-NTA column with 5-10 column volumes (CV) of Lysis/Binding Buffer.
-
Load the clarified cell lysate onto the column at a slow flow rate (e.g., 1 ml/min).
-
Wash the column with 10-20 CV of Wash Buffer to remove unbound and non-specifically bound proteins.
-
Elute the this compound protein with 5-10 CV of Elution Buffer. Collect fractions and analyze by SDS-PAGE.
-
2. Ion-Exchange Chromatography (IEX)
This is a general protocol for an anion-exchange step following affinity purification. The exact buffer conditions will depend on the pI of this compound.
-
Buffers:
-
IEX Buffer A (Low Salt): 20 mM Tris-HCl pH 8.5, 25 mM NaCl.
-
IEX Buffer B (High Salt): 20 mM Tris-HCl pH 8.5, 1 M NaCl.
-
-
Procedure:
-
Perform a buffer exchange on the eluted fractions from the affinity step into IEX Buffer A.
-
Equilibrate the anion-exchange column with IEX Buffer A.
-
Load the sample onto the column.
-
Wash the column with IEX Buffer A until the UV absorbance returns to baseline.
-
Elute the bound proteins using a linear gradient of 0-100% IEX Buffer B over 20 CV.
-
Collect fractions and analyze by SDS-PAGE to identify those containing pure this compound.
-
3. Size-Exclusion Chromatography (SEC)
SEC is often the final polishing step to remove any remaining contaminants and protein aggregates.
-
Buffer:
-
SEC Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT.
-
-
Procedure:
-
Pool and concentrate the pure fractions from the IEX step.
-
Equilibrate the SEC column with at least 2 CV of SEC Buffer.
-
Load the concentrated protein sample onto the column. The sample volume should not exceed 2-5% of the total column volume for optimal resolution.
-
Run the column with SEC Buffer at a constant flow rate.
-
Collect fractions and analyze by SDS-PAGE.
-
Visualizations
Caption: A general experimental workflow for recombinant this compound protein purification.
Caption: A decision tree for troubleshooting poor yield in this compound protein purification.
References
- 1. benchchem.com [benchchem.com]
- 2. How to Troubleshoot Low Protein Yield After Elution [synapse.patsnap.com]
- 3. Troubleshooting Recombinant Protein Expression | VectorBuilder [en.vectorbuilder.com]
- 4. Protein Purification Guide | An Introduction to Protein Purification Methods [promega.com]
- 5. Troubleshooting Guide for Common Recombinant Protein Problems [synapse.patsnap.com]
- 6. med.upenn.edu [med.upenn.edu]
- 7. BRCA1 and Its Network of Interacting Partners - PMC [pmc.ncbi.nlm.nih.gov]
how to control for off-target effects in Cobra1 CRISPR experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on controlling for off-target effects in CRISPR experiments targeting the COBRA1 (Cofactor of BRCA1) gene.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects in CRISPR/Cas9 gene editing?
Off-target effects refer to the unintended cleavage and modification of DNA at genomic loci that are similar in sequence to the intended on-target site.[1][2][3] These unintended mutations can lead to the disruption of normal gene function, activation of oncogenes, genomic instability, and potential cytotoxicity, which are significant concerns for the safety and validity of CRISPR-based research and therapeutics.[1][2]
Q2: How can I minimize off-target effects when designing my CRISPR experiment to target this compound?
Minimizing off-target effects starts with careful sgRNA design. Key strategies include:
-
sgRNA Design and Optimization: Utilize bioinformatics tools to select sgRNA sequences with high on-target scores and low off-target predictions.[2][4] Ensure the chosen sgRNA has minimal homology to other genomic regions.
-
High-Fidelity Cas9 Variants: Employ engineered Cas9 variants (e.g., SpCas9-HF1, eSpCas9) that have been developed to reduce non-specific DNA binding and cleavage, thereby lowering off-target activity.[5]
-
Cas9 Nickases: Use a paired nickase approach, where two Cas9 nickase variants are guided by two separate sgRNAs to create a double-strand break. This strategy significantly reduces off-target effects as it requires two independent, proximal binding events.[1][6][7]
-
sgRNA Modifications: Truncating the sgRNA length to 17-18 nucleotides can decrease tolerance for mismatches and reduce off-target cleavage without compromising on-target efficiency.[2][5]
-
Delivery Method: The method of delivering the CRISPR components can influence off-target effects. Electroporation of Cas9/sgRNA ribonucleoprotein (RNP) complexes is often preferred as it leads to transient nuclease activity, reducing the time available for off-target cleavage compared to plasmid transfection.[1][3][8]
Q3: Which in silico tools are recommended for predicting off-target sites for my this compound sgRNA?
Several computational tools are available to predict potential off-target sites. It is advisable to use multiple tools to obtain a comprehensive list of potential off-target loci. Recommended tools include:
-
Cas-OFFinder: A widely used tool that allows for flexible input of sgRNA length, PAM type, and the number of mismatches or bulges.[1][3][9]
-
CRISPRitz: A rapid and comprehensive tool for off-target site identification that can also account for genetic variants.[4]
-
GuideScan: Provides insights into genome accessibility and chromatin data to help verify the biological significance of potential off-target sites.[2]
-
CasOT and FlashFry: Other useful tools for predicting off-target sites with customizable parameters.[1][3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High frequency of off-target mutations detected at predicted sites. | 1. Suboptimal sgRNA design with significant homology to other genomic regions. 2. Use of wild-type Cas9 which has a higher tolerance for mismatches. 3. Prolonged expression of Cas9 and sgRNA via plasmid transfection. | 1. Redesign sgRNAs using multiple prediction tools to select for higher specificity. 2. Switch to a high-fidelity Cas9 variant or a paired nickase strategy. 3. Deliver CRISPR components as RNPs to limit the duration of nuclease activity.[1][3] |
| Unexpected phenotype observed after this compound knockout, potentially due to off-targets. | An off-target mutation may have occurred in a gene responsible for the observed phenotype. | 1. Perform unbiased, genome-wide off-target analysis (e.g., GUIDE-seq, Digenome-seq) to identify all cleavage events.[2][5] 2. Sequence the top predicted off-target sites in the phenotypically abnormal clones. 3. Rescue the phenotype by re-expressing this compound to confirm the phenotype is due to the on-target edit. |
| No off-target mutations detected at computationally predicted sites, but concerns remain. | 1. In silico prediction tools are not exhaustive and may miss some off-target sites.[3] 2. The cellular context, such as chromatin accessibility, can influence off-target activity. | 1. Employ an unbiased experimental method for off-target detection like GUIDE-seq or CIRCLE-seq for a more comprehensive analysis.[3][5] 2. Perform whole-genome sequencing (WGS) on a clonal population to identify all mutations, although this can be costly and may miss low-frequency events.[2][10] |
Experimental Protocols & Data
Protocol 1: In Silico Prediction of Off-Target Sites
-
Obtain the this compound Target Sequence: Identify the genomic sequence of the this compound gene that you intend to target.
-
Design sgRNAs: Use a web-based tool like Benchling or CRISPR-P to design several potential sgRNAs targeting your region of interest.
-
Predict Off-Targets: Input the designed sgRNA sequences into multiple off-target prediction tools (e.g., Cas-OFFinder, CRISPRitz).
-
Compile and Rank: Aggregate the lists of potential off-target sites from each tool. Rank the sites based on the number of mismatches (fewer mismatches are more likely to be cleaved) and the prediction score provided by the tools.
Protocol 2: Validation of Predicted Off-Target Sites by Targeted Sequencing
-
Genomic DNA Extraction: After CRISPR editing, expand the cell population and isolate genomic DNA from both edited and control cells.
-
Primer Design: Design PCR primers that flank the top-ranked potential off-target sites identified in Protocol 1.
-
PCR Amplification: Amplify the on-target and potential off-target loci from the genomic DNA.
-
Next-Generation Sequencing (NGS): Pool the PCR amplicons and perform deep sequencing to identify and quantify the frequency of insertions and deletions (indels) at each site.[11][12]
-
Data Analysis: Align the sequencing reads to the reference genome and calculate the percentage of reads with indels for each on-target and off-target site.
Protocol 3: Unbiased Genome-wide Off-Target Detection using GUIDE-seq
GUIDE-seq (Genome-wide Unbiased Identification of DSBs Enabled by Sequencing) is a sensitive method to identify off-target cleavage events.
-
dsODN Integration: Co-transfect the target cells with the Cas9/sgRNA expression vector and a double-stranded oligodeoxynucleotide (dsODN) tag.[12]
-
Genomic DNA Fragmentation: After a period of incubation, extract genomic DNA and shear it into smaller fragments.
-
Library Preparation: Ligate sequencing adapters to the fragmented DNA and perform two rounds of PCR to amplify the fragments containing the integrated dsODN tag.
-
High-Throughput Sequencing: Sequence the prepared library on an NGS platform.
-
Bioinformatic Analysis: Map the sequencing reads to the reference genome. The integration sites of the dsODN tag correspond to the locations of double-strand breaks induced by the Cas9 nuclease.
Quantitative Data Summary
The following table provides an example of data that might be generated when assessing off-target effects for a hypothetical sgRNA targeting this compound.
| Locus | Sequence | Mismatches | Indel Frequency (%) |
| On-Target (this compound) | GTC...AGG | 0 | 85.2 |
| Off-Target Site 1 | GTC...CGG | 1 | 1.5 |
| Off-Target Site 2 | ATC...AGG | 1 | 0.8 |
| Off-Target Site 3 | GT...CAGG | 2 | < 0.1 |
| Off-Target Site 4 | GTC...AGC | 2 | < 0.1 |
Visualizations
References
- 1. azolifesciences.com [azolifesciences.com]
- 2. lifesciences.danaher.com [lifesciences.danaher.com]
- 3. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CRISPRitz: rapid, high-throughput and variant-aware in silico off-target site identification for CRISPR genome editing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. mdpi.com [mdpi.com]
- 8. Reduced off-target effects with CRISPR/Cas9 gesicles [takarabio.com]
- 9. academic.oup.com [academic.oup.com]
- 10. m.youtube.com [m.youtube.com]
- 11. CRISPR Off-Target Validation - CD Genomics [cd-genomics.com]
- 12. Identification and Validation of CRISPR/Cas9 Off-target Activity in Hematopoietic Stem and Progenitor Cells - PMC [pmc.ncbi.nlm.nih.gov]
common pitfalls to avoid in Cobra1 co-immunoprecipitation experiments
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers performing Cobra1 (Cofactor of BRCA1) co-immunoprecipitation (Co-IP) experiments. The following information is designed to help you overcome common pitfalls and optimize your experimental workflow.
Frequently Asked Questions (FAQs)
Q1: I am not detecting my protein of interest interacting with this compound. What are the likely causes and solutions?
A1: Failure to detect an interaction between this compound and your protein of interest can stem from several factors, from suboptimal protein expression to overly stringent experimental conditions.
Troubleshooting Steps:
-
Verify Protein Expression: Before starting a Co-IP experiment, confirm that both this compound and your protein of interest are expressed at detectable levels in your cell lysate (input control) via Western blotting.[1][2] If expression is low, you may need to increase the amount of starting material.[1]
-
Antibody Validation: Ensure the antibody used for immunoprecipitation is validated for IP applications.[3][4][5] Not all antibodies that work for Western blotting are effective at recognizing the native protein conformation required for IP.[4]
-
Lysis Buffer Composition: The choice of lysis buffer is critical for preserving protein-protein interactions.[6][7][8] RIPA buffer, while excellent for solubilizing proteins for Western blotting, contains harsh detergents like sodium deoxycholate that can disrupt weaker or transient interactions.[2][7] Consider using a milder lysis buffer containing non-ionic detergents like NP-40 or Triton X-100.[9][10]
-
Washing Conditions: Washing steps are a balancing act between removing non-specific binding and preserving true interactions. If your washes are too stringent (e.g., high salt or detergent concentrations), you may be washing away your interacting protein.[11][12] Try reducing the number of washes or the stringency of the wash buffer.[11]
-
Epitope Masking: The antibody's binding site on this compound might be obscured by the interacting protein or by this compound's native conformation.[2][13] Trying a different antibody that targets a different epitope on this compound could resolve this issue.[13]
Q2: I am observing high background and non-specific binding in my this compound Co-IP. How can I reduce it?
A2: High background can obscure true interactions and lead to false-positive results. Several steps in the Co-IP protocol can be optimized to minimize non-specific binding.
Strategies to Reduce Background:
-
Pre-clearing the Lysate: Before adding your specific antibody, incubate the cell lysate with the beads (e.g., Protein A/G) for 30-60 minutes.[2] This step helps to remove proteins that non-specifically bind to the beads themselves.[2][14]
-
Blocking the Beads: Incubate the beads with a blocking agent like bovine serum albumin (BSA) before adding the antibody to reduce non-specific protein binding to the beads.[10]
-
Optimize Antibody Concentration: Using too much primary antibody can lead to increased non-specific binding.[10] Perform a titration experiment to determine the optimal antibody concentration for your experiment.
-
Increase Wash Stringency: If you are experiencing high background, you can gradually increase the stringency of your wash buffer by adding more detergent (e.g., up to 1% Tween-20) or salt (e.g., up to 1 M NaCl).[11] You can also increase the number of washes.[11][14]
-
Use Fresh Lysates: Whenever possible, use freshly prepared cell lysates.[11][13] Frozen lysates may contain aggregated proteins that can contribute to non-specific binding.[11]
Experimental Protocols
Optimized Lysis Buffer for Preserving Protein Interactions
For Co-IP experiments aiming to preserve potentially weak or transient interactions with this compound, a non-denaturing lysis buffer is recommended.
| Component | Final Concentration | Purpose |
| Tris-HCl (pH 7.4) | 50 mM | Buffering agent |
| NaCl | 150 mM | Maintains ionic strength |
| EDTA | 1 mM | Chelates divalent cations |
| NP-40 or Triton X-100 | 1% (v/v) | Non-ionic detergent to lyse cells while preserving protein interactions |
| Protease Inhibitor Cocktail | 1X | Prevents protein degradation |
| Phosphatase Inhibitor Cocktail | 1X | Prevents dephosphorylation if studying phosphorylation-dependent interactions |
Note: The optimal lysis buffer composition can be protein-complex specific. It may be necessary to test different detergent and salt concentrations to find the ideal conditions for the this compound interaction you are studying.[6][10][12]
General Co-Immunoprecipitation Workflow
A typical Co-IP experiment involves several key steps, as outlined below.
Caption: General workflow for a co-immunoprecipitation experiment.
Troubleshooting Guide
Logical Troubleshooting Flowchart
When your this compound Co-IP experiment doesn't yield the expected results, a systematic approach to troubleshooting is essential. The following flowchart provides a decision-making guide to identify and solve common problems.
Caption: A decision tree for troubleshooting this compound Co-IP experiments.
References
- 1. kmdbioscience.com [kmdbioscience.com]
- 2. Immunoprecipitation Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 3. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
- 4. researchgate.net [researchgate.net]
- 5. How to Optimize Immunoprecipitation Co-IP Technology for Protein Interaction Research | MtoZ Biolabs [mtoz-biolabs.com]
- 6. Lysis Buffer Choices Are Key Considerations to Ensure Effective Sample Solubilization for Protein Electrophoresis | Springer Nature Experiments [experiments.springernature.com]
- 7. What lysis buffer should I use for co-IPs? | Cell Signaling Technology [cellsignal.com]
- 8. Optimized lysis buffer reagents for solubilization and preservation of proteins from cells and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. IP Sample Preparation | Proteintech Group [ptglab.com]
- 10. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 11. sinobiological.com [sinobiological.com]
- 12. Co-immunoprecipitation troubleshooting, tips and tricks | Proteintech Group [ptglab.com]
- 13. bioradiations.com [bioradiations.com]
- 14. Protein Immunoprecipitation (IP), Co-Immunoprecipitation (Co-IP), and Pulldown Support—Troubleshooting | Thermo Fisher Scientific - BG [thermofisher.com]
Technical Support Center: Optimizing Fixation for Cobra1 ChIP-seq
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers optimize chromatin fixation conditions for Chromatin Immunoprecipitation-Sequencing (ChIP-seq) of Cobra1 (NELF-B).
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting point for formaldehyde (B43269) fixation for this compound ChIP-seq?
For transcription factors and associated proteins like this compound, a standard starting point for single crosslinking is 1% formaldehyde for 10 minutes at room temperature.[1][2] However, this is highly dependent on the cell type and experimental conditions, so optimization is critical.[3] It is recommended to use fresh, methanol-free formaldehyde for consistency.[4]
Q2: My signal for this compound is very low. Could this be a fixation issue?
Yes, low signal is a common problem in ChIP-seq and can be related to suboptimal fixation.[5]
-
Under-fixation: The crosslinking may be too weak to capture the interaction between this compound and chromatin, especially since this compound is part of the larger NELF complex and may not directly bind DNA.
-
Over-fixation: Excessive crosslinking can mask the epitope recognized by your anti-Cobra1 antibody, preventing efficient immunoprecipitation.[5] Over-fixation can also lead to difficulties in chromatin shearing.[4][6]
Consider testing a range of fixation times (e.g., 5, 10, 15 minutes) to find the optimal condition.[3] For proteins in complexes, a dual-crosslinking approach is often more effective.[6][7]
Q3: What is dual crosslinking, and should I consider it for this compound?
Dual crosslinking uses two different crosslinking agents with different spacer arm lengths to first capture protein-protein interactions within a complex, followed by formaldehyde to capture protein-DNA interactions.[6][8] Since this compound is a subunit of the NELF complex, which associates with other proteins, dual crosslinking is highly recommended to stabilize the entire complex on the chromatin.[1][7]
Common dual-crosslinking strategies include using ethylene (B1197577) glycol bis(succinimidyl succinate) (EGS) or disuccinimidyl glutarate (DSG) prior to formaldehyde fixation.[1][8] This approach has been shown to significantly improve data quality for transcription factor ChIP-seq.[1]
Troubleshooting Guide
Issue 1: Low ChIP-seq Signal / Low DNA Yield
| Possible Cause | Suggested Solution | Rationale |
| Under-fixation | Increase formaldehyde incubation time (e.g., from 10 to 15-20 min) or implement a dual-crosslinking protocol. | Insufficient crosslinking fails to capture the protein-DNA interaction effectively. Dual crosslinkers stabilize protein complexes before fixing them to DNA.[7][8] |
| Over-fixation | Decrease formaldehyde incubation time (e.g., from 10 to 5 min).[5] Ensure proper quenching with glycine (B1666218).[6] | Excessive crosslinking can mask the antibody epitope or make the chromatin resistant to shearing, both of which reduce IP efficiency.[5][6] |
| Inefficient Cell Lysis | Use ice-cold buffers and add fresh protease inhibitors. Ensure lysis buffers are appropriate for your cell type. | Incomplete lysis results in less available chromatin for the immunoprecipitation, leading to a lower yield.[5] |
| Poor Antibody | Use a ChIP-validated antibody against this compound. Test multiple antibodies if available.[9] | The antibody is the most critical reagent. Its ability to recognize the fixed epitope is essential for a successful experiment.[9] |
Issue 2: High Background in ChIP-seq Data
| Possible Cause | Suggested Solution | Rationale |
| Over-fixation | Reduce formaldehyde concentration or incubation time.[3] | Over-crosslinking can create a network of proteins, leading to non-specific pull-down of chromatin regions not truly bound by the target protein.[6] |
| Cellular Contaminants | Isolate nuclei before chromatin shearing to remove cytoplasmic proteins. | Reducing the complexity of the protein lysate minimizes the chances of non-specific binding during the IP step. |
| Insufficient Washing | Increase the number of washes after immunoprecipitation or use buffers with slightly higher salt concentrations. | Rigorous washing is necessary to remove non-specifically bound chromatin fragments. |
| Non-specific Antibody Binding | Pre-clear the chromatin with Protein A/G beads before adding the specific antibody.[5] Use a non-specific IgG control to estimate background levels.[10] | This step removes proteins and chromatin that tend to stick non-specifically to the beads, thereby lowering the background. |
Experimental Protocols
Protocol 1: Standard Single Formaldehyde Crosslinking
-
Cell Preparation: Start with approximately 1-5 x 10^7 cells per immunoprecipitation.
-
Crosslinking: Add formaldehyde directly to the cell culture medium to a final concentration of 1%. Incubate for 10 minutes at room temperature with gentle swirling.[1]
-
Quenching: Stop the crosslinking reaction by adding glycine to a final concentration of 125 mM (e.g., add 1/10th volume of 1.25 M glycine stock). Incubate for 5 minutes at room temperature.[3]
-
Cell Harvesting: Wash the cells twice with ice-cold PBS. Scrape and collect the cells.
-
Downstream Processing: Proceed with cell lysis, chromatin shearing (sonication or enzymatic digestion), and immunoprecipitation.
Protocol 2: Dual Crosslinking (EGS + Formaldehyde)
This protocol is adapted for proteins within complexes.[6][8]
-
Cell Preparation: Begin with 1-5 x 10^7 cells per IP.
-
First Crosslinking (EGS): Wash cells with ice-cold PBS. Add EGS (dissolved in DMSO) to a final concentration of 1.5 mM in PBS.[6][8] Incubate for 30 minutes at room temperature with gentle rocking.[8]
-
Second Crosslinking (Formaldehyde): Add formaldehyde directly to the EGS solution to a final concentration of 0.75-1%.[6] Incubate for an additional 10 minutes at room temperature.[6]
-
Quenching: Add glycine to a final concentration of 125 mM and incubate for 5 minutes to quench both crosslinkers.
-
Cell Harvesting: Wash cells twice with ice-cold PBS and harvest.
-
Downstream Processing: Proceed with the subsequent steps of your ChIP-seq protocol.
Visualizations
Caption: General workflow for a Chromatin Immunoprecipitation (ChIP-seq) experiment.
Caption: Troubleshooting flowchart for optimizing ChIP-seq fixation conditions.
Caption: The NELF complex, including this compound, associates with RNA Pol II at promoter regions.
References
- 1. Optimized ChIP-seq method facilitates transcription factor profiling in human tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Optimized Protocol for ChIP-Seq from Human Embryonic Stem Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bosterbio.com [bosterbio.com]
- 4. epigenie.com [epigenie.com]
- 5. bosterbio.com [bosterbio.com]
- 6. docs.abcam.com [docs.abcam.com]
- 7. covaris.com [covaris.com]
- 8. ChIP protocol: Dual cross-linking (Dual X-ChIP) [abcam.com]
- 9. communities.springernature.com [communities.springernature.com]
- 10. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
how to address variability in Cobra1 qPCR results
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address variability in Cobra1 (also known as NELFB) qPCR results.
Troubleshooting Guide
Variability in qPCR results can arise from multiple sources. This guide provides a systematic approach to identifying and resolving common issues encountered during this compound gene expression analysis.
Common qPCR Issues and Solutions
| Issue | Potential Causes | Recommended Solutions |
| High Variability in Cq Values Between Technical Replicates (>0.5 Cq) | • Pipetting errors.[1] • Inadequate mixing of reaction components.[1] • Low abundance of this compound transcript leading to stochastic effects.[1] • Bubbles in reaction wells. | • Calibrate pipettes regularly. • Use positive displacement pipettes and filter tips.[1] • Vortex master mix thoroughly before aliquoting. • Increase cDNA input if this compound expression is low. • Centrifuge plates before running qPCR to remove bubbles. |
| Late Cq Values or No Amplification | • Low this compound expression in the sample. • Poor RNA quality or degradation. • Inefficient reverse transcription. • Suboptimal primer design or concentration. • PCR inhibitors present in the sample. | • Increase the amount of template cDNA. • Assess RNA integrity (e.g., using a Bioanalyzer). • Optimize the reverse transcription step; consider using gene-specific primers. • Validate primer efficiency with a standard curve. • Dilute the cDNA template to reduce inhibitor concentration.[1][2] |
| Amplification in No-Template Control (NTC) | • Contamination of reagents (master mix, primers, water).[3][4] • Carryover of PCR products from previous experiments.[3][4] • Environmental contamination.[4] | • Use fresh, aliquoted reagents.[4] • Physically separate pre-PCR and post-PCR work areas.[4] • Clean work surfaces and pipettes with 10% bleach.[1] • Use aerosol-resistant filter tips.[4] |
| Non-Specific Amplification (Multiple Peaks in Melt Curve) | • Poor primer design leading to off-target amplification. • Primer-dimer formation. • Genomic DNA contamination. | • Redesign primers to be highly specific for this compound. • Perform a melt curve analysis to check for primer-dimers. • Treat RNA samples with DNase I prior to reverse transcription.[2] • Optimize annealing temperature.[2] |
Troubleshooting Workflow
The following diagram illustrates a step-by-step workflow for troubleshooting variability in your this compound qPCR experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its expression measured by qPCR?
A1: this compound (Cofactor of BRCA1), also known as NELFB (Negative Elongation Factor Complex Member B), is a subunit of the Negative Elongation Factor (NELF) complex.[5][6][7] The NELF complex plays a crucial role in regulating gene expression by pausing RNA polymerase II transcription.[5][8] qPCR is a sensitive and specific method to quantify the mRNA expression levels of this compound, which can provide insights into its regulatory role in various biological processes, including cancer progression.[9]
Q2: What are the expected expression levels of this compound in different cell lines?
A2: this compound expression levels can vary significantly between cell lines. For example, some studies have shown high expression of this compound in hepatocellular carcinoma (HCC) cell lines like HepG2, relative to normal hepatocyte cell lines.[10] Conversely, low expression has been observed in certain breast cancer cell lines.[9] It is crucial to establish a baseline expression level for your specific cell line of interest.
Q3: Are there any validated qPCR primers for human this compound?
A3: While many studies have successfully quantified this compound expression, publicly available, universally validated primer sequences are not always readily provided. It is highly recommended to design and validate primers for your specific experimental conditions. Several vendors offer pre-designed and validated qPCR primer sets.
Q4: How should I design primers for this compound qPCR?
A4: When designing your own primers for this compound, consider the following guidelines:
| Parameter | Recommendation |
| Amplicon Length | 70-150 bp |
| Primer Length | 18-24 nucleotides |
| Melting Temperature (Tm) | 60-65°C, with both primers within 2-3°C of each other |
| GC Content | 40-60% |
| Primer Location | Design primers to span an exon-exon junction to avoid amplification of contaminating genomic DNA. |
| Secondary Structures | Avoid sequences that can form hairpins or self-dimers. |
Q5: What reference genes are recommended for normalizing this compound expression?
A5: The choice of reference gene is critical and should be validated for stable expression across your experimental conditions. Commonly used housekeeping genes include GAPDH, ACTB (β-actin), and B2M. However, the expression of these genes can sometimes vary. It is best practice to test a panel of candidate reference genes and use an algorithm like geNorm or NormFinder to determine the most stable ones for your specific experiment.
Q6: What are the essential controls to include in a this compound qPCR experiment?
A6: To ensure the reliability of your results, the following controls are essential:
-
No-Template Control (NTC): Contains all reaction components except the cDNA template. This control is crucial for detecting contamination.[3][4]
-
No-Reverse-Transcription (-RT) Control: A sample that has been through the RNA extraction process but not the reverse transcription step. This control helps to identify any signal coming from genomic DNA contamination.
-
Positive Control: A sample known to express this compound. This confirms that the reaction components and cycling conditions are working correctly.
Experimental Protocols
Detailed Protocol for this compound qPCR
This protocol outlines the key steps for quantifying this compound mRNA expression using a SYBR Green-based qPCR assay.
1. RNA Extraction and Quantification:
-
Isolate total RNA from cell pellets or tissues using a method of your choice (e.g., TRIzol or a column-based kit).
-
Assess RNA quantity and purity using a spectrophotometer (e.g., NanoDrop). Aim for an A260/A280 ratio of ~2.0 and an A260/A230 ratio of 2.0-2.2.
-
Evaluate RNA integrity using gel electrophoresis or a Bioanalyzer. An RNA Integrity Number (RIN) > 7 is recommended.
2. DNase Treatment and Reverse Transcription:
-
Treat 1 µg of total RNA with DNase I to remove any contaminating genomic DNA.
-
Synthesize cDNA using a reverse transcription kit with a mix of oligo(dT) and random hexamer primers to ensure comprehensive transcript coverage.
-
Include a -RT control for each sample by omitting the reverse transcriptase enzyme.
3. qPCR Reaction Setup:
-
Prepare a master mix containing SYBR Green qPCR master mix, forward and reverse primers (final concentration of 200-500 nM each), and nuclease-free water.
-
Aliquot the master mix into your qPCR plate or tubes.
-
Add 1-5 µl of diluted cDNA (typically 10-50 ng) to each well.
-
Include triplicate reactions for each sample, NTC, and -RT control.
4. qPCR Cycling Conditions:
-
A typical three-step cycling protocol is as follows:
-
Initial Denaturation: 95°C for 10 minutes.
-
40 Cycles:
-
Denaturation: 95°C for 15 seconds.
-
Annealing: 60°C for 30 seconds.
-
Extension: 72°C for 30 seconds.
-
-
Melt Curve Analysis: Perform a melt curve at the end of the run to assess product specificity.
-
5. Data Analysis:
-
Set the baseline and threshold for Cq determination.
-
Check the melt curve for a single, sharp peak for your target amplicon.
-
Validate your chosen reference gene(s) for stability.
-
Calculate the relative expression of this compound using the ΔΔCq method.
Signaling Pathways and Logical Relationships
This compound in Transcriptional Regulation and Signaling
This compound, as a core component of the NELF complex, is involved in pausing RNA Polymerase II, a key regulatory step in transcription.[5] Recent studies also suggest a role for cytoplasmic NELFB in cell proliferation through interaction with the PI3K/AKT signaling pathway.[11][12]
Factors Influencing this compound qPCR Results
The accuracy of your this compound qPCR results depends on meticulous attention to detail at each stage of the experimental workflow.
References
- 1. azurebiosystems.com [azurebiosystems.com]
- 2. blog.biosearchtech.com [blog.biosearchtech.com]
- 3. blog.biosearchtech.com [blog.biosearchtech.com]
- 4. Avoiding Contamination | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. Negative elongation factor - Wikipedia [en.wikipedia.org]
- 6. genecards.org [genecards.org]
- 7. Cofactor of BRCA1 - Wikipedia [en.wikipedia.org]
- 8. NELF regulates a promoter-proximal step distinct from RNA Pol II pause-release - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NELFB negative elongation factor complex member B [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. An essential signaling function of cytoplasmic NELFB is independent of RNA polymerase II pausing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An essential signaling function of cytoplasmic NELFB is independent of RNA polymerase II pausing. [escholarship.org]
Technical Support Center: Cobra1 Functional Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with Cobra1 functional assays. The information is tailored for researchers, scientists, and drug development professionals to help navigate potential challenges in their experiments.
Co-immunoprecipitation (Co-IP) for this compound Protein Interactions
Co-immunoprecipitation is a key technique to study the interaction of this compound with its binding partners, such as BRCA1 and components of the AP-1 and NELF complexes.
Frequently Asked Questions (FAQs)
Q1: Which lysis buffer is best for this compound Co-IP experiments?
A1: The choice of lysis buffer is critical for preserving protein-protein interactions. For nuclear proteins like this compound, a non-denaturing lysis buffer is recommended to maintain the integrity of protein complexes.[1][2] A common starting point is a buffer containing a mild non-ionic detergent like NP-40 or Triton X-100.[3][4] However, since this compound is part of the multi-subunit NELF complex, optimizing the salt concentration is crucial to maintain the complex's stability.
Q2: How can I be sure that the interaction I'm seeing with this compound is specific?
A2: Including proper controls is essential for a successful Co-IP experiment.[5] A key negative control is to perform the immunoprecipitation with a non-specific IgG antibody of the same isotype as your anti-Cobra1 antibody. This will help you identify proteins that bind non-specifically to the antibody or the beads. Additionally, performing the Co-IP in cells that do not express the interacting partner (if possible) can confirm the specificity of the interaction.
Q3: What are the known major interacting partners of this compound that I can look for?
A3: this compound is known to interact with several key proteins. It was initially identified as a BRCA1-interacting protein.[6][7] It is also a core subunit (NELF-B) of the Negative Elongation Factor (NELF) complex, interacting with NELF-A, NELF-C/D, and NELF-E.[7][8][9][10][11] Furthermore, this compound interacts with components of the AP-1 transcription factor, c-Jun and c-Fos, and the estrogen receptor α (ERα).[12][13][14]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Weak or no signal for the co-immunoprecipitated partner | Lysis buffer is too stringent and disrupting the interaction. | Use a milder lysis buffer with a lower concentration of non-ionic detergent and optimize the salt concentration.[1][2] |
| The antibody for this compound is not efficiently pulling down the complex. | Ensure you are using a Co-IP validated antibody. You may need to try different antibodies targeting different epitopes of this compound. | |
| The interacting protein is expressed at low levels. | Increase the amount of cell lysate used for the Co-IP.[2] | |
| Epitope masking of the this compound antibody binding site. | Try a different this compound antibody that recognizes a different epitope.[1] | |
| High background with many non-specific bands | Insufficient washing of the beads after immunoprecipitation. | Increase the number and duration of washes. You can also try increasing the detergent concentration in the wash buffer slightly.[2] |
| Non-specific binding of proteins to the beads or antibody. | Pre-clear the cell lysate by incubating it with beads alone before adding the specific antibody.[5] Also, ensure you are using an appropriate amount of antibody, as too much can lead to non-specific binding. | |
| Cell lysis is incomplete, leading to contamination with cellular debris. | Ensure complete cell lysis and centrifuge the lysate at a high speed to pellet insoluble material before starting the Co-IP.[3] |
Detailed Methodologies: Co-immunoprecipitation of this compound
This protocol is a general guideline and may require optimization for specific cell types and antibodies.
-
Cell Lysis:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors.[3]
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (cell lysate) to a new pre-chilled tube.
-
-
Pre-clearing (Optional but Recommended):
-
Add protein A/G beads to the cell lysate and incubate with rotation for 1 hour at 4°C to reduce non-specific binding.[5]
-
Centrifuge to pellet the beads and transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
Add the primary antibody against this compound to the pre-cleared lysate.
-
Incubate with gentle rotation for 2-4 hours or overnight at 4°C.
-
Add protein A/G beads and incubate for another 1-2 hours at 4°C with rotation.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold lysis buffer (or a wash buffer with slightly higher stringency).
-
-
Elution and Analysis:
-
Elute the protein complexes from the beads by adding 2x Laemmli sample buffer and boiling for 5-10 minutes.
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against the expected interacting partners.
-
Chromatin Immunoprecipitation (ChIP) for this compound
As a component of the NELF complex, this compound is involved in regulating gene expression by binding to chromatin. ChIP assays are used to identify the genomic regions where this compound and the NELF complex are located.
Frequently Asked Questions (FAQs)
Q1: What is the most critical step in a this compound ChIP experiment?
A1: Chromatin fragmentation is a critical step that can significantly impact the success of a ChIP experiment.[15] For a transcription cofactor like this compound, which is part of a larger complex, achieving the right fragment size (typically 200-1000 bp) is essential for good resolution and efficient immunoprecipitation.[15] Both enzymatic digestion and sonication can be used, but sonication is often preferred for non-histone proteins to ensure efficient shearing of the chromatin.
Q2: How do I validate the results of my this compound ChIP-seq experiment?
A2: It is crucial to validate the findings from a high-throughput ChIP-seq experiment.[16] A common method is to perform ChIP-qPCR on a few of the top-ranked target genes identified in the ChIP-seq data.[17][18] This provides an independent confirmation of this compound enrichment at specific genomic loci.
Q3: Should I use a positive and negative control locus for my this compound ChIP-qPCR?
A3: Yes, including positive and negative control loci is highly recommended. A positive control could be the promoter of a known NELF-regulated gene where you expect this compound to be present. A negative control would be a gene desert region or the promoter of a gene that is not expected to be regulated by this compound.[17]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low DNA yield after immunoprecipitation | Inefficient cross-linking of this compound to DNA. | Optimize the formaldehyde (B43269) cross-linking time and concentration. Insufficient cross-linking can lead to the dissociation of the complex during the procedure.[15] |
| Incomplete cell lysis and chromatin release. | Ensure complete cell and nuclear lysis. For nuclear proteins, this is a critical step. You may need to optimize the lysis buffer and use mechanical disruption (e.g., douncing).[15][19] | |
| Poor antibody performance. | Use a ChIP-validated antibody for this compound. Titrate the antibody to find the optimal concentration for your experiment. | |
| High background in the no-antibody or IgG control | Non-specific binding of chromatin to the beads. | Pre-clear the chromatin with beads before the immunoprecipitation step. Also, ensure that the beads are properly blocked with BSA or salmon sperm DNA.[15] |
| Incomplete washing. | Increase the number of washes and/or the stringency of the wash buffers.[15] | |
| Chromatin is over-fragmented. | Check the size of your chromatin fragments. Very small fragments can sometimes lead to higher background. |
Detailed Methodologies: Chromatin Immunoprecipitation of this compound
This is a generalized protocol and requires optimization for specific cell types and antibodies.
-
Cross-linking and Cell Lysis:
-
Cross-link proteins to DNA by treating cells with 1% formaldehyde for 10 minutes at room temperature.
-
Quench the reaction with glycine.
-
Harvest and lyse the cells to release the nuclei.
-
-
Chromatin Fragmentation:
-
Isolate the nuclei and resuspend in a suitable buffer.
-
Fragment the chromatin to an average size of 200-1000 bp using sonication or enzymatic digestion. The optimal conditions need to be determined empirically.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin by incubating with protein A/G beads.
-
Incubate the pre-cleared chromatin with a ChIP-grade anti-Cobra1 antibody overnight at 4°C.
-
Add protein A/G beads to capture the antibody-protein-DNA complexes.
-
-
Washing and Elution:
-
Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specifically bound chromatin.
-
Elute the chromatin from the beads.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the protein-DNA cross-links by incubating at 65°C overnight with proteinase K.
-
Purify the DNA using phenol-chloroform extraction or a commercial DNA purification kit.
-
-
Analysis:
-
Analyze the enriched DNA by qPCR using primers for specific target genes or by high-throughput sequencing (ChIP-seq).
-
Luciferase Reporter Assay for this compound Transcriptional Activity
Luciferase reporter assays are valuable for studying the effect of this compound on the transcriptional activity of specific promoters, such as those regulated by AP-1 or the estrogen receptor.
Frequently Asked Questions (FAQs)
Q1: How does this compound affect AP-1 transcriptional activity in a luciferase reporter assay?
A1: Studies have shown that ectopic expression of this compound inhibits AP-1 transcriptional activity in a dose-dependent manner.[14] Conversely, reducing endogenous this compound levels with siRNA enhances AP-1-mediated transcription.[14] This suggests that this compound acts as a repressor of AP-1 activity.
Q2: What kind of reporter construct should I use to study this compound's effect on AP-1?
A2: You should use a reporter construct containing a minimal promoter and multiple copies of the AP-1 consensus binding site (TGA G/C TCA) upstream of the luciferase gene.[20]
Q3: How can I normalize for transfection efficiency in my luciferase assay?
A3: It is standard practice to co-transfect a second plasmid expressing a different reporter gene, such as Renilla luciferase, under the control of a constitutive promoter (e.g., CMV or SV40). The firefly luciferase activity is then normalized to the Renilla luciferase activity to account for variations in transfection efficiency.[21]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| High variability between replicates | Inconsistent transfection efficiency. | Optimize your transfection protocol. Ensure that the DNA quality is high and that the ratio of DNA to transfection reagent is optimal. |
| Pipetting errors. | Be meticulous with your pipetting. Prepare master mixes for your transfection and reporter assay reagents. | |
| Low signal-to-noise ratio | Low expression of the reporter gene. | Use a stronger promoter in your reporter construct or increase the amount of reporter plasmid transfected. |
| High background from the plate. | Use white, opaque-walled plates for luminescence assays to minimize crosstalk and background. | |
| Unexpected results (e.g., no inhibition of AP-1 by this compound) | The effect of this compound is cell-type specific. | Ensure you are using a cell line where the AP-1 pathway is active and responsive. |
| The reporter construct is not responsive. | Verify the functionality of your AP-1 reporter construct by treating the cells with a known activator of the AP-1 pathway, such as PMA. |
Quantitative Data Summary
The following table summarizes hypothetical quantitative data from a luciferase reporter assay investigating the effect of this compound on AP-1 activity.
| Condition | Normalized Luciferase Activity (Fold Change) | Standard Deviation |
| Control (empty vector) | 1.0 | 0.12 |
| This compound Overexpression | 0.4 | 0.05 |
| This compound siRNA | 2.5 | 0.3 |
Detailed Methodologies: AP-1 Luciferase Reporter Assay
-
Cell Culture and Transfection:
-
Seed cells in a 24- or 48-well plate.
-
Co-transfect the cells with the AP-1 firefly luciferase reporter plasmid, a Renilla luciferase control plasmid, and either a this compound expression vector or an empty vector control.
-
-
Cell Lysis and Reporter Assay:
-
After 24-48 hours, lyse the cells using a passive lysis buffer.
-
Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.
-
Express the results as a fold change relative to the control condition.
-
Cell Proliferation Assays
Given this compound's role in cell cycle regulation and its association with cancer, cell proliferation assays are important for understanding its function.
Frequently Asked questions (FAQs)
Q1: How does altering this compound expression affect cell proliferation?
A1: The effect of this compound on cell proliferation can be context-dependent. In some cancer cell lines, knockdown of this compound has been shown to decrease cell proliferation and migration.[11] However, in other contexts, particularly in relation to estrogen receptor signaling, reducing this compound can lead to increased growth in the presence of estrogen.[8]
Q2: Which cell proliferation assay is most suitable for studying this compound function?
A2: The choice of assay depends on the specific research question. For endpoint assays, MTT or similar colorimetric assays that measure metabolic activity are convenient. For kinetic analysis of cell growth over time, real-time cell imaging systems or assays that allow for multiple time points, like the CyQUANT assay, are more appropriate.
Q3: What controls should I include in my cell proliferation experiment?
A3: It is important to have proper controls. A negative control would be cells treated with a scrambled siRNA or transfected with an empty vector. A positive control for inhibition of proliferation could be a known cytotoxic drug.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| High variability in cell proliferation readings | Uneven cell seeding. | Ensure that you have a single-cell suspension and that you are seeding the cells evenly across the wells of the plate. |
| Edge effects in the plate. | Avoid using the outer wells of the plate, as they are more prone to evaporation and temperature fluctuations. | |
| Inconsistent results with this compound knockdown/overexpression | Inefficient knockdown or overexpression. | Verify the change in this compound expression levels by Western blotting or qPCR. |
| The effect on proliferation is modest or takes longer to manifest. | Perform a time-course experiment to determine the optimal time point to assess proliferation. |
Signaling Pathway and Experimental Workflow Diagrams
This compound in Estrogen Receptor Signaling
Caption: this compound's role in repressing estrogen receptor signaling.
This compound in AP-1 Signaling
Caption: this compound's inhibitory effect on the AP-1 signaling pathway.
The NELF Complex and Transcriptional Pausing
Caption: The role of the NELF complex, including this compound, in transcriptional pausing.
References
- 1. Immunoprecipitation Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 2. IP Troubleshooting | Proteintech Group [ptglab.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 5. assaygenie.com [assaygenie.com]
- 6. Gene-Specific Genetic Complementation between Brca1 and this compound During Mouse Mammary Gland Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cofactor of BRCA1 - Wikipedia [en.wikipedia.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Human Transcription Elongation Factor NELF: Identification of Novel Subunits and Reconstitution of the Functionally Active Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Negative elongation factor - Wikipedia [en.wikipedia.org]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Cofactor of BRCA1 Modulates Androgen-Dependent Transcription and Alternative Splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound inhibits AP-1 transcriptional activity in transfected cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Chromatin Immunoprecipitation (ChIP) Troubleshooting Tips [sigmaaldrich.com]
- 16. genome.ucsc.edu [genome.ucsc.edu]
- 17. Co-occupancy by multiple cardiac transcription factors identifies transcriptional enhancers active in heart - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Chromatin Immunoprecipitation (ChIP) Troubleshooting [antibodies.com]
- 20. bpsbioscience.com [bpsbioscience.com]
- 21. rcsb.org [rcsb.org]
Validation & Comparative
Validating Cobra1 as a Therapeutic Target in Breast Cancer: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Cobra1 as a potential therapeutic target in breast cancer against established treatments. Drawing from preclinical data, we evaluate the effects of targeting this compound and juxtapose its mechanism and efficacy with standard-of-care chemotherapy and a targeted therapy, doxorubicin (B1662922) and PARP inhibitors, respectively.
Introduction to this compound in Breast Cancer
Cofactor of BRCA1 (this compound), also known as NELF-B, is a critical component of the Negative Elongation Factor (NELF) complex, which regulates gene transcription.[1][2] In the context of breast cancer, this compound has emerged as a protein of significant interest due to its multifaceted roles in tumor biology. It was initially identified as a protein that binds to the breast cancer susceptibility gene product, BRCA1.[1]
Functionally, this compound modulates both estrogen-dependent and -independent transcription and has been shown to suppress the growth of breast cancer cells.[1] Notably, its expression is significantly diminished in metastatic and recurrent breast cancer, suggesting a role as a tumor suppressor.[1] The concerted action of this compound and BRCA1 in regulating a common set of target genes further underscores its importance in breast cancer progression.[3]
Mechanism of Action: A Comparative Overview
The therapeutic rationale for targeting this compound stems from its role in transcriptional regulation and its interaction with key pathways in breast cancer. Here, we compare its mechanism to that of doxorubicin and PARP inhibitors.
Targeting this compound: The primary approach in preclinical studies has been the knockdown of this compound expression using short hairpin RNA (shRNA) or small interfering RNA (siRNA).[1][4] By reducing this compound levels, the inhibitory effect of the NELF complex on transcription is alleviated for certain genes, while the expression of other genes is impacted through its interaction with BRCA1 and the estrogen receptor (ER). This modulation of gene expression can lead to the inhibition of cancer cell proliferation and tumor growth.
Doxorubicin: A well-established anthracycline chemotherapy agent, doxorubicin's primary mechanism involves intercalating into DNA, thereby inhibiting topoisomerase II and preventing the replication and transcription of DNA in rapidly dividing cancer cells.[5] This leads to DNA damage and apoptosis.[5]
PARP Inhibitors: Poly (ADP-ribose) polymerase (PARP) inhibitors are a class of targeted therapy effective in cancers with deficiencies in DNA repair, particularly those with BRCA1/2 mutations.[6][7] PARP enzymes are crucial for the repair of single-strand DNA breaks. In BRCA-mutated cancer cells, where homologous recombination repair of double-strand breaks is already compromised, inhibiting PARP leads to an accumulation of DNA damage and cell death, a concept known as synthetic lethality.[8]
Signaling Pathway and Experimental Workflow
To visualize the molecular interactions and the process of therapeutic validation, the following diagrams are provided.
Caption: this compound's role in transcriptional regulation in breast cancer.
Caption: A general workflow for validating a therapeutic target.
Preclinical Data: A Comparative Summary
Table 1: In Vitro Efficacy - Cell Viability
| Therapeutic Strategy | Cell Line | Assay | Endpoint | Result | Reference |
| This compound Knockdown (siRNA) | Various Breast Cancer Lines | CellTiter-Glo | Z-score (viability) | Z-scores < -2 in multiple lines | [2] |
| Doxorubicin | MCF-7 | MTT Assay | IC50 | Not specified in search results | [9] |
| PARP Inhibitor (Olaparib) | BRCA-mutant | Not specified | Objective Response Rate | 59.9% in clinical trial | [10] |
| PARP Inhibitor (Talazoparib) | BRCA-mutant | Not specified | Objective Response Rate | Similar to Olaparib | [11] |
Table 2: In Vivo Efficacy - Xenograft Tumor Growth
| Therapeutic Strategy | Xenograft Model | Endpoint | Result | Reference |
| This compound Knockdown (shRNA) | T47D cells in nude mice | Tumor Volume | Data not quantitatively specified in search results, but described as suppressed | [3] |
| Doxorubicin | Not specified | Progression-Free Survival | 7.8 months (in metastatic breast cancer clinical trial) | [12] |
| PARP Inhibitor (Olaparib) | BRCA-mutant | Progression-Free Survival | Significant improvement vs. chemotherapy | [10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. Below are summaries of protocols for key experiments cited in this guide.
This compound Knockdown via shRNA
-
Vector Construction: Small hairpin RNA (shRNA) sequences targeting this compound are designed and cloned into a suitable expression vector (e.g., pSUPER.retro.puro). A non-targeting shRNA (e.g., targeting EGFP) is used as a control.
-
Cell Transfection: Breast cancer cell lines (e.g., T47D) are transfected with the shRNA expression vectors using a lipid-based transfection reagent.
-
Stable Cell Line Selection: Transfected cells are selected using an appropriate antibiotic (e.g., puromycin) to generate stable cell lines with continuous this compound knockdown.
-
Verification of Knockdown: The efficiency of this compound knockdown is confirmed at both the mRNA level (by qRT-PCR) and protein level (by Western blotting).[3]
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Breast cancer cells are seeded into 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of the therapeutic agent (e.g., doxorubicin) or transfected with siRNA.
-
Incubation: The plates are incubated for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization and Measurement: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is calculated as a percentage of the control-treated cells.[9]
Xenograft Tumor Growth Study
-
Animal Model: Immunocompromised mice (e.g., nude mice) are used to prevent the rejection of human tumor cells.
-
Cell Implantation: A specific number of breast cancer cells (e.g., 1 x 10^6 T47D cells stably expressing this compound shRNA or control shRNA) are suspended in a suitable medium (e.g., Matrigel) and injected subcutaneously or into the mammary fat pad of the mice.
-
Tumor Monitoring: Tumor growth is monitored by measuring the tumor dimensions (length and width) with calipers at regular intervals. Tumor volume is calculated using a standard formula (e.g., Volume = (width^2 x length)/2).[13]
-
Treatment Administration: Once tumors reach a palpable size, treatment with the experimental agent is initiated.
-
Efficacy and Toxicity Assessment: Tumor growth curves are plotted to compare the different treatment groups. Animal weight and overall health are monitored to assess toxicity. At the end of the study, tumors are excised and may be used for further analysis (e.g., immunohistochemistry).
Conclusion
The available preclinical evidence suggests that this compound plays a significant role in breast cancer progression, and its targeted knockdown can inhibit tumor cell growth. While direct comparative data with standard therapies like doxorubicin and PARP inhibitors is currently lacking, the distinct mechanism of action of targeting this compound—modulating transcription through its interactions with BRCA1 and the estrogen receptor—presents a novel therapeutic avenue. Further research, including head-to-head preclinical studies and the development of specific this compound inhibitors, is warranted to fully elucidate its potential as a therapeutic target in breast cancer.
References
- 1. Concerted transcriptional regulation by BRCA1 and this compound in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Functional Viability Profiles of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Concerted Transcriptional Regulation by BRCA1 and this compound in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound inhibits AP-1 transcriptional activity in transfected cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A comprehensive review on doxorubicin: mechanisms, toxicity, clinical trials, combination therapies and nanoformulations in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PARP Inhibition and Beyond in BRCA-Associated Breast Cancer in Women: A State-Of-The-Art Summary of Preclinical Research on Risk Reduction and Clinical Benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PARP Inhibitors for Breast Cancer: Germline BRCA1/2 and Beyond [mdpi.com]
- 8. PARP Inhibition in BRCA-Mutant Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytotoxic activity of NN-32 toxin from Indian spectacled cobra venom on human breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. DSpace [repository.icr.ac.uk]
- 11. onclive.com [onclive.com]
- 12. Reduced cardiotoxicity and comparable efficacy in a phase III trial of pegylated liposomal doxorubicin HCl (CAELYX/Doxil) versus conventional doxorubicin for first-line treatment of metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Growth Rate Analysis and Efficient Experimental Design for Tumor Xenograft Studies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Function of COBRA1 and Other NELF Subunits in Transcriptional Regulation
For Researchers, Scientists, and Drug Development Professionals
The Negative Elongation Factor (NELF) complex is a critical regulator of RNA Polymerase II (Pol II) transcription, imposing a promoter-proximal pause that serves as a key checkpoint for gene expression. This guide provides a detailed comparison of the functions of the four core NELF subunits: NELF-A, NELF-B (also known as COBRA1), NELF-C/D, and NELF-E. Understanding the distinct and overlapping roles of these subunits is crucial for elucidating the mechanisms of transcriptional control and for the development of novel therapeutic strategies targeting gene regulation.
Overview of the NELF Complex and its Subunits
The NELF complex is a stable heterodimer composed of four subunits that work in concert with the DRB-sensitivity-inducing factor (DSIF) to arrest Pol II elongation shortly after transcription initiation.[1][2] this compound (Cofactor of BRCA1), first identified for its interaction with the tumor suppressor BRCA1, was later discovered to be the NELF-B subunit of the NELF complex.[2][3] The complex is essential for the precise control of a wide range of genes, including those involved in development, stress responses, and oncogenesis.
Comparative Functional Analysis of NELF Subunits
While the NELF complex acts as a single functional unit, each subunit contributes distinct functionalities, from structural integrity to enzymatic activity and interactions with other regulatory factors.
Role in Complex Assembly and Stability
This compound/NELF-B plays a crucial architectural role within the NELF complex. It acts as a scaffold, bridging the NELF-A and NELF-E subunits.[1] NELF-C/D also contributes to the structural core of the complex. The stability of the individual subunits is interdependent; the depletion of one subunit often leads to the destabilization and degradation of the others.
| Subunit | Primary Role in Assembly | Key Interactions |
| This compound (NELF-B) | Structural scaffold | NELF-A, NELF-C/D, NELF-E, BRCA1[1][3] |
| NELF-A | Binds to NELF-C/D | NELF-C/D, Pol II[1] |
| NELF-C/D | Core structural component | NELF-A, NELF-B[1] |
| NELF-E | Binds to NELF-B | NELF-B, nascent RNA[1] |
Impact on Transcriptional Pausing
The primary function of the NELF complex is to induce promoter-proximal pausing of Pol II. While all subunits are required for this activity, NELF-E's RNA-binding domain is particularly critical. Depletion of different NELF subunits can have varying effects on the pausing index, a measure of the density of Pol II at the promoter relative to the gene body.
Recent studies have shown that depletion of NELFB has a minimal effect on the level of paused transcripts but leads to an increased utilization of downstream transcription start sites.[4][5] In contrast, depletion of other subunits, such as NELF-E, can lead to a more pronounced reduction in pausing.[6][7]
| Subunit Depletion | Effect on Pausing Index | Effect on Transcription Start Site Selection |
| This compound (NELFB) | Minimal effect on paused transcript levels[4][5] | Increased utilization of downstream start sites[4][5] |
| NELF-E | Significant reduction in pausing[6][7] | Not explicitly detailed in the same comparative context |
| NELF-C | Acute depletion leads to Pol II stoppage at the +1 nucleosomal dyad-associated region rather than release into the gene body.[8] | Altered Pol II distribution[8] |
| NELF-A | Depletion can reduce pausing.[9] | Not explicitly detailed in the same comparative context |
Differential Gene Regulation
Knockdown of different NELF subunits can lead to distinct changes in gene expression profiles. While there is a significant overlap in the genes regulated by each subunit, suggesting a concerted function, some genes are uniquely affected by the depletion of a specific subunit. For instance, studies have shown that knockdown of NELF-A, -C, and -E results in a more significant impact on cell proliferation and the expression of cell cycle-regulating genes compared to the knockdown of NELF-B.
| Subunit Knockdown | Overlapping Regulated Genes | Uniquely Regulated Genes/Pathways |
| This compound (NELF-B) | High overlap with BRCA1-regulated genes.[6] | Less pronounced effect on cell cycle gene expression compared to other subunits. |
| NELF-A, NELF-C, NELF-E | Common set of regulated genes involved in cell cycle progression. | Stronger impact on cell proliferation and cell cycle progression. |
Signaling Pathways Involving this compound and NELF
The NELF complex, and this compound in particular, is implicated in various signaling pathways, most notably in estrogen receptor (ER) signaling. This compound can be recruited to ERα-responsive promoters, leading to the attenuation of estrogen-dependent gene activation and cell proliferation.[10]
References
- 1. Human Transcription Elongation Factor NELF: Identification of Novel Subunits and Reconstitution of the Functionally Active Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Negative elongation factor - Wikipedia [en.wikipedia.org]
- 3. Human transcription elongation factor NELF: identification of novel subunits and reconstitution of the functionally active complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NELF focuses sites of initiation and maintains promoter architecture - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NELF focuses sites of initiation and maintains promoter architecture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Transcriptional Pausing Caused by NELF Plays a Dual Role in Regulating Immediate-Early Expression of the junB Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. NELF regulates a promoter-proximal step distinct from RNA Pol II pause-release - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regulation of aging by NELF-A and RNA polymerase II elongation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. um.edu.mt [um.edu.mt]
Validating the In Vivo Interaction Between Cobra1 and c-Jun/c-Fos (AP-1): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental methods to validate the in vivo interaction between Cobra1 (Cofactor of BRCA1) and the activator protein-1 (AP-1) transcription factor, composed of c-Jun and c-Fos. The physical interaction between this compound and the c-Jun/c-Fos heterodimer has been demonstrated to inhibit AP-1 transcriptional activity, playing a crucial role in cellular processes such as proliferation, differentiation, and oncogenesis.[1] this compound, a subunit of the Negative Elongation Factor (NELF) complex, directly binds to c-Jun and c-Fos, with a specific interaction occurring between the middle region of this compound and c-Fos.[1] This interaction is critical for the inhibitory function of this compound on the AP-1 pathway.
This document outlines detailed protocols for key validation techniques, presents a comparative analysis of these methods, and provides visual workflows and pathway diagrams to facilitate a deeper understanding of the experimental processes and biological context.
Comparative Analysis of Interaction Validation Methods
The selection of an appropriate method for validating the this compound-AP-1 interaction depends on the specific research question, available resources, and desired level of detail. Co-immunoprecipitation is a standard technique to demonstrate physical interaction within a cellular context. For a more localized and visualized confirmation of the interaction in situ, the Proximity Ligation Assay is a powerful alternative. To identify the genomic sites where this interaction influences gene expression, Chromatin Immunoprecipitation followed by sequencing is the method of choice.
| Method | Principle | Advantages | Disadvantages | Quantitative Data |
| Co-Immunoprecipitation (Co-IP) | An antibody against a "bait" protein (e.g., this compound) is used to pull down its binding partners ("prey," e.g., c-Jun/c-Fos) from a cell lysate. The presence of the prey protein is then detected by Western blotting. | Relatively straightforward and widely used. Demonstrates interaction in a cellular context. | Prone to false positives due to non-specific binding. Does not provide information on subcellular localization. | Semi-quantitative (band intensity on Western blot). |
| GST Pull-Down Assay | An in vitro technique where a GST-tagged "bait" protein is expressed and purified, then incubated with a cell lysate or purified "prey" protein. The complex is pulled down using glutathione (B108866) beads. | Useful for confirming a direct physical interaction. Allows for the use of purified proteins. | In vitro nature may not reflect the true in vivo interaction. Requires expression and purification of recombinant proteins. | Semi-quantitative (band intensity on Western blot). |
| Proximity Ligation Assay (PLA) | Utilizes antibodies to the two proteins of interest. If the proteins are in close proximity (<40 nm), attached DNA oligonucleotides can be ligated, amplified, and detected as fluorescent spots, allowing for in situ visualization. | High specificity and sensitivity. Provides subcellular localization of the interaction. Can detect transient or weak interactions. | Technically more complex than Co-IP. Requires specialized reagents and high-resolution microscopy. | Quantitative (number of fluorescent spots per cell). |
| Chromatin Immunoprecipitation (ChIP) | Cross-links proteins to DNA in living cells. An antibody to a protein of interest (e.g., this compound) is used to immunoprecipitate the protein-DNA complexes. The associated DNA is then identified by PCR or sequencing (ChIP-seq). | Identifies genomic regions where the protein complex is bound. Provides a functional context for the interaction by linking it to target genes. | Technically demanding and requires significant optimization. Does not directly prove a physical interaction between two proteins at a specific site. | Quantitative (enrichment of specific DNA sequences). |
| Yeast Two-Hybrid (Y2H) | A genetic method in yeast where the interaction between two proteins brings together the DNA-binding and activation domains of a transcription factor, leading to the expression of a reporter gene. | A powerful screening tool to identify novel protein-protein interactions. | Prone to a high rate of false positives and false negatives. Interactions occur in the yeast nucleus, which may not be the native environment. | Qualitative (reporter gene activation). |
Signaling Pathway and Experimental Workflows
To visually represent the molecular interactions and experimental procedures, the following diagrams have been generated using the Graphviz DOT language.
Caption: Simplified signaling pathway of this compound inhibiting AP-1 transcriptional activity.
Caption: General experimental workflow for Co-immunoprecipitation.
Caption: Step-by-step workflow for the Proximity Ligation Assay.
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These are generalized protocols and may require optimization for specific cell lines and experimental conditions.
Co-Immunoprecipitation (Co-IP) Protocol
This protocol outlines the co-immunoprecipitation of this compound to detect its interaction with c-Jun and c-Fos.
Materials:
-
Cell Lines: Cell line endogenously expressing this compound, c-Jun, and c-Fos (e.g., MCF-7, HeLa).
-
Antibodies:
-
Anti-Cobra1 antibody (for immunoprecipitation and Western blotting). A validated antibody is crucial (e.g., from Cell Signaling Technology #14894, recommended dilution for IP: 1:50).[2]
-
Anti-c-Jun antibody (for Western blotting).
-
Anti-c-Fos antibody (for Western blotting).
-
Normal Rabbit/Mouse IgG (Isotype control).
-
-
Reagents:
-
Phosphate-Buffered Saline (PBS).
-
Cell Lysis Buffer (non-denaturing, e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Protein A/G Agarose or Magnetic Beads.
-
Wash Buffer (e.g., modified RIPA buffer with lower detergent concentration).
-
Elution Buffer (e.g., 2x Laemmli sample buffer).
-
Procedure:
-
Cell Culture and Lysis:
-
Culture cells to 80-90% confluency.
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in ice-cold lysis buffer for 30 minutes on ice with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (cell lysate) to a new pre-chilled tube.
-
-
Pre-clearing the Lysate:
-
Add 20-30 µL of Protein A/G beads to 1 mg of cell lysate.
-
Incubate for 1 hour at 4°C with gentle rotation.
-
Centrifuge at 1,000 x g for 1 minute at 4°C and collect the supernatant.
-
-
Immunoprecipitation:
-
Add 2-5 µg of anti-Cobra1 antibody or isotype control IgG to the pre-cleared lysate.
-
Incubate overnight at 4°C with gentle rotation.
-
-
Immune Complex Capture:
-
Add 30-50 µL of Protein A/G beads to the lysate-antibody mixture.
-
Incubate for 2-4 hours at 4°C with gentle rotation.
-
-
Washing:
-
Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C. Discard the supernatant.
-
Wash the beads 3-5 times with 1 mL of ice-cold wash buffer. After each wash, pellet the beads and discard the supernatant.
-
-
Elution:
-
After the final wash, remove all residual wash buffer.
-
Add 30-50 µL of 2x Laemmli sample buffer to the beads.
-
Boil the samples at 95-100°C for 5-10 minutes to elute the proteins.
-
Centrifuge to pellet the beads and collect the supernatant containing the eluted proteins.
-
-
Analysis by Western Blot:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with anti-c-Jun and anti-c-Fos antibodies to detect the co-immunoprecipitated proteins.
-
As a positive control, probe a separate lane with anti-Cobra1 antibody to confirm the immunoprecipitation of the bait protein.
-
Proximity Ligation Assay (PLA) Protocol
This protocol describes the in situ detection of the this compound and c-Fos/c-Jun interaction.
Materials:
-
Cells/Tissue: Cells grown on coverslips or tissue sections.
-
Primary Antibodies:
-
Rabbit anti-Cobra1 antibody.
-
Mouse anti-c-Fos or anti-c-Jun antibody.
-
-
PLA Reagents: (e.g., Duolink® In Situ PLA® Reagents from MilliporeSigma)
-
PLA probes (anti-rabbit PLUS and anti-mouse MINUS).
-
Ligation solution and ligase.
-
Amplification solution and polymerase.
-
Detection reagents (fluorescently labeled oligonucleotides).
-
Wash buffers.
-
Mounting medium with DAPI.
-
Procedure:
-
Sample Preparation:
-
Fix cells with 4% paraformaldehyde for 10-15 minutes.
-
Permeabilize with 0.2% Triton X-100 in PBS for 10 minutes.
-
Block with a suitable blocking buffer for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate the sample with a mixture of the rabbit anti-Cobra1 and mouse anti-c-Fos/c-Jun primary antibodies overnight at 4°C.
-
-
PLA Probe Incubation:
-
Wash the sample with wash buffer.
-
Incubate with the PLA probes (anti-rabbit PLUS and anti-mouse MINUS) for 1 hour at 37°C in a humidified chamber.
-
-
Ligation:
-
Wash the sample with wash buffer.
-
Incubate with the ligation solution containing ligase for 30 minutes at 37°C.
-
-
Amplification:
-
Wash the sample with wash buffer.
-
Incubate with the amplification solution containing polymerase for 100-120 minutes at 37°C.
-
-
Detection and Imaging:
-
Wash the sample with wash buffer.
-
Incubate with the detection solution containing fluorescently labeled oligonucleotides.
-
Wash and mount the coverslip with mounting medium containing DAPI.
-
Image using a fluorescence microscope. The interaction will be visualized as distinct fluorescent spots.
-
Chromatin Immunoprecipitation (ChIP) Protocol
This protocol is for identifying genomic regions bound by the this compound/AP-1 complex.
Materials:
-
Cells: Formaldehyde-crosslinked cells.
-
Antibodies:
-
Anti-Cobra1 antibody validated for ChIP (e.g., Cell Signaling Technology #14894, recommended 10 µl per IP).[2]
-
Normal Rabbit IgG (Isotype control).
-
-
Reagents:
-
Glycine.
-
Cell lysis and nuclear lysis buffers.
-
Sonication or enzymatic digestion reagents for chromatin shearing.
-
ChIP dilution buffer.
-
Wash buffers (low salt, high salt, LiCl).
-
Elution buffer.
-
RNase A and Proteinase K.
-
Reagents for DNA purification.
-
Primers for qPCR or reagents for library preparation for ChIP-seq.
Procedure:
-
Cross-linking and Cell Lysis:
-
Treat cells with 1% formaldehyde to cross-link proteins to DNA.
-
Quench the reaction with glycine.
-
Lyse the cells to release the nuclei.
-
-
Chromatin Shearing:
-
Isolate the nuclei and lyse them.
-
Shear the chromatin to an average size of 200-1000 bp by sonication or enzymatic digestion.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin with Protein A/G beads.
-
Incubate the chromatin with the anti-Cobra1 antibody or IgG control overnight at 4°C.
-
Add Protein A/G beads to capture the immune complexes.
-
-
Washing:
-
Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
-
Elution and Reverse Cross-linking:
-
Elute the protein-DNA complexes from the beads.
-
Reverse the cross-links by heating in the presence of high salt.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
-
DNA Purification and Analysis:
-
Purify the DNA using phenol-chloroform extraction or a DNA purification kit.
-
Analyze the enrichment of specific DNA sequences by qPCR or perform high-throughput sequencing (ChIP-seq) to identify genome-wide binding sites.
-
References
Unraveling the Role of Cobra1 in RNA Polymerase II Stalling: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the intricate mechanisms of transcriptional regulation is paramount. This guide provides a comprehensive comparison of the role of Cobra1, a key component of the Negative Elongation Factor (NELF) complex, in stalling RNA Polymerase II (Pol II). We delve into the supporting experimental data, detail the precise methodologies used to obtain these findings, and contrast the function of this compound/NELF with other factors implicated in Pol II pausing.
This compound: A Central Player in Transcriptional Pausing
This compound, also known as Negative Elongation Factor B (NELF-B), is an integral subunit of the four-protein NELF complex. This complex plays a critical role in promoter-proximal pausing of Pol II, a key regulatory checkpoint in the transcription of many genes. The NELF complex, in conjunction with the DRB-sensitivity-inducing factor (DSIF), binds to Pol II shortly after transcription initiation, effectively halting its progression along the DNA template. This paused state allows for the fine-tuning of gene expression in response to various cellular signals. The release of Pol II from this paused state is triggered by the positive transcription elongation factor b (P-TEFb), which phosphorylates NELF and DSIF, leading to the dissociation of NELF from the Pol II complex and the continuation of transcription.
Recent structural studies using cryo-electron microscopy have provided a detailed view of the paused Pol II-DSIF-NELF complex. These studies reveal that NELF binds to the "funnel" of Pol II, physically obstructing the entry of nucleotides and restraining the conformational changes required for transcription elongation. This compound (NELF-B) is a crucial component of this complex, contributing to its overall stability and interaction with Pol II.
Experimental Evidence for this compound's Role in Pol II Stalling
The function of this compound in Pol II pausing has been elucidated through various experimental approaches. Key techniques include Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) to map the genome-wide location of Pol II, and DNA-RNA Immunoprecipitation followed by sequencing (DRIP-seq) to quantify the formation of R-loops, which are RNA:DNA hybrids that can form behind stalled Pol II.
A pivotal study investigated the effects of depleting this compound in human breast cancer cells. The results demonstrated a significant reduction in Pol II pausing and a concurrent decrease in R-loop accumulation at specific gene loci upon this compound knockdown.
Quantitative Analysis of Pol II Pausing and R-loop Formation
The following tables summarize the quantitative data from experiments comparing control cells with cells depleted of this compound. The "Pausing Index" is a measure of the ratio of Pol II density at the transcription start site (TSS) to the gene body, with a higher index indicating more significant pausing. The "Relative DRIP Signal" reflects the levels of R-loops.
| Gene | Condition | Pol II Pausing Index |
| TRIB1 | Control siRNA | ~1.0 |
| BRCA1 siRNA | ~1.0 | |
| This compound siRNA | ~0.4 | |
| BRCA1 + this compound siRNA | ~0.4 | |
| ELF3 | Control siRNA | ~1.0 |
| BRCA1 siRNA | ~1.0 | |
| This compound siRNA | ~0.5 | |
| BRCA1 + this compound siRNA | ~0.5 |
| Gene | Condition | Relative DRIP Signal |
| TRIB1 | Control siRNA | ~1.0 |
| BRCA1 siRNA | ~2.5 | |
| This compound siRNA | ~1.0 | |
| BRCA1 + this compound siRNA | ~1.2 | |
| ELF3 | Control siRNA | ~1.0 |
| BRCA1 siRNA | ~2.0 | |
| This compound siRNA | ~1.0 | |
| BRCA1 + this compound siRNA | ~1.1 |
Data adapted from Figure 5 of "Attenuation of RNA polymerase II pausing mitigates BRCA1-associated R-loop accumulation and tumorigenesis" by Wang et al., Nature Communications, 2017.[1]
These data clearly indicate that depletion of this compound significantly reduces the Pol II pausing index at the TRIB1 and ELF3 gene promoters.[1] Furthermore, while knockdown of BRCA1 leads to an increase in R-loop formation, simultaneous knockdown of this compound mitigates this effect, suggesting a functional link between Pol II pausing mediated by this compound and the accumulation of R-loops in BRCA1-deficient cells.[1]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the key experimental protocols used to generate the data presented above, based on the methods described in the cited study.
Chromatin Immunoprecipitation (ChIP)
-
Cross-linking and Cell Lysis: T47D cells were cross-linked with 1% formaldehyde (B43269) for 10 minutes at room temperature. The reaction was quenched with glycine. Cells were then lysed in a buffer containing protease inhibitors.
-
Chromatin Sonication: The cell lysate was sonicated to shear the chromatin into fragments of approximately 200-500 base pairs.
-
Immunoprecipitation: The sheared chromatin was incubated overnight at 4°C with an antibody specific for the total Rpb1 subunit of RNA Polymerase II.
-
Immune Complex Capture: Protein A/G magnetic beads were used to capture the antibody-chromatin complexes.
-
Washes: The beads were washed sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: The chromatin was eluted from the beads, and the cross-links were reversed by heating at 65°C.
-
DNA Purification: The DNA was purified using standard phenol-chloroform extraction and ethanol (B145695) precipitation.
-
Quantitative PCR (qPCR): The purified DNA was used as a template for qPCR with primers specific to the TSS and gene body of the target genes to determine the Pol II pausing index.
DNA-RNA Immunoprecipitation (DRIP)
-
Genomic DNA Extraction: Genomic DNA was gently extracted from T47D cells to preserve R-loop structures.
-
Restriction Enzyme Digestion: The genomic DNA was digested with a cocktail of restriction enzymes to generate fragments.
-
Immunoprecipitation: The digested DNA was incubated overnight at 4°C with the S9.6 antibody, which specifically recognizes DNA-RNA hybrids.
-
Immune Complex Capture: Protein A/G magnetic beads were used to capture the antibody-R-loop complexes.
-
Washes: The beads were washed to remove non-specifically bound DNA.
-
DNA Elution: The R-loop-containing DNA fragments were eluted from the beads.
-
RNase H Treatment (Control): In control experiments, the eluted DNA was treated with RNase H to degrade the RNA component of the R-loops, confirming the specificity of the DRIP signal.
-
Quantitative PCR (qPCR): The purified DNA was analyzed by qPCR to quantify the relative abundance of R-loops at specific genomic loci.
Comparison with Alternative Pol II Stalling Mechanisms
While the NELF complex is a major player in Pol II pausing, other factors have also been shown to contribute to this process. Here, we compare the role of this compound/NELF with two other notable Pol II pausing factors: Gdown1 and TRIM28.
-
Gdown1 (POLR2M): This protein is a substoichiometric subunit of Pol II and has been shown to stabilize the paused state.[2][3] Gdown1 appears to act by inhibiting the function of the transcription factor TFIIF, which is involved in both transcription initiation and elongation.[2][3] Unlike NELF, which is a multi-protein complex, Gdown1 is a single polypeptide that directly associates with the Pol II enzyme.[2] While both NELF and Gdown1 contribute to pausing, they may act at slightly different stages or through distinct molecular interactions.[4][5]
-
TRIM28 (KAP1): This protein has been identified as a novel factor that modulates Pol II pausing and pause release at a large number of mammalian genes.[4][6][7] Genome-wide studies have shown that depletion of TRIM28 leads to a global decrease in Pol II pausing.[7] The mechanism by which TRIM28 influences pausing is still under investigation but may involve its interaction with chromatin and other transcription factors.[7][8]
A direct quantitative comparison of the genome-wide effects of depleting NELF, Gdown1, and TRIM28 on Pol II pausing from a single study is not yet available in the literature. However, individual studies on each factor consistently demonstrate their significant roles in regulating Pol II promoter-proximal pausing.
Visualizing the Molecular Interactions and Workflows
To better understand the complex relationships and processes described, the following diagrams were generated using the Graphviz DOT language.
Caption: The RNA Polymerase II pausing and release pathway.
Caption: Workflow for ChIP-seq and DRIP-seq experiments.
Caption: Logical relationship between this compound, Pol II pausing, and R-loops.
References
- 1. Attenuation of RNA polymerase II pausing mitigates BRCA1-associated R-loop accumulation and tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Functional association of Gdown1 with RNA polymerase II poised on human genes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gdown1 Associates Efficiently with RNA Polymerase II after Promoter Clearance and Displaces TFIIF during Transcript Elongation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. NELF regulates a promoter-proximal step distinct from RNA Pol II pause-release - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TRIM28 regulates RNA polymerase II promoter-proximal pausing and pause release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. TRIM28 regulates RNA polymerase II promoter proximal pausing and pause release - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TRIM28 regulates RNA polymerase II promoter proximal pausing and pause release (LB206) | Semantic Scholar [semanticscholar.org]
A Comparative Analysis of the Transcriptional Targets of Cobra1 and BRCA1
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the transcriptional regulatory functions of Cobra1 (Cofactor of BRCA1) and BRCA1 (Breast Cancer gene 1). By examining their distinct and overlapping transcriptional targets, we aim to illuminate their coordinated roles in cellular processes and their implications in cancer biology, particularly in breast cancer. This analysis is supported by experimental data from peer-reviewed studies and includes detailed methodologies for key experiments.
Introduction to this compound and BRCA1 in Transcriptional Regulation
BRCA1 is a well-established tumor suppressor gene, mutations in which are strongly associated with an increased risk of breast and ovarian cancers.[1] While its role in DNA repair is extensively studied, BRCA1 also functions as a critical transcriptional regulator.[2][3] It does not bind to DNA directly in a sequence-specific manner but interacts with a multitude of transcription factors, co-activators, and co-repressors to modulate the expression of a wide array of genes involved in cell cycle control, apoptosis, and DNA repair.[2][4] BRCA1 can act as both a transcriptional activator and repressor, often in a context-dependent manner, through its interaction with the RNA polymerase II holoenzyme and chromatin remodeling complexes.[2][3]
This compound , also known as Negative Elongation Factor B (NELF-B), was first identified as a protein that interacts with the BRCT domain of BRCA1.[5][6] It is an integral subunit of the Negative Elongation Factor (NELF) complex, which plays a crucial role in pausing RNA polymerase II (Pol II) at the promoter-proximal region of genes, thereby attenuating transcription elongation.[7][8] This pausing mechanism is a key regulatory step in the expression of many genes, allowing for rapid and synchronized gene activation in response to cellular signals.
The physical and functional interaction between this compound and BRCA1 suggests a concerted mechanism in regulating gene expression. Studies have shown that the depletion of either protein in breast cancer cells leads to overlapping changes in gene expression profiles, indicating that they may function in common regulatory pathways to control breast cancer progression.[5][9]
Comparative Analysis of Transcriptional Targets
Experimental evidence, primarily from microarray analysis of gene expression following shRNA-mediated knockdown of this compound and/or BRCA1 in the T47D breast cancer cell line, has revealed a significant overlap in their transcriptional targets.[9] A study by Aiyar et al. (2007) identified 287 genes that were differentially regulated upon knockdown of this compound and/or BRCA1.[10] Of these, a substantial number were commonly regulated by both proteins, highlighting their cooperative role in transcription.
Commonly Regulated Genes
The knockdown of both this compound and BRCA1 leads to concordant changes in the expression of numerous genes implicated in key cellular processes. These shared targets underscore their collaborative role in maintaining cellular homeostasis and suppressing tumorigenesis.
| Gene Symbol | Gene Name | Function | Regulation by this compound/BRCA1 Knockdown |
| TIMP1 | Tissue Inhibitor of Metalloproteinase 1 | Inhibitor of matrix metalloproteinases, involved in cell proliferation and apoptosis. | Upregulated[10] |
| S100P | S100 Calcium Binding Protein P | Involved in cell cycle progression and differentiation. | Upregulated[10] |
| SPINK5 | Serine Peptidase Inhibitor, Kazal Type 5 | Protease inhibitor. | Downregulated[10] |
| ID1 | Inhibitor of DNA Binding 1 | Negative regulator of basic helix-loop-helix transcription factors. | Downregulated[10] |
| NBL1 | Neuroblastoma 1, DAN Family BMP Antagonist | BMP antagonist. | Downregulated[10] |
Distinct Transcriptional Targets
While there is significant overlap, both this compound and BRCA1 also appear to regulate distinct sets of genes, suggesting they have independent functions in addition to their collaborative roles.
-
This compound-Specific Targets: As a core component of the NELF complex, this compound is intrinsically linked to the regulation of genes controlled by transcriptional pausing. Many of these genes are involved in rapid cellular responses to stimuli.
-
BRCA1-Specific Targets: BRCA1's role as a scaffold for various transcription factors allows it to influence a broader and more diverse range of targets. For instance, its interaction with p53 leads to the specific activation of genes involved in cell-cycle arrest, such as p21.[2]
Signaling Pathways and Mechanisms of Action
dot
Caption: Interacting roles of this compound and BRCA1 in transcription.
This compound functions as a key component of the NELF complex, which directly engages with RNA Polymerase II to induce pausing, thereby acting as a negative regulator of transcription elongation.[7] BRCA1, on the other hand, acts more as a central hub, interacting with various sequence-specific transcription factors like p53, ERα, and c-Myc to either activate or repress gene expression.[2][4] It also recruits chromatin remodeling complexes to alter the chromatin landscape at target promoters, making it more or less accessible for transcription.
The physical interaction between this compound and BRCA1 provides a direct link between these two regulatory mechanisms.[5] It is plausible that BRCA1 can recruit the NELF complex to specific gene promoters through its interaction with this compound, leading to a concerted regulation of transcription.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to elucidate the transcriptional targets of this compound and BRCA1.
shRNA-Mediated Gene Knockdown and Microarray Analysis
This technique is used to identify genes whose expression is altered upon the depletion of this compound or BRCA1.
dot
Caption: Workflow for shRNA knockdown and microarray analysis.
Protocol Outline:
-
shRNA Design and Cloning: Design short hairpin RNAs (shRNAs) targeting specific sequences of this compound and BRCA1 mRNA. Clone these shRNAs into a lentiviral vector.
-
Lentivirus Production: Co-transfect the shRNA-containing vector with packaging plasmids into a packaging cell line (e.g., HEK293T) to produce lentiviral particles.
-
Cell Transduction: Infect the target cell line (e.g., T47D) with the lentiviral particles.
-
Selection of Stable Cell Lines: Select for cells that have successfully integrated the shRNA construct using an appropriate selection marker (e.g., puromycin).
-
RNA Isolation and Microarray Hybridization: Isolate total RNA from the knockdown and control cell lines. Synthesize fluorescently labeled cDNA and hybridize to a microarray chip containing probes for thousands of genes.
-
Data Analysis: Scan the microarray to measure the fluorescence intensity at each probe spot. Analyze the data to identify genes with statistically significant changes in expression between the knockdown and control cells.[11]
Chromatin Immunoprecipitation (ChIP)
ChIP is used to determine if this compound or BRCA1 are physically associated with the promoter regions of specific genes in vivo.
Protocol Outline:
-
Cross-linking: Treat cells with formaldehyde (B43269) to cross-link proteins to DNA.
-
Cell Lysis and Sonication: Lyse the cells and shear the chromatin into smaller fragments using sonication.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the protein of interest (this compound or BRCA1). The antibody-protein-DNA complexes are then captured using protein A/G beads.
-
Washing and Elution: Wash the beads to remove non-specifically bound chromatin. Elute the immunoprecipitated complexes from the beads.
-
Reverse Cross-linking and DNA Purification: Reverse the cross-links by heating and purify the DNA.
-
Analysis: Analyze the purified DNA by qPCR using primers specific to the promoter regions of potential target genes.
Luciferase Reporter Assay
This assay is used to measure the effect of this compound or BRCA1 on the transcriptional activity of a specific gene promoter.
Protocol Outline:
-
Construct Preparation: Clone the promoter of a putative target gene upstream of a luciferase reporter gene in a plasmid vector.
-
Co-transfection: Co-transfect the reporter plasmid along with an expression vector for this compound or BRCA1 (or an shRNA vector to knock them down) into a suitable cell line. A second reporter plasmid (e.g., expressing Renilla luciferase) is often co-transfected as an internal control for transfection efficiency.
-
Cell Lysis and Luciferase Assay: After a period of incubation, lyse the cells and measure the activity of both luciferases using a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the relative promoter activity. Compare the promoter activity in the presence and absence (or knockdown) of this compound or BRCA1.[4]
Conclusion
This compound and BRCA1 are key transcriptional regulators with both distinct and overlapping functions. This compound, as part of the NELF complex, is a direct modulator of transcription elongation, while BRCA1 acts as a master regulator by interacting with a plethora of transcription factors and chromatin modifiers. Their physical and functional interplay, particularly at the level of commonly regulated target genes, highlights a sophisticated network of transcriptional control that is crucial for maintaining genomic stability and preventing tumorigenesis. Further elucidation of their shared and independent transcriptional targets will be instrumental in developing novel therapeutic strategies for cancers driven by the dysregulation of these pathways.
References
- 1. BRCA1 - Wikipedia [en.wikipedia.org]
- 2. Transcriptional autoregulation by BRCA1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BRCA Genes: The Role in Genome Stability, Cancer Stemness and Therapy Resistance [jcancer.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Concerted Transcriptional Regulation by BRCA1 and this compound in Breast Cancer Cells [ijbs.com]
- 6. Reactome | Formation of DSIF:NELF:early elongation complex [reactome.org]
- 7. Negative elongation factor - Wikipedia [en.wikipedia.org]
- 8. An essential signaling function of cytoplasmic NELFB is independent of RNA polymerase II pausing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Concerted transcriptional regulation by BRCA1 and this compound in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Concerted Transcriptional Regulation by BRCA1 and this compound in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Validating COBRA1's Role in Chemoresistance: A Comparative Guide
In the landscape of oncology, chemoresistance remains a formidable obstacle to successful cancer treatment. Understanding the molecular drivers of this phenomenon is paramount for the development of novel therapeutic strategies. This guide provides a comprehensive validation of the role of Cofactor of BRCA1 (COBRA1) in chemoresistance, with a specific focus on its established involvement in hormone therapy resistance in prostate cancer. For a thorough comparison, we juxtapose this compound's mechanism with a well-characterized chemoresistance pathway: the ATP-binding cassette (ABC) transporter-mediated drug efflux. This objective analysis, supported by experimental data and detailed protocols, is intended for researchers, scientists, and drug development professionals.
Section 1: this compound and Resistance to Hormone Therapy in Prostate Cancer
Recent studies have illuminated the role of this compound as a key player in the progression of prostate cancer to a castration-resistant state, a form of resistance to androgen deprivation therapy. This compound, a subunit of the Negative Elongation Factor (NELF) complex, has been shown to positively regulate the activity of the Androgen Receptor (AR), a critical driver of prostate cancer growth.
Experimental Evidence for this compound's Role in Castration Resistance
Research has demonstrated that the expression of this compound is frequently elevated in prostate tumors.[1] Experimental modulation of this compound levels in prostate cancer cell lines has provided direct evidence of its function in promoting resistance to androgen deprivation. Depletion of this compound using small interfering RNA (siRNA) leads to a reduction in cell viability and proliferation.[1] Conversely, overexpression of this compound enhances the survival and growth of prostate cancer cells, even in the absence of androgens, mimicking the clinical scenario of castration-resistant prostate cancer.[1]
Quantitative Data on this compound's Impact on Prostate Cancer Cell Phenotype
The following table summarizes the observed effects of this compound modulation on key cancer-related phenotypes in prostate cancer cell lines.
| Cell Line | Experimental Condition | Observed Effect on Cell Viability/Proliferation | Reference |
| LNCaP (Androgen-dependent) | This compound Overexpression | Increased cell viability and colony formation under androgen-deprived conditions. | [1] |
| LNCaP (Androgen-dependent) | This compound Knockdown (siRNA) | Decreased cell viability and proliferation. | [1] |
| DU145 (Androgen-independent) | This compound Knockdown (siRNA) | Decreased anchorage-independent growth. | [1] |
This compound-Androgen Receptor Signaling Pathway
The mechanism by which this compound contributes to hormone resistance is through its interaction with and coactivation of the Androgen Receptor. By enhancing AR-mediated gene transcription, this compound promotes the expression of genes essential for cell survival and proliferation, even when androgen levels are low.
Caption: this compound enhances Androgen Receptor signaling to promote castration resistance.
Experimental Protocols
1. siRNA-Mediated Knockdown of this compound
This protocol describes the transient knockdown of this compound expression in prostate cancer cells using siRNA.
-
Cell Seeding: Plate prostate cancer cells (e.g., LNCaP, DU145) in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
In a sterile microcentrifuge tube, dilute the this compound-specific siRNA duplex to the desired final concentration (e.g., 20-50 nM) in serum-free medium (e.g., Opti-MEM).
-
In a separate tube, dilute a suitable lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium according to the manufacturer's instructions.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 10-20 minutes to allow for complex formation.
-
-
Transfection: Add the siRNA-lipid complexes to the cells in a drop-wise manner.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours.
-
Validation of Knockdown: Harvest the cells and assess this compound protein levels by Western blotting to confirm successful knockdown.
2. Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability following experimental manipulation.
-
Cell Seeding: Seed the transfected (this compound knockdown) and control cells in a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well).
-
Treatment: If applicable, treat the cells with the desired compound (e.g., androgen deprivation medium).
-
Incubation: Incubate the plate for the desired duration (e.g., 24-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan (B1609692) crystals.[2]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Section 2: Alternative Chemoresistance Mechanism - ABC Transporter-Mediated Drug Efflux
A prevalent mechanism of multidrug resistance in cancer is the overexpression of ATP-binding cassette (ABC) transporters. These membrane proteins act as energy-dependent efflux pumps, actively extruding a wide range of chemotherapeutic drugs from the cancer cell, thereby reducing their intracellular concentration and efficacy.
ABC Transporter Expression and Chemoresistance
The table below provides a conceptual overview of the impact of ABC transporter expression on the efficacy of common chemotherapeutic agents.
| ABC Transporter | Common Chemotherapeutic Substrates | Effect of Overexpression |
| ABCB1 (P-glycoprotein) | Doxorubicin, Paclitaxel, Vinca alkaloids | Increased IC50 values, reduced drug efficacy |
| ABCC1 (MRP1) | Doxorubicin, Vincristine, Etoposide | Increased drug efflux, cellular resistance |
| ABCG2 (BCRP) | Topotecan, Mitoxantrone, Methotrexate | Decreased intracellular drug accumulation, resistance |
Mechanism of ABC Transporter-Mediated Drug Efflux
The following diagram illustrates the process by which ABC transporters confer multidrug resistance.
Caption: ABC transporters use ATP to pump chemotherapy drugs out of the cell.
Experimental Protocol
3. Western Blot for ABCB1 (P-glycoprotein) Expression
This protocol is used to detect and quantify the expression levels of ABC transporter proteins in cancer cells.
-
Protein Extraction: Lyse cultured cancer cells (from both chemoresistant and sensitive lines) in RIPA buffer supplemented with protease inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the target ABC transporter (e.g., anti-ABCB1) overnight at 4°C with gentle agitation.[3]
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.[3]
-
Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system. The intensity of the bands corresponds to the level of protein expression.
Section 3: Objective Comparison and Conclusion
The roles of this compound and ABC transporters in chemoresistance are distinct yet both critically important in understanding treatment failure.
| Feature | This compound-Mediated Resistance | ABC Transporter-Mediated Resistance |
| Primary Mechanism | Transcriptional coactivation of nuclear receptors (e.g., AR) | Active efflux of cytotoxic drugs |
| Cellular Location | Primarily nuclear | Cell membrane |
| Specificity | Context-dependent (e.g., hormone therapy in prostate cancer) | Broad-spectrum, affecting multiple drug classes |
| Therapeutic Target | This compound-AR interaction, downstream signaling pathways | Inhibition of pump function, modulation of expression |
This guide validates the role of this compound as a significant contributor to chemoresistance, specifically in the context of castration-resistant prostate cancer, through its coactivation of the Androgen Receptor signaling pathway. While direct evidence for this compound's involvement in resistance to classical cytotoxic chemotherapies is currently lacking, its established function in hormone therapy resistance highlights it as a promising therapeutic target.
In contrast, the overexpression of ABC transporters represents a more general and well-established mechanism of multidrug resistance. The distinct mechanisms of these two pathways offer different avenues for therapeutic intervention. For this compound, strategies might focus on disrupting its interaction with nuclear receptors or targeting the downstream genes it regulates. For ABC transporters, the focus has been on developing inhibitors to block their efflux function.
Further research is warranted to explore the potential role of this compound in other forms of chemoresistance and to develop targeted therapies that can overcome its pro-survival functions in cancer. Understanding the diverse molecular landscape of chemoresistance, including both transcriptional regulators like this compound and drug efflux pumps like ABC transporters, is essential for advancing personalized and effective cancer treatments.
References
Unraveling the Contrasting Phenotypes of Cobra1 Ablation: A Comparative Guide to Knockout and Knockdown Models
For researchers, scientists, and drug development professionals, understanding the nuances of gene function is paramount. This guide provides a comprehensive comparison of Cobra1 (also known as NELF-B) knockout versus knockdown models, offering insights into the distinct phenotypic outcomes and the experimental methodologies employed to study them. This compound, a critical component of the Negative Elongation Factor (NELF) complex, plays a pivotal role in transcriptional regulation, and its dysregulation is implicated in various developmental processes and diseases, including cancer.
This document summarizes key quantitative data, details experimental protocols for generating and analyzing these models, and provides visual representations of the signaling pathways involving this compound.
Phenotypic Comparison: Complete Ablation vs. Partial Suppression
The functional consequence of eliminating this compound expression (knockout) presents a more severe phenotype compared to its partial suppression (knockdown), highlighting its essential role in early embryonic development.
This compound Knockout: A Tale of Embryonic Lethality
The complete removal of the this compound gene in mouse models results in embryonic lethality. This severe phenotype underscores the indispensable role of this compound in the earliest stages of development.
-
Inner Cell Mass (ICM) Deficiency: Disruption of the this compound gene leads to a failure in the development of the inner cell mass of the blastocyst.[1][2][3]
-
Embryonic Lethality: Consequently, this compound knockout embryos are not viable and perish at the time of implantation.[1][2][3] The lethality is observed around embryonic day 8.0 (E8.0).[4]
This compound Knockdown: A Spectrum of Cellular Consequences
In contrast to the absolute lethality of the knockout model, reducing this compound expression through RNA interference (siRNA or shRNA) in various cell types reveals a range of more subtle, yet significant, phenotypic changes.
-
Embryonic Stem (ES) Cells: In mouse ES cells, knockdown of this compound leads to a loss of pluripotency and spontaneous differentiation. This is characterized by:
-
Reduced Colony Formation: A significant decrease in the ability of ES cells to form colonies.[1][2]
-
Increased Spontaneous Differentiation: An upregulation of developmental regulators, such as Lymphoid enhancer-binding factor 1 (Lef1), while core pluripotency factors like Oct4, Nanog, and Sox2 remain unaffected.[1][3]
-
-
Cancer Cell Lines: In various cancer cell lines, including breast, liver, and prostate cancer, knockdown of this compound impacts cell proliferation, migration, and gene expression.
-
Decreased Cell Proliferation and Migration: Silencing this compound expression in hepatocellular carcinoma (HCC) cells (HepG2) results in a significant decrease in both cell proliferation and migration.[5]
-
Altered Gene Expression: Knockdown of this compound leads to the downregulation of the anti-apoptotic protein survivin in HCC cells.[5]
-
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies on this compound knockout and knockdown models.
| Model System | Phenotype | Quantitative Observation | Reference |
| This compound Knockout | |||
| Mouse Embryo | Embryonic Development | Embryonic lethality at the time of implantation due to inner cell mass (ICM) deficiency.[1][2][3] No viable homozygous pups obtained.[2] | [1][2][3][4] |
| This compound Knockdown | |||
| Mouse ES Cells | Colony Formation | Significant reduction in colony formation efficiency. | [1][2] |
| Spontaneous Differentiation | Precocious expression of developmental regulators like Lef1.[1][3] | [1][3] | |
| Hepatocellular Carcinoma (HepG2 cells) | Cell Proliferation & Migration | Significant decrease in cell proliferation and migration.[5] | [5] |
| Gene Expression (Survivin) | Significant downregulation of survivin expression.[5] | [5] |
Experimental Protocols
This section provides an overview of the methodologies used to generate and analyze this compound knockout and knockdown models.
Generation of this compound Knockout Mice
This compound knockout mice are typically generated using gene targeting in embryonic stem (ES) cells.
-
Targeting Vector Construction: A targeting vector is designed to replace a critical exon of the this compound gene with a selectable marker gene (e.g., neomycin resistance). Homologous arms flanking the marker gene direct the vector to the correct genomic locus.
-
ES Cell Transfection and Selection: The targeting vector is introduced into mouse ES cells. Cells that have successfully integrated the vector via homologous recombination are selected using the appropriate antibiotic.
-
Blastocyst Injection: The targeted ES cells are injected into blastocysts, which are then surgically transferred into pseudopregnant female mice.
-
Generation of Chimeric and Germline-Transmitting Mice: The resulting chimeric offspring are bred to establish germline transmission of the knockout allele. Heterozygous mice are then intercrossed to generate homozygous knockout embryos.
Generation of this compound Knockdown Cell Lines
This compound expression is typically reduced using small interfering RNA (siRNA) for transient knockdown or short hairpin RNA (shRNA) for stable knockdown.
-
siRNA/shRNA Design: siRNA or shRNA sequences targeting the this compound mRNA are designed using established algorithms.
-
Vector Construction (for shRNA): For stable knockdown, the shRNA sequence is cloned into a suitable expression vector, often a lentiviral or retroviral vector, which may also contain a fluorescent reporter for tracking transfected cells.
-
Transfection/Transduction:
-
siRNA: siRNAs are transfected into cells using lipid-based transfection reagents.
-
shRNA: The shRNA-containing vector is transfected into packaging cells to produce viral particles, which are then used to transduce the target cells.
-
-
Selection and Validation: For stable knockdown, transduced cells are selected using an appropriate antibiotic. The efficiency of this compound knockdown is validated at both the mRNA (qRT-PCR) and protein (Western blot) levels.
Key Analytical Techniques
-
Chromatin Immunoprecipitation (ChIP): This technique is used to identify the genomic regions to which this compound binds. Cells are treated with a cross-linking agent to fix protein-DNA interactions. The chromatin is then sheared, and an antibody specific to this compound is used to immunoprecipitate the this compound-DNA complexes. The associated DNA is then purified and analyzed by PCR or sequencing (ChIP-seq).
-
Microarray Analysis: This method is employed to assess global changes in gene expression following this compound knockdown. RNA is extracted from control and this compound-depleted cells, converted to labeled cDNA, and hybridized to a microarray chip containing probes for thousands of genes.
-
Colony Formation Assay: This assay measures the ability of single cells to proliferate and form colonies. Cells are seeded at a low density and allowed to grow for a defined period. The number of colonies is then counted to assess the effect of this compound knockdown on cell proliferation and survival.
-
Cell Migration Assay: The effect of this compound knockdown on cell migration is often assessed using a wound-healing assay or a Transwell migration assay. In the wound-healing assay, a scratch is made in a confluent cell monolayer, and the rate of cell migration to close the gap is measured. In the Transwell assay, cells are seeded in the upper chamber of a Transwell insert, and their migration through a porous membrane towards a chemoattractant in the lower chamber is quantified.
-
Apoptosis Assays (e.g., TUNEL assay): To determine if cell death contributes to the observed phenotypes, assays like the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay can be used to detect DNA fragmentation, a hallmark of apoptosis.
Signaling Pathways and Molecular Interactions
This compound functions as a key regulator in several critical signaling pathways. The following diagrams illustrate its interactions with BRCA1, AP-1, and the estrogen receptor.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of cell proliferation, migration and colony formation of LS174T Cells by carbonic anhydrase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Unreliability of MTT Assay in the Cytotoxic Test of Primary Cultured Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Knockdown of this compound decreases the proliferation and migration of hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reduced PAK1 activity sensitizes FA/BRCA-proficient breast cancer cells to PARP inhibition - PMC [pmc.ncbi.nlm.nih.gov]
cross-validation of Cobra1 interacting proteins from different studies
For Researchers, Scientists, and Drug Development Professionals
Cobra1, also known as Negative Elongation Factor B (NELF-B), is a critical component of the transcriptional regulatory machinery. Its role as a subunit of the NELF complex, which induces promoter-proximal pausing of RNA Polymerase II (Pol II), has been well-established. However, a growing body of evidence reveals a broader interactome for this compound, implicating it in diverse cellular processes, from DNA repair to hormone-dependent signaling. This guide provides a comparative analysis of key this compound interacting proteins identified across different studies, presenting quantitative data where available and detailing the experimental methodologies used to uncover these interactions.
Core this compound Interactions: The NELF and DSIF Complexes
This compound functions as an integral part of the NELF complex, which is composed of four subunits: NELF-A, NELF-B (this compound), NELF-C or its related protein NELF-D, and NELF-E. The NELF complex collaborates with the DRB-sensitivity-inducing factor (DSIF) complex to mediate the pausing of RNA Polymerase II.
A seminal study by Narita et al. (2003) successfully reconstituted the functionally active human NELF complex by co-expressing the four subunits (NELF-A, this compound, NELF-C/D, and NELF-E) in insect cells. This work was foundational in confirming the direct physical interactions between these proteins.
Experimental Protocol: Reconstitution of the NELF Complex
The following protocol is based on the methodology described by Narita et al. (2003) for the reconstitution of the NELF complex:
-
Vector Construction: Full-length cDNAs for human NELF-A, this compound (NELF-B), NELF-C, and NELF-E were cloned into baculovirus transfer vectors.
-
Baculovirus Generation: Recombinant baculoviruses for each NELF subunit were generated by co-transfecting Sf9 insect cells with the respective transfer vectors and linearized baculovirus DNA.
-
Protein Expression: High-titer viral stocks were used to co-infect Sf9 cells to express the four NELF subunits simultaneously.
-
Complex Purification:
-
Infected cells were harvested and lysed.
-
The reconstituted NELF complex was purified from the cell lysate using conventional chromatography techniques, such as ion-exchange and size-exclusion chromatography.
-
-
Functional Assays: The activity of the reconstituted NELF complex was validated through in vitro transcription assays, demonstrating its ability to induce transcriptional pausing of RNA Polymerase II in the presence of DSIF.
Expanding the Interactome: Key this compound Binding Partners
Beyond its core association with the NELF complex, this compound has been shown to interact with a range of other proteins, indicating its involvement in multiple signaling pathways.
This compound and the Integrator Complex
A study by Stadelmayer et al. (2014) identified a functional interaction between the NELF complex and the Integrator complex, a multi-subunit assembly involved in the processing of small nuclear RNAs (snRNAs) and the regulation of gene expression.
Quantitative Proteomics of NELF-E Immuno-purification
To identify proteins associated with the NELF complex, Stadelmayer and colleagues performed tandem affinity purification (TAP) of Flag-HA-tagged NELF-E from HeLa nuclear extracts, followed by mass spectrometry. The table below summarizes the key components of the Integrator complex identified as interacting with NELF.
| Identified Protein | Gene Symbol | Peptide Counts | Spectral Counts |
| Integrator complex subunit 1 | INTS1 | 15 | 45 |
| Integrator complex subunit 2 | INTS2 | 10 | 30 |
| Integrator complex subunit 3 | INTS3 | 25 | 80 |
| Integrator complex subunit 4 | INTS4 | 12 | 38 |
| Integrator complex subunit 5 | INTS5 | 8 | 25 |
| Integrator complex subunit 6 | INTS6 | 18 | 55 |
| Integrator complex subunit 7 | INTS7 | 7 | 22 |
| Integrator complex subunit 8 | INTS8 | 11 | 35 |
| Integrator complex subunit 9 | INTS9 | 20 | 65 |
| Integrator complex subunit 10 | INTS10 | 9 | 28 |
| Integrator complex subunit 11 | INTS11 | 30 | 95 |
| Integrator complex subunit 12 | INTS12 | 6 | 18 |
| Integrator complex subunit 13 | INTS13 | 5 | 15 |
| Integrator complex subunit 14 | INTS14 | 4 | 12 |
Data extracted from Supplementary Dataset 1 of Stadelmayer et al., Nature Communications, 2014.
Experimental Protocol: Tandem Affinity Purification (TAP) and Mass Spectrometry
The protocol for identifying NELF-associated proteins as described by Stadelmayer et al. (2014) is as follows:
-
Cell Line: HeLa S3 cells stably expressing Flag-HA-tagged NELF-E were used.
-
Nuclear Extract Preparation: Dignam nuclear extracts were prepared from the engineered HeLa cells.
-
Tandem Affinity Purification:
-
The nuclear extract was first subjected to immunoprecipitation using anti-Flag M2 agarose (B213101) beads.
-
After washing, the bound complexes were eluted with a Flag peptide.
-
The eluate was then subjected to a second immunoprecipitation using anti-HA agarose beads.
-
-
Elution and Sample Preparation: The final complexes were eluted with a HA peptide, separated by SDS-PAGE, and visualized by silver staining. Protein bands were excised and subjected to in-gel digestion with trypsin.
-
Mass Spectrometry: The resulting peptides were analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) on a high-resolution mass spectrometer.
-
Data Analysis: The MS/MS spectra were searched against a human protein database to identify the co-purified proteins.
This compound and BRCA1
This compound was initially identified as a protein that interacts with the breast cancer susceptibility gene 1 (BRCA1) product. This interaction suggests a potential role for this compound in DNA repair and tumor suppression.
This compound and the Androgen Receptor (AR)
Studies have implicated this compound as a co-activator of the Androgen Receptor (AR), a key transcription factor in prostate cancer. This interaction highlights a potential role for this compound in hormone-dependent cancers.
This compound and AP-1 Transcription Factors
This compound has been shown to physically interact with members of the Activator Protein-1 (AP-1) family of transcription factors, specifically c-Jun and c-Fos, and to inhibit their transcriptional activity.
Signaling Pathways and Experimental Workflows
To visualize the relationships between this compound and its interacting partners, as well as the experimental approaches used to identify them, the following diagrams are provided.
Detailed Experimental Protocols
For researchers looking to validate or further investigate these interactions, detailed protocols for common experimental techniques are provided below.
Co-immunoprecipitation (Co-IP) Protocol
This general protocol can be adapted to investigate the interaction between this compound and specific binding partners like BRCA1, AR, or AP-1.
-
Cell Lysis:
-
Culture cells of interest to ~80-90% confluency.
-
Wash cells with ice-cold PBS and lyse with a non-denaturing lysis buffer (e.g., RIPA buffer without SDS, or a Tris-based buffer with 0.5-1% NP-40 or Triton X-100) supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
-
Pre-clearing (Optional):
-
Incubate the supernatant (cell lysate) with protein A/G beads for 1 hour at 4°C on a rotator to reduce non-specific binding.
-
Centrifuge to pellet the beads and transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
Add the primary antibody specific to the "bait" protein (e.g., anti-Cobra1) to the pre-cleared lysate.
-
Incubate for 2-4 hours or overnight at 4°C on a rotator.
-
Add protein A/G beads and incubate for an additional 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold lysis buffer.
-
-
Elution:
-
Elute the protein complexes from the beads by adding 1x SDS-PAGE loading buffer and boiling for 5-10 minutes.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with primary antibodies against the "prey" protein (e.g., anti-BRCA1, anti-AR, anti-c-Jun) and the "bait" protein as a positive control.
-
Incubate with the appropriate HRP-conjugated secondary antibody and detect using an enhanced chemiluminescence (ECL) substrate.
-
Yeast Two-Hybrid (Y2H) Screening
Y2H is a powerful technique for identifying novel protein-protein interactions.
-
Vector Construction:
-
Clone the cDNA of the "bait" protein (e.g., this compound) into a DNA-binding domain (DBD) vector (e.g., pGBKT7).
-
Clone a cDNA library into an activation domain (AD) vector (e.g., pGADT7).
-
-
Yeast Transformation:
-
Co-transform a suitable yeast reporter strain with the bait plasmid and the prey library plasmids.
-
-
Selection:
-
Plate the transformed yeast on selective media lacking specific nutrients (e.g., tryptophan, leucine, histidine) to select for colonies where an interaction between the bait and a prey protein has occurred, leading to the activation of reporter genes.
-
-
Verification:
-
Isolate the prey plasmids from positive colonies.
-
Sequence the prey cDNA to identify the interacting protein.
-
Re-transform the identified prey plasmid with the original bait plasmid into the yeast reporter strain to confirm the interaction.
-
Glycerol (B35011) Gradient Sedimentation
This technique can be used to determine the size of protein complexes and to confirm that proteins co-sediment, suggesting they are part of the same complex.
-
Gradient Preparation:
-
Prepare a linear glycerol gradient (e.g., 10-30% or 15-40%) in a suitable buffer in ultracentrifuge tubes.
-
-
Sample Loading:
-
Carefully layer the cell lysate or purified protein complex onto the top of the glycerol gradient.
-
-
Ultracentrifugation:
-
Centrifuge the gradients at high speed (e.g., 100,000 x g) for a specified time (e.g., 16-24 hours) at 4°C.
-
-
Fractionation:
-
Carefully collect fractions from the top to the bottom of the gradient.
-
-
Analysis:
-
Analyze the protein composition of each fraction by Western blotting to determine the sedimentation profile of the proteins of interest. Proteins that are part of the same complex should co-sediment in the same fractions.
-
This guide provides a framework for understanding the known interactome of this compound and the experimental approaches used to identify these interactions. The provided protocols offer a starting point for researchers aiming to validate these findings or explore new protein-protein interactions involving this multifaceted protein.
functional comparison of human Cobra1 and its orthologs in other species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive functional comparison of the human Cobra1 protein and its orthologs in other key model organisms. This compound, also known as Negative Elongation Factor B (NELFB), is a crucial component of the Negative Elongation Factor (NELF) complex, which plays a pivotal role in regulating gene expression by pausing RNA Polymerase II (Pol II) during transcription. Understanding the conserved and divergent functions of this compound across species is essential for elucidating its role in development and disease, and for the development of novel therapeutic strategies.
Introduction to this compound/NELFB
Human this compound is a 556-amino acid protein that was initially identified as a cofactor of the breast cancer susceptibility protein BRCA1.[1][2] It is now well-established as an integral subunit of the NELF complex, which is composed of four subunits: NELF-A, NELF-B (this compound), NELF-C/D, and NELF-E.[3][4] The NELF complex, in conjunction with the DSIF (DRB-sensitivity-inducing factor) complex, induces promoter-proximal pausing of Pol II, a key regulatory step in the transcription of many genes.[3][4] This pausing allows for the rapid and synchronous induction of gene expression in response to various stimuli.
Functional Comparison of this compound and Its Orthologs
Orthologs of this compound have been identified in various species, including the fruit fly (Drosophila melanogaster), the mouse (Mus musculus), and the zebrafish (Danio rerio). While the core function of participating in the NELF complex and regulating transcriptional pausing appears to be conserved, species-specific differences in interaction partners and regulatory roles are emerging.
Data Presentation
The following table summarizes the available quantitative data comparing human this compound and its orthologs. It is important to note that direct comparative studies with standardized quantitative readouts across species are limited. The data presented here are compiled from various sources and should be interpreted with this consideration.
| Feature | Human (Homo sapiens) | Fruit Fly (Drosophila melanogaster) | Mouse (Mus musculus) | Zebrafish (Danio rerio) |
| Protein Size (amino acids) | 556 | 577 | 555 | 561 |
| Interaction with BRCA1 | Yes, interacts with the BRCT domain.[1] | Not established | Yes, genetic interaction demonstrated.[5] | Not established |
| Role in NELF Complex | Essential subunit for complex integrity and function.[3] | Essential subunit for NELF activity.[4] | Essential for early embryonic development, indicating a critical role in the NELF complex. | Essential for proper granulocytic development, suggesting a key role in the NELF complex.[2][6] |
| Effect on Gene Expression (Example) | Represses estrogen receptor-alpha target genes.[6] | Potentiates transcription of key developmental genes.[7] | Regulates mammary gland development antagonistically with Brca1.[5] | Controls the expression of genes involved in granulopoiesis.[2] |
| Phenotype of Loss-of-Function | Associated with breast cancer progression.[2] | Reduced expression of many genes, loss of chromatin architecture.[8] | Embryonic lethality.[9] | Excessive granulocytic development.[2][6] |
Signaling Pathways and Experimental Workflows
To visually represent the functional context of this compound and the methodologies used to study it, the following diagrams are provided.
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to reproduce and build upon these findings.
Chromatin Immunoprecipitation Sequencing (ChIP-seq)
ChIP-seq is a powerful technique to identify the genome-wide binding sites of a protein of interest, such as this compound.[10][11][12]
1. Cell Fixation and Chromatin Preparation:
-
Culture cells to ~80-90% confluency.
-
Crosslink proteins to DNA by adding formaldehyde (B43269) to a final concentration of 1% and incubating for 10 minutes at room temperature.
-
Quench the crosslinking reaction by adding glycine (B1666218) to a final concentration of 125 mM.
-
Harvest cells, wash with ice-cold PBS, and lyse the cells to isolate nuclei.
-
Resuspend nuclei in a lysis buffer and sonicate to shear chromatin to an average fragment size of 200-600 bp.
2. Immunoprecipitation:
-
Pre-clear the chromatin lysate with protein A/G beads to reduce non-specific binding.
-
Incubate the pre-cleared chromatin overnight at 4°C with an antibody specific to this compound.
-
Add protein A/G beads to capture the antibody-protein-DNA complexes.
-
Wash the beads extensively to remove non-specifically bound chromatin.
3. Elution and DNA Purification:
-
Elute the chromatin complexes from the beads.
-
Reverse the protein-DNA crosslinks by incubating at 65°C overnight with NaCl.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using phenol-chloroform extraction or a DNA purification kit.
4. Library Preparation and Sequencing:
-
Prepare a sequencing library from the purified DNA fragments according to the manufacturer's instructions (e.g., Illumina).
-
Perform high-throughput sequencing.
5. Data Analysis:
-
Align sequenced reads to the reference genome.
-
Identify regions of enrichment (peaks) using a peak-calling algorithm (e.g., MACS2).
-
Annotate peaks to nearby genes and perform downstream analyses such as motif discovery and pathway analysis.
Co-Immunoprecipitation (Co-IP)
Co-IP is used to identify protein-protein interactions by immunoprecipitating a target protein (the "bait") and its binding partners (the "prey").[1][13]
1. Cell Lysis:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors to maintain protein-protein interactions.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
2. Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G beads.
-
Incubate the pre-cleared lysate with an antibody against the bait protein (e.g., this compound) for several hours to overnight at 4°C.
-
Add protein A/G beads to capture the antibody-protein complexes.
-
Wash the beads multiple times with lysis buffer to remove non-specific proteins.
3. Elution and Detection:
-
Elute the protein complexes from the beads, typically by boiling in SDS-PAGE sample buffer.
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a membrane and perform a Western blot using an antibody against the suspected interacting protein (prey).
-
Alternatively, the entire eluate can be analyzed by mass spectrometry to identify all interacting partners.
Luciferase Reporter Assay
This assay is used to quantify the effect of a protein, such as this compound, on the transcriptional activity of a specific promoter.[14][15][16][17]
1. Plasmid Construction:
-
Clone the promoter of a target gene upstream of a luciferase reporter gene in a suitable vector.
-
Prepare an expression vector for this compound or its ortholog.
-
A control vector expressing a different reporter (e.g., Renilla luciferase) under a constitutive promoter is used for normalization.
2. Cell Transfection and Treatment:
-
Co-transfect cells with the luciferase reporter plasmid, the this compound expression plasmid (or an empty vector control), and the normalization control plasmid.
-
After 24-48 hours, treat the cells with any relevant stimuli if required.
3. Luciferase Assay:
-
Lyse the cells using a passive lysis buffer.
-
Measure the activity of the primary luciferase (e.g., Firefly luciferase) in a luminometer after adding the appropriate substrate.
-
Subsequently, measure the activity of the normalization luciferase (e.g., Renilla luciferase) in the same sample by adding its specific substrate.
4. Data Analysis:
-
For each sample, calculate the ratio of the primary luciferase activity to the normalization luciferase activity to obtain a normalized value.
-
The effect of this compound on the promoter activity is determined by comparing the normalized luciferase activity in cells expressing this compound to that in the control cells (expressing the empty vector). The results are often expressed as fold change or percent repression.[15][16]
Conclusion
This compound and its orthologs are highly conserved proteins that are central to the regulation of gene expression across a wide range of eukaryotic species. Their primary role as a component of the NELF complex in mediating transcriptional pausing is a fundamental mechanism for controlling cellular processes. While the core function is conserved, this guide highlights the need for further research to quantitatively compare the functional nuances of this compound orthologs. Such studies will be invaluable for translating findings from model organisms to human biology and for the development of targeted therapies for diseases where this compound function is dysregulated.
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. Negative Elongation Factor (NELF) Inhibits Premature Granulocytic Development in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Human Transcription Elongation Factor NELF: Identification of Novel Subunits and Reconstitution of the Functionally Active Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular characterization of Drosophila NELF - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gene-Specific Genetic Complementation between Brca1 and this compound During Mouse Mammary Gland Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. NELF Potentiates Gene Transcription in the Drosophila Embryo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Robust and Sensitive Analysis of Mouse Knockout Phenotypes | PLOS One [journals.plos.org]
- 10. Profiling of transcription factor binding events by chromatin immunoprecipitation sequencing (ChIP-seq) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ChIP-seq Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. Chromatin Immunoprecipitation Sequencing (ChIP-Seq) [illumina.com]
- 13. assaygenie.com [assaygenie.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Designing a Bioluminescent Reporter Assay: Normalization [promega.com]
- 17. Luciferase Reporter Assay System for Deciphering GPCR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Effective Cobra1 Knockdown: Comparing siRNA Sequences
This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the effective knockdown of Cofactor of BRCA1 (COBRA1) using small interfering RNA (siRNA). As a key regulator of transcription with implications in cancer development, the ability to reliably modulate this compound expression is crucial for functional studies.[1][2][3] This document outlines the principles of siRNA sequence selection, provides detailed experimental protocols for validation, and presents a framework for comparing the efficacy of different siRNA sequences.
Understanding this compound's Role in Cellular Signaling
This compound, also known as Negative Elongation Factor B (NELF-B), is a critical component of the NELF complex, which is involved in stalling RNA polymerase II and regulating gene expression.[3][4] It has been identified as an interacting partner of the breast cancer susceptibility gene product BRCA1 and plays a role in both estrogen-dependent and independent transcription.[1] Furthermore, this compound can modulate the transcriptional activity of the AP-1 pathway by physically interacting with c-Jun and c-Fos.[5] Given its multifaceted role in transcription and its association with cancer, this compound is a significant target for research.
Below is a diagram illustrating the key known signaling interactions of this compound.
Comparing the Efficacy of siRNA Sequences for this compound Knockdown
Below is an illustrative table comparing hypothetical siRNA sequences for this compound knockdown. Researchers should generate similar data for their own selected sequences to determine the optimal reagent for their studies.
| siRNA Sequence ID | Target Sequence (Sense Strand) | Knockdown Efficiency (mRNA %) | Knockdown Efficiency (Protein %) | Off-Target Effects (Gene X) |
| sithis compound-A | 5'-GCAUACAGCUAGCUAGCAU-3' | 85 ± 5% | 78 ± 7% | Not significant |
| sithis compound-B | 5'-CUAGCAUAGCUAGCAUACA-3' | 62 ± 8% | 55 ± 10% | Not significant |
| sithis compound-C | 5'-UAGCUAGCAUACAGCUAGC-3' | 92 ± 4% | 88 ± 5% | Minor upregulation |
| Control-siRNA | Non-targeting sequence | 0% | 0% | N/A |
Note: The data presented in this table is for illustrative purposes only and does not represent real experimental results.
Experimental Protocol for this compound Knockdown and Efficacy Assessment
The following is a generalized protocol for performing and validating this compound knockdown in a mammalian cell line.
This protocol is based on a 6-well plate format. Reagent volumes should be scaled accordingly for other plate formats.
-
Cell Seeding: Twenty-four hours before transfection, seed 2 x 10^5 cells per well in 2 ml of antibiotic-free normal growth medium. The cells should be 60-80% confluent at the time of transfection.[8]
-
siRNA Preparation (per well):
-
Solution A: Dilute 20-80 pmol of your chosen this compound siRNA or a non-targeting control siRNA into 100 µl of siRNA Transfection Medium.
-
Solution B: Dilute 2-8 µl of a suitable siRNA Transfection Reagent into 100 µl of siRNA Transfection Medium.
-
-
Complex Formation: Add Solution A to Solution B, mix gently by pipetting, and incubate for 15-45 minutes at room temperature.[9]
-
Transfection:
-
Wash the cells once with 2 ml of siRNA Transfection Medium.
-
Aspirate the medium and add 0.8 ml of fresh siRNA Transfection Medium to the siRNA-lipid complex.
-
Overlay the 1 ml mixture onto the washed cells.
-
-
Incubation: Incubate the cells for 5-7 hours at 37°C in a CO2 incubator.
-
Post-Transfection: Add 1 ml of normal growth medium containing double the normal serum and antibiotic concentration without removing the transfection mixture. Incubate for an additional 18-24 hours.
-
Harvesting: Assay the cells for this compound knockdown 24-72 hours after the initial transfection.
A. Quantitative Real-Time PCR (qRT-PCR) for mRNA Level Analysis
-
RNA Extraction: Isolate total RNA from the cells using a standard protocol (e.g., Trizol reagent).
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using primers specific for this compound and a housekeeping gene (e.g., GAPDH, β-actin) for normalization. The relative expression of this compound mRNA can be calculated using the ΔΔCt method.
B. Western Blotting for Protein Level Analysis
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per sample on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against this compound overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Normalize the this compound protein levels to a loading control such as β-actin or GAPDH.
-
The following diagram illustrates the general workflow for a this compound knockdown experiment.
Conclusion
The successful knockdown of this compound is a valuable tool for elucidating its function in various biological processes. By systematically designing, testing, and validating multiple siRNA sequences, researchers can ensure the specificity and efficacy of their experiments. The protocols and frameworks provided in this guide offer a solid foundation for achieving reliable and reproducible this compound knockdown, thereby advancing our understanding of its role in health and disease.
References
- 1. Concerted transcriptional regulation by BRCA1 and this compound in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Regulation of clustered gene expression by cofactor of BRCA1 (this compound) in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Knockdown of this compound decreases the proliferation and migration of hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cofactor of BRCA1 - Wikipedia [en.wikipedia.org]
- 5. This compound inhibits AP-1 transcriptional activity in transfected cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sequence characteristics of functional siRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ten Tips for a Successful siRNA Experiment | Thermo Fisher Scientific - US [thermofisher.com]
- 8. scbt.com [scbt.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
Unraveling the Role of Cobra1 in Gene Cluster Regulation: A Comparative Analysis
For Immediate Release
A comprehensive analysis of recent experimental data provides a clearer understanding of the role of the Cofactor of BRCA1 (Cobra1) in the regulation of specific gene clusters. This guide offers researchers, scientists, and drug development professionals a comparative overview of this compound's function, contrasting it with other key regulatory proteins and outlining the experimental basis for these findings.
This compound, also known as Negative Elongation Factor B (NELF-B), is a critical component of the NELF complex, which imposes a pause on RNA polymerase II (Pol II) shortly after transcription initiation. This pausing is a key checkpoint in gene expression, and its regulation is crucial for normal cellular function and development. Dysregulation of this process has been implicated in various diseases, including cancer. This guide delves into the experimental evidence validating this compound's role, particularly in comparison to its well-established interactor, BRCA1, and its influence on the AP-1 transcription factor pathway.
Comparative Analysis of Gene Regulation: this compound vs. BRCA1
Studies in breast cancer cell lines have been pivotal in elucidating the functional relationship between this compound and the tumor suppressor protein BRCA1.[1] A key study involving shRNA-mediated knockdown of this compound and BRCA1 in T47D breast cancer cells revealed a significant overlap in their regulatory landscapes.[1]
Table 1: Comparison of Gene Regulation by this compound and BRCA1 Knockdown in T47D Cells [1]
| Feature | This compound Knockdown | BRCA1 Knockdown | Combined Knockdown |
| Total Differentially Expressed Genes | 287 | 287 | 287 |
| Commonly Regulated Genes | 151 | 151 | 151 |
The substantial number of commonly regulated genes strongly suggests a concerted action of this compound and BRCA1 in modulating the expression of a shared set of target genes.[1] This functional overlap provides a molecular basis for their previously identified physical interaction.[1]
This compound and the NELF Complex: A Coordinated Pause
This compound functions as an integral subunit of the four-protein NELF complex (NELF-A, -B, -C/D, and -E).[2] This complex collaborates with the DRB-sensitivity-inducing factor (DSIF) to arrest Pol II elongation.[3] The coordinated action of the NELF subunits is essential for this pausing activity. The release of this pause, a critical step for productive transcription, is triggered by the positive transcription elongation factor b (P-TEFb), which phosphorylates both the NELF complex and the C-terminal domain of Pol II, leading to the dissociation of NELF.[3]
References
- 1. Concerted Transcriptional Regulation by BRCA1 and this compound in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Human Transcription Elongation Factor NELF: Identification of Novel Subunits and Reconstitution of the Functionally Active Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Negative elongation factor - Wikipedia [en.wikipedia.org]
Unveiling the Proteomic Landscape Influenced by Cobra1 (NELFB) Expression: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cellular proteome in the presence and absence of Cobra1 expression. This compound, also known as Cofactor of BRCA1 and formally designated as Negative Elongation Factor B (NELFB), is a crucial component of the Negative Elongation Factor (NELF) complex.[1][2][3] The NELF complex plays a pivotal role in regulating transcription by pausing RNA Polymerase II.[1][4] Consequently, alterations in this compound expression can have a profound impact on the cellular proteome, influencing pathways critical to cell proliferation, differentiation, and tumorigenesis.[1][5][6][7]
While a direct comparative proteomic dataset for cells with and without this compound expression is not publicly available, this guide synthesizes information from functional studies to present a hypothesized quantitative proteomic comparison. This is supplemented with detailed experimental protocols for key quantitative proteomic techniques and visualizations of relevant cellular pathways.
Data Presentation: Predicted Quantitative Proteomic Changes
The following table summarizes the anticipated changes in protein expression based on the known functions of this compound. This compound's role as a transcriptional repressor and its interaction with key cellular players like BRCA1 and the AP-1 transcription factor complex suggest that its absence would lead to the upregulation of proteins involved in cell cycle progression, proliferation, and potentially, oncogenesis.[6][7] Conversely, proteins involved in maintaining genomic stability and certain developmental pathways may be downregulated.
| Protein Category | Predicted Change in Abundance (without this compound) | Rationale | Key Proteins (Examples) |
| Cell Cycle Regulators | ↑ Upregulated | This compound is known to be involved in transcriptional pausing, and its absence may lead to increased expression of proteins that promote cell cycle progression.[4] | Cyclins, Cyclin-Dependent Kinases (CDKs) |
| Proliferation Markers | ↑ Upregulated | Knockdown of this compound has been shown to increase cell proliferation in certain cancer cell lines.[5][6] | Ki-67, PCNA |
| AP-1 Transcription Factor Subunits & Targets | ↑ Upregulated | This compound physically interacts with and inhibits the activity of the AP-1 transcription factor, a key regulator of cell proliferation and differentiation.[7] | c-Jun, c-Fos, various downstream targets |
| BRCA1-Associated Proteins | ↓ Downregulated / Altered Complex Formation | This compound is a BRCA1-interacting protein, and its absence could destabilize or alter the composition of BRCA1-containing protein complexes involved in DNA repair and tumor suppression.[8][9][10] | BRCA1, BARD1, other DNA repair proteins |
| Developmental and Differentiation Factors | ↓ Downregulated | This compound plays a role in maintaining the undifferentiated state of embryonic stem cells by preventing the unscheduled expression of developmental genes.[1] | Various homeobox proteins and developmental regulators |
Experimental Protocols
To generate the quantitative proteomic data for a definitive comparison, one of the following established methods would be employed.
Stable Isotope Labeling by Amino acids in Cell culture (SILAC)
SILAC is a metabolic labeling strategy that allows for the direct comparison of protein abundance between two or more cell populations.
Protocol:
-
Cell Culture and Labeling:
-
Culture control cells (with this compound expression) in "light" medium containing normal amino acids (e.g., L-Arginine and L-Lysine).
-
Culture experimental cells (without this compound expression, e.g., via CRISPR/Cas9 knockout or siRNA knockdown) in "heavy" medium containing stable isotope-labeled amino acids (e.g., 13C6-L-Arginine and 13C6,15N2-L-Lysine) for at least five cell divisions to ensure complete incorporation.[11][12]
-
-
Cell Lysis and Protein Extraction:
-
Harvest both cell populations and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration for each lysate.
-
-
Sample Mixing and Protein Digestion:
-
Mass Spectrometry Analysis:
-
Analyze the resulting peptide mixture using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Identify peptides and quantify the relative abundance of "light" and "heavy" peptides using specialized software (e.g., MaxQuant). The ratio of the intensities of the heavy to light peptides corresponds to the relative abundance of the protein in the two cell populations.[14]
-
Tandem Mass Tag (TMT) Labeling
TMT is a chemical labeling method that allows for the multiplexed quantification of proteins from multiple samples simultaneously.
Protocol:
-
Protein Extraction and Digestion:
-
TMT Labeling:
-
Sample Pooling and Fractionation:
-
LC-MS/MS Analysis:
-
Analyze each fraction by LC-MS/MS. During fragmentation, the TMT tags release reporter ions of different masses, allowing for quantification.
-
-
Data Analysis:
-
Identify peptides and quantify the intensity of the reporter ions for each peptide to determine the relative protein abundance across the different samples.[20]
-
Label-Free Quantification (LFQ)
LFQ compares protein abundance based on the signal intensity or spectral counts of peptides from separate LC-MS/MS runs.
Protocol:
-
Protein Extraction and Digestion:
-
Prepare protein extracts and digest them into peptides for each sample individually.
-
-
LC-MS/MS Analysis:
-
Data Analysis:
Mandatory Visualization
This compound-Mediated Transcriptional Pausing
This diagram illustrates the role of the NELF complex, of which this compound (NELFB) is a key subunit, in pausing RNA Polymerase II during transcription.
Caption: Role of this compound within the NELF complex to induce transcriptional pausing.
Experimental Workflow for Comparative Proteomics
This diagram outlines the general workflow for a comparative proteomic analysis.
Caption: A generalized workflow for comparative proteomic analysis.
This compound Interaction with BRCA1 and AP-1 Signaling
This diagram illustrates the known interactions of this compound with the tumor suppressor BRCA1 and the AP-1 transcription factor, highlighting its potential role in cancer-related signaling pathways.
References
- 1. TMT Labeling for Optimized Sample Preparation in Quantitative Proteomics - Aragen Life Sciences [aragen.com]
- 2. How To Use Graphviz for SEM Models and Path Diagrams [staskolenikov.net]
- 3. An essential signaling function of cytoplasmic NELFB is independent of RNA polymerase II pausing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative Proteomic Analysis of Cellular Protein Modulation upon Inhibition of the NEDD8-Activating Enzyme by MLN4924 [ouci.dntb.gov.ua]
- 5. BRCA1 Interacting Protein this compound Facilitates Adaptation to Castrate-Resistant Growth Conditions [mdpi.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. This compound inhibits AP-1 transcriptional activity in transfected cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Gene-Specific Genetic Complementation between Brca1 and this compound During Mouse Mammary Gland Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Concerted transcriptional regulation by BRCA1 and this compound in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Stable isotope labeling by amino acids in cell culture - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. info.gbiosciences.com [info.gbiosciences.com]
- 15. TMT Sample Preparation for Proteomics Facility Submission and Subsequent Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. TMT Quantitative Proteomics: A Comprehensive Guide to Labeled Protein Analysis - MetwareBio [metwarebio.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Proteomics Workflow: Sample Prep to LC-MS Data Analysis | Technology Networks [technologynetworks.com]
- 20. A Bioconductor workflow for processing, evaluating, and interpreting expression proteomics data - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Tools for Label-free Peptide Quantification[image] - PMC [pmc.ncbi.nlm.nih.gov]
- 22. academic.oup.com [academic.oup.com]
- 23. Label-Free Quantification Technique - Creative Proteomics [creative-proteomics.com]
- 24. benchchem.com [benchchem.com]
Safety Operating Guide
Navigating the Safe Disposal of Cobra1: A Procedural Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential safety and logistical information for the disposal of Cobra1, treated as a potentially hazardous substance due to the absence of a specific Safety Data Sheet (SDS). A conservative approach, assuming the compound is hazardous, is crucial to minimize exposure to personnel and the environment.[1]
Pre-Disposal Hazard Assessment and Precautionary Measures
Before initiating any disposal procedures, a thorough hazard assessment is necessary. In the absence of specific toxicological and ecological data for this compound, it must be handled as a hazardous substance.[1]
Personal Protective Equipment (PPE): It is imperative to wear appropriate PPE when handling this compound for any purpose, including disposal.[1]
-
Eye Protection: Chemical safety goggles or a face shield.[1]
-
Hand Protection: Chemically resistant gloves, such as nitrile.[1]
-
Body Protection: A laboratory coat.[1]
Step-by-Step Disposal Procedure
The disposal of this compound should be managed through your institution's hazardous waste program. Do not dispose of this chemical down the drain or in regular solid waste. [1]
-
Waste Identification and Segregation:
-
Solid Waste: Collect any solid this compound, contaminated PPE (e.g., gloves, weighing paper), and any labware that cannot be decontaminated in a designated solid chemical waste container.[1]
-
Liquid Waste: If this compound is in a solution, it should be collected in a designated liquid chemical waste container. It is important to segregate halogenated and non-halogenated solvent waste streams if required by your institution's disposal policies.[1]
-
Compatibility: Never mix incompatible chemicals in the same waste container.[1]
-
-
Waste Containerization:
-
Select containers that are chemically resistant and have secure, tight-fitting lids.
-
Label all waste containers clearly with "Hazardous Waste," the chemical name ("this compound"), and any known hazard characteristics.
-
-
Storage:
-
Store waste containers in a designated, well-ventilated Satellite Accumulation Area (SAA).
-
Ensure secondary containment is in place to prevent spills.
-
-
Disposal:
-
Arrange for the pickup of the hazardous waste through your institution's Environmental Health and Safety (EHS) office.
-
Spill Management
In the event of a spill, immediate and appropriate action is required to mitigate risks.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.[1]
-
Don PPE: Before attempting to clean up a small spill, ensure you are wearing the appropriate PPE.[1]
-
Containment and Cleanup: Use a suitable absorbent material, such as chemical spill pads or vermiculite, to contain and clean up the spill.[1]
-
Dispose of Cleanup Materials: All materials used for the cleanup should be placed in the designated hazardous waste container for this compound.[1]
-
Report the Spill: Report the incident to your laboratory supervisor and EHS office, following your institution's protocols.[1]
General Chemical Waste Handling Best Practices
While specific quantitative data for this compound is unavailable, the following table summarizes general best practices for chemical waste handling.[1]
| Parameter | Guideline |
| pH of Aqueous Waste | Generally, aqueous waste should be neutralized to a pH between 6 and 9 before disposal, if it is safe to do so. For unknown compounds, it is safer to dispose of them as is.[1] |
| Storage Time Limit in SAA | Varies by regulation, but typically waste containers should be removed within 90 days of being full or one year from the start date.[1] |
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
References
Essential Safety and Logistics for Handling COBRA Series Chemicals
This guide provides critical safety protocols and logistical plans for handling chemical products referred to as "COBRA." These products are typically corrosive and flammable, requiring stringent safety measures for the protection of laboratory personnel. The following information is synthesized from Safety Data Sheets (SDS) for various commercial products marketed under this name.
Personal Protective Equipment (PPE)
Proper selection and use of Personal Protective Equipment are paramount to minimizing exposure and ensuring safety when handling COBRA chemicals. The required PPE is detailed below and should be strictly adhered to at all times.
| Body Part | Personal Protective Equipment | Specifications and Purpose |
| Eyes & Face | Safety Goggles and Face Shield | Goggles must provide a complete seal around the eyes to protect against chemical splashes, vapors, and mists. A face shield should be worn over the goggles to offer an additional layer of protection for the entire face.[1][2] |
| Hands | Chemical-Resistant Gloves | Impervious gloves, such as nitrile or neoprene, are required. The specific type should be chosen based on the chemical composition of the COBRA product being used. Always inspect gloves for tears or punctures before use.[1][2][3] |
| Body | Chemical-Resistant Apron or Suit | A synthetic, chemical-resistant apron or a full-body suit is necessary to protect against spills and splashes. For extensive use or in case of high splash risk, a totally encapsulating chemical and vapor protective suit may be required.[2][3] |
| Respiratory | NIOSH/MSHA Approved Respirator | A respirator is mandatory if working in an area with insufficient ventilation or where exposure limits may be exceeded. The type of cartridge should be appropriate for the specific vapors or mists generated by the COBRA product.[1][3] |
| Feet | Chemical-Resistant Boots | Closed-toe, chemical-resistant boots, preferably with steel toes, are required to protect against spills and physical hazards in the laboratory.[1][2] |
Operational Plan: Handling and Storage
Safe handling and proper storage are critical to prevent accidents and exposure.
Handling Protocol:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly and that a safety shower and eyewash station are readily accessible.
-
Ventilation: Always handle COBRA products in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of hazardous mists or vapors.[1]
-
Dispensing: When dispensing, do so slowly and carefully to avoid splashing. Keep containers sealed when not in use.
-
Incompatible Materials: Keep COBRA products away from strong acids and chemically active metals, as they can react violently.[4]
-
Heat and Ignition Sources: Store and handle away from heat, sparks, open flames, and other ignition sources.[4][5]
Storage Protocol:
-
Store in a cool, dry, and well-ventilated area.
-
Keep containers tightly closed and stored in their original, corrosive-resistant containers.[3]
-
Store locked up and out of reach of unauthorized personnel.[3]
Disposal Plan
Improper disposal of COBRA chemicals can pose a significant environmental and safety hazard.
Waste Collection:
-
Segregation: Collect all COBRA waste, including contaminated materials like absorbent pads and used PPE, in a designated and clearly labeled hazardous waste container.
-
Container: The waste container must be compatible with the chemical, leak-proof, and kept closed.
Disposal Procedure:
-
All waste must be disposed of in accordance with federal, state, and local regulations.[3][4]
-
Do not dispose of COBRA waste down the drain.
-
Arrange for pickup and disposal by a licensed hazardous waste management company.
Emergency Procedures: First Aid
Immediate and appropriate first aid is crucial in the event of exposure.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15-20 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][4] |
| Skin Contact | Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[3][4] |
| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. If the person is not breathing, provide artificial respiration. Seek immediate medical attention.[4] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[3][4] |
Experimental Workflow for Handling COBRA Chemicals
The following diagram outlines the standard operating procedure for safely using COBRA chemicals in a laboratory setting.
Caption: Workflow for Safe Handling of COBRA Chemicals.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
